2,5-Dibromo-4-methoxypyridine
Description
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Properties
IUPAC Name |
2,5-dibromo-4-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDWOEGZGVBCMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,5-Dibromo-4-methoxypyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
2,5-Dibromo-4-methoxypyridine (CAS No. 1211520-71-6) is a polysubstituted pyridine derivative that has emerged as a valuable intermediate in modern organic synthesis.[1][2][3] Its structural arrangement, featuring an electron-deficient pyridine core, a moderately activating methoxy group, and two strategically positioned bromine atoms, imparts a unique reactivity profile. This makes it a highly sought-after building block for constructing complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development.[4][5][6] The bromine atoms at the C2 and C5 positions serve as versatile synthetic handles, amenable to a wide range of transformations, most notably transition-metal-catalyzed cross-coupling reactions.[5] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and application in advanced organic synthesis.
Part 1: Core Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of this compound are fundamental to its application in synthesis. These properties dictate its solubility, stability, and the conditions required for its effective use.
Physicochemical Data
A summary of the key physicochemical data for this compound is presented in the table below. While empirical data for properties such as melting and boiling points are not widely published, computational predictions and data from suppliers provide valuable insights.
| Property | Value | Source(s) |
| CAS Number | 1211520-71-6 | [1][2][3][7] |
| Molecular Formula | C₆H₅Br₂NO | [1][2][3] |
| Molecular Weight | 266.92 g/mol | [1][2] |
| Purity | ≥97% | [1] |
| Appearance | Not specified (Expected to be a solid) | - |
| Boiling Point | No data available | [2] |
| Storage | 2-8°C, under inert atmosphere | [1][2] |
| SMILES | COC1=CC(Br)=NC=C1Br | [1][3] |
| Topological Polar Surface Area (TPSA) | 22.12 Ų | [1] |
| LogP (calculated) | 2.6152 | [1] |
Spectroscopic Profile: Structural Elucidation
Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra are proprietary to manufacturers, a theoretical analysis based on its structure provides expected outcomes.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the protons at the C3 and C6 positions. The proton at C6 will likely appear more downfield due to the inductive effect of the adjacent nitrogen atom. A sharp singlet would also be observed in the upfield region (around 3.8-4.0 ppm) corresponding to the three protons of the methoxy group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six distinct signals. The carbon atoms attached to the bromine atoms (C2 and C5) and the carbon attached to the methoxy group (C4) would be readily identifiable. The carbon of the methoxy group itself would appear significantly upfield.
-
MS (Mass Spectrometry): Mass spectrometry would show a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), resulting in a distinctive M, M+2, and M+4 peak cluster. The molecular ion peak [M]⁺ would be observed around m/z 265, 267, and 269.
-
IR (Infrared Spectroscopy): The IR spectrum would feature characteristic C-O stretching vibrations for the methoxy ether group, C=N and C=C stretching vibrations from the pyridine ring, and C-Br stretching in the fingerprint region.
Part 2: Synthesis and Safe Handling
Synthesis Protocol
The synthesis of this compound has been reported via nucleophilic aromatic substitution. A key method involves the treatment of a precursor like 2,3,5-tribromo-4-methoxypyridine with sodium methoxide in the presence of a copper(I) iodide catalyst.
Step-by-Step Synthesis:
-
Reaction Setup: A mixture of the starting tribromo-methoxypyridine, copper(I) iodide (CuI, ~10 mol%), and sodium methoxide in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction Execution: The mixture is heated to reflux and maintained overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling, a saturated sodium bicarbonate solution is added to quench the reaction. The mixture is then filtered through a pad of Celite to remove insoluble copper salts.
-
Extraction: The aqueous filtrate is extracted multiple times with a suitable organic solvent, such as dichloromethane.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if necessary.
Causality Insight: The use of CuI as a catalyst is crucial in this nucleophilic substitution. Copper(I) salts are known to facilitate such reactions on electron-deficient aromatic rings, likely by coordinating to the pyridine nitrogen and/or the bromine leaving group, thereby lowering the activation energy for the substitution process.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data for structurally related compounds like dibromo-methylpyridines indicate that it should be handled with care.[7] It is classified as an irritant.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Use only in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1][2] Recommended storage is at 2-8°C under an inert atmosphere to maintain product quality.[1][2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Part 3: Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily defined by the reactivity of its two C-Br bonds. The pyridine ring is electron-deficient, which activates the C-Br bonds towards oxidative addition in palladium-catalyzed cycles.
Regioselectivity in Cross-Coupling Reactions
The two bromine atoms are in chemically distinct environments, which allows for potential regioselective reactions. The C2-Br bond is ortho to the ring nitrogen, while the C5-Br bond is meta. In many palladium-catalyzed reactions, the C2 position of a pyridine ring is more reactive towards oxidative addition than other positions.[8] This differential reactivity can be exploited to perform sequential functionalization, first at the C2 position under milder conditions, followed by reaction at the C5 position under more forcing conditions.
Core Applications in Cross-Coupling Chemistry
This molecule is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions that are foundational to modern drug discovery.[4][5][6][9]
-
Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling with boronic acids or esters. This is one of the most widely used methods to introduce aryl, heteroaryl, or alkyl groups.[10][11]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, enabling the synthesis of complex aminopyridines.
-
Sonogashira Coupling: Formation of C-C triple bonds by coupling with terminal alkynes, a key reaction for building rigid molecular scaffolds.
-
Heck Coupling: Formation of C-C bonds by coupling with alkenes.
These reactions allow medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.[12]
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Core Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to 2,5-Dibromo-4-methoxypyridine for Advanced Synthesis
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate this compound. We will delve into its chemical identity, plausible synthetic routes, key applications in modern organic synthesis, and essential safety protocols. This document is designed to provide not just data, but also the scientific context and rationale behind the use of this versatile heterocyclic building block.
This compound is a halogenated pyridine derivative. The pyridine scaffold is a privileged structure in medicinal chemistry, and the strategic placement of two bromine atoms and a methoxy group offers multiple avenues for synthetic diversification.[1] The bromine atoms serve as versatile handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[2][3]
Table 1: Key Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 1211520-71-6 | [4][5][6][7] |
| Molecular Formula | C₆H₅Br₂NO | [4][5][8] |
| Molecular Weight | 266.92 g/mol | [4][7] |
| IUPAC Name | This compound | - |
| SMILES | COC1=CC(Br)=NC=C1Br | [4] |
| Purity (Typical) | ≥97% | [4][7] |
Table 2: Physicochemical Data
| Property | Value | Notes |
| Appearance | White to off-white crystalline powder | Inferred from the analogous compound 2,5-Dibromo-4-methylpyridine.[9][10] |
| Solubility | Soluble in DMSO, THF, Dichloromethane; Slightly soluble in ethanol; Insoluble in water. | Based on solubility data for 2,5-Dibromo-4-methylpyridine, expected to be similar.[9] |
| Storage | Store at 2-8°C under a dry, inert atmosphere (e.g., Nitrogen). | Recommended for long-term stability and to prevent degradation.[4] |
| Calculated LogP | 2.6152 | [4] |
| Topological Polar Surface Area (TPSA) | 22.12 Ų | [4] |
Proposed Synthesis and Mechanistic Considerations
While a specific, peer-reviewed synthesis for this compound was not found in the initial search, a logical synthetic route can be proposed based on established methodologies for analogous pyridine systems. A plausible approach begins with a commercially available starting material, such as 4-methoxypyridine, and proceeds through a directed bromination.
The causality for this proposed pathway is rooted in the principles of electrophilic aromatic substitution on pyridine rings. The pyridine nitrogen is deactivating, making direct electrophilic substitution challenging. However, the methoxy group at the 4-position is an activating group, directing electrophiles to the ortho positions (3 and 5). A subsequent, more forceful bromination can then occur at the less-activated 2-position.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis
This protocol is a conceptual outline based on standard procedures for pyridine functionalization.[3][11] It must be optimized and validated under appropriate laboratory conditions.
Step 1: Initial Bromination of 4-Methoxypyridine
-
To a solution of 4-methoxypyridine (1.0 eq) in a suitable solvent like acetic acid, slowly add N-Bromosuccinimide (NBS) (2.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,5-Dibromo-4-methoxypyridine.
Step 2: Directed Lithiation and Final Bromination
-
Dissolve the crude 3,5-Dibromo-4-methoxypyridine (1.0 eq) in anhydrous THF and cool the solution to -78°C under an inert nitrogen atmosphere.
-
Slowly add a solution of n-Butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78°C. The n-BuLi will selectively deprotonate the 2-position.
-
Stir the resulting solution for 1-2 hours at -78°C.
-
Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 eq) in THF dropwise to act as the bromine source.[11]
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure this compound.
Applications in Drug Discovery and Agrochemicals
This compound is a valuable intermediate primarily due to its utility in palladium-catalyzed cross-coupling reactions.[12] The differential reactivity of the bromine atoms (the 2-position being more reactive than the 5-position in many coupling reactions) allows for sequential, site-selective functionalization. This is a critical advantage for building molecular complexity in a controlled manner.[2]
This building block is instrumental in synthesizing molecules with potential therapeutic applications, including antiviral, antitumor, and anti-inflammatory agents.[12][13] For instance, substituted pyridines are core components of many kinase inhibitors, which are crucial in oncology and immunology research.[1] The synthesis of pyridinylimidazole-based p38 MAP kinase inhibitors often relies on brominated pyridine precursors.[1]
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A Technical Guide to 2,5-Dibromo-4-methoxypyridine: Structure, Synthesis, and Applications
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2,5-Dibromo-4-methoxypyridine (CAS No. 1211520-71-6), a halogenated pyridine derivative of significant interest in synthetic chemistry. The document elucidates the compound's molecular structure through a review of its physicochemical and spectroscopic properties. Furthermore, it details a robust synthesis protocol, explores its chemical reactivity, and discusses its applications as a versatile building block, particularly in the fields of pharmaceutical and agrochemical development. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended to serve as a comprehensive resource for scientists leveraging this compound in advanced chemical synthesis and drug discovery programs.
Introduction: The Strategic Utility of a Dihalogenated Pyridine Building Block
In the landscape of modern organic synthesis, halogenated heterocycles are indispensable tools. Their utility stems from the reactivity of the carbon-halogen bond, which provides a handle for a multitude of chemical transformations, most notably metal-catalyzed cross-coupling reactions. This compound has emerged as a particularly valuable intermediate.[1][2][3][4][5] Its structure, featuring two bromine atoms at positions amenable to selective functionalization and an electron-donating methoxy group, allows for the strategic and controlled construction of complex molecular architectures.[1][4]
This guide offers a detailed examination of this compound, moving from its fundamental molecular characteristics to its practical application in synthesis. The causality behind experimental choices, from spectroscopic analysis to reaction conditions, is explained to provide a deeper understanding for researchers aiming to incorporate this versatile building block into their synthetic workflows.
Molecular Structure and Physicochemical Properties
The precise arrangement of atoms and functional groups in this compound dictates its reactivity and physical characteristics. A comprehensive understanding of its structure is paramount for its effective application.
Core Structural and Physical Data
The fundamental properties of this compound are summarized in the table below, providing a quantitative baseline for laboratory use.
| Property | Value | Source |
| CAS Number | 1211520-71-6 | ChemScene[6], AA Blocks[7] |
| Molecular Formula | C₆H₅Br₂NO | ChemScene[6], AA Blocks[7] |
| Molecular Weight | 266.92 g/mol | ChemScene[6] |
| Appearance | White to off-white crystalline powder | Generic Supplier Data |
| Purity | ≥97% | ChemScene[6] |
| SMILES | COC1=CC(Br)=NC=C1Br | ChemScene[6] |
Structural Visualization
The diagram below illustrates the molecular structure of this compound, highlighting the key functional groups and their positions on the pyridine ring. The strategic placement of the two bromine atoms at C2 and C5, ortho and meta to the nitrogen respectively, offers differential reactivity for sequential functionalization.
Spectroscopic Elucidation
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C3 and C6 positions. The methoxy group will present as a sharp singlet, typically around 3.8-4.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six distinct signals corresponding to each carbon atom in the molecule. The carbon atoms attached to the bromine atoms (C2 and C5) will be significantly downfield. The methoxy carbon will appear as a signal around 55-60 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-Br stretching, C-N stretching within the aromatic ring, C-O stretching of the methoxy ether, and C-H stretching from the aromatic ring and the methyl group.
-
MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent M, M+2, and M+4 peaks.
The combination of these techniques provides a robust method for verifying the identity and purity of this compound after synthesis.
Synthesis and Experimental Protocol
The synthesis of substituted pyridines often involves multi-step sequences. A common strategy for producing compounds like this compound involves the initial synthesis of a substituted pyridine followed by halogenation. For instance, a plausible route could involve the nucleophilic substitution of a suitable precursor like 2,5-dibromo-4-chloropyridine with sodium methoxide.
General Synthesis Workflow
The following diagram outlines a conceptual workflow for the synthesis and purification of this compound, emphasizing the key stages from reaction to final product validation.
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Navigating the Spectroscopic Landscape of 2,5-Dibromo-4-methoxypyridine: A Technical Guide for Researchers
Introduction: 2,5-Dibromo-4-methoxypyridine, a halogenated pyridine derivative, presents itself as a versatile building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its unique electronic and steric properties, conferred by the two bromine atoms and the methoxy group on the pyridine scaffold, make it a valuable intermediate for introducing specific functionalities. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, offering insights for its unambiguous identification, characterization, and utilization in research and development. While direct, publicly available experimental spectra for this specific compound are limited, this guide will leverage data from structurally analogous compounds and established spectroscopic principles to provide a robust predictive analysis. Furthermore, it will outline the requisite experimental protocols for acquiring and interpreting the spectroscopic data, ensuring scientific rigor and self-validation.
Molecular Structure and Predicted Spectroscopic Features
The structural framework of this compound dictates its expected spectroscopic signatures. The pyridine ring, an aromatic heterocycle, will exhibit characteristic signals in NMR, IR, and mass spectrometry, which are further influenced by the substituents.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Predicted ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | H-6 |
| ~7.1 | s | 1H | H-3 |
| ~3.9 | s | 3H | -OCH₃ |
Interpretation and Causality:
The two aromatic protons on the pyridine ring are expected to appear as singlets due to the absence of adjacent protons for spin-spin coupling. The proton at the C-6 position is anticipated to be the most downfield-shifted due to the deshielding effect of the adjacent nitrogen atom and the bromine atom at C-5. The proton at C-3 will be influenced by the electron-donating methoxy group at C-4, shifting it slightly upfield compared to the C-6 proton. The methoxy protons will appear as a characteristic sharp singlet in the upfield region.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-4 |
| ~150 | C-2 |
| ~145 | C-6 |
| ~120 | C-5 |
| ~110 | C-3 |
| ~56 | -OCH₃ |
Interpretation and Causality:
The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The carbon atom attached to the oxygen of the methoxy group (C-4) will be the most downfield-shifted. The carbon atoms attached to the electronegative nitrogen and bromine atoms (C-2, C-5, and C-6) will also exhibit significant downfield shifts. The carbon of the methoxy group will appear in the typical upfield region for sp³-hybridized carbons attached to an oxygen atom.
Infrared (IR) Spectroscopy
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H aromatic stretching |
| 2950-2850 | Medium | C-H aliphatic stretching (-OCH₃) |
| 1600-1450 | Strong | C=C and C=N aromatic ring stretching |
| 1250-1200 | Strong | Asymmetric C-O-C stretching |
| 1050-1000 | Strong | Symmetric C-O-C stretching |
| 800-600 | Strong | C-Br stretching |
Interpretation and Causality:
The IR spectrum will provide valuable information about the functional groups present in the molecule. The characteristic aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching of the methoxy group will appear around 2950-2850 cm⁻¹. The strong absorptions in the 1600-1450 cm⁻¹ region are indicative of the pyridine ring's C=C and C=N stretching vibrations. The prominent C-O-C stretching bands from the methoxy group and the C-Br stretching vibrations will also be key diagnostic features.
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data:
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in a triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.
-
[M]⁺: m/z ≈ 265 (with ⁷⁹Br, ⁷⁹Br)
-
[M+2]⁺: m/z ≈ 267 (with ⁷⁹Br, ⁸¹Br)
-
[M+4]⁺: m/z ≈ 269 (with ⁸¹Br, ⁸¹Br)
Fragmentation Pattern:
The fragmentation pattern will likely involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). Subsequent loss of the bromine atoms will also be observed.
Caption: Predicted fragmentation pathway for this compound.
Experimental Protocols for Spectroscopic Analysis
For researchers aiming to acquire experimental data for this compound, the following protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096 (or more, due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid directly on the ATR crystal.
-
Data Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Mass Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-350).
Caption: A typical workflow for the spectroscopic analysis of this compound.
Conclusion
References
- Note: As no direct experimental data was found in the provided search results, a formal reference list with URLs cannot be generated.
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,5-Dibromo-4-methoxypyridine
Executive Summary
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-Dibromo-4-methoxypyridine (CAS 1211520-71-6). In the absence of publicly available experimental spectra within peer-reviewed literature at the time of this writing, this document leverages fundamental principles of NMR spectroscopy and established substituent effects in heterocyclic systems to present a detailed theoretical prediction of the spectrum. Furthermore, it outlines a definitive, field-proven experimental workflow for the acquisition and validation of the ¹H NMR spectrum. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to predict, acquire, and interpret the NMR data for this and structurally related compounds, ensuring high standards of scientific integrity and structural verification.
Part 1: Molecular Structure Analysis & Theoretical ¹H NMR Prediction
A rigorous analysis of a molecule's ¹H NMR spectrum begins with a thorough understanding of its electronic structure. The substitution pattern on the pyridine ring in this compound creates a distinct electronic environment for each of its protons, which governs their respective chemical shifts and multiplicities.
Molecular Structure and Proton Environments
The structure of this compound contains three distinct sets of protons: two aromatic protons on the pyridine ring and the protons of the methoxy group.
Figure 2: Experimental workflow for preparing a high-quality NMR sample.
Causality Behind Key Steps:
-
Step 1 (Dissolution in Vial): Dissolving the sample in a separate vial before transferring it to the narrow NMR tube ensures complete solubilization, which can be difficult to achieve and verify within the tube itself.[1]
-
Step 4 (Filtration): Filtering the sample is a critical, non-negotiable step. It removes any particulate matter (dust, fibers, undissolved solid) that can severely degrade the magnetic field homogeneity (shimming), leading to broad, poorly resolved peaks.[2]
Data Acquisition Protocol
-
Instrument Insertion: Insert the sample into the spectrometer's autosampler or manual probe.
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Standard 1D ¹H Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the TMS reference, are captured.
-
Number of Scans: 16 to 64 scans. A higher number of scans increases the signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons between scans, ensuring accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to achieve a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate all signals. Set the integral of the methoxy singlet to 3.00 to serve as the internal reference for other proton counts.
-
Part 3: Guide to Spectral Interpretation and Validation
The acquired spectrum should be analyzed by comparing it against the theoretical predictions.
-
Chemical Shift Analysis: Verify that two singlets appear in the aromatic region and one singlet appears in the upfield region (~4.0 ppm). The downfield aromatic singlet should correspond to H-6, and the upfield one to H-3.
-
Integration Analysis: The key validation check is the integration ratio. The ratio of the integrals for the three signals (from downfield to upfield) should be approximately 1:1:3 . This confirms the presence of two unique aromatic protons and one methoxy group.
-
Multiplicity Analysis: The observation of sharp singlets for both H-3 and H-6 would confirm the absence of significant proton-proton coupling, as predicted.
-
Advanced Validation (Optional): For unequivocal structural proof, two-dimensional (2D) NMR experiments can be employed. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would show a correlation between the methoxy protons (~4.0 ppm) and the carbon at C-4, as well as correlations from H-3 and H-6 to their respective and neighboring carbons, providing a complete and unambiguous map of the molecular scaffold.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be simple and highly informative, characterized by three distinct singlets with an integration ratio of 1:1:3. The downfield singlet (δ ~8.2-8.4 ppm) is assigned to the H-6 proton, deshielded by the adjacent nitrogen and bromine. The upfield aromatic singlet (δ ~7.0-7.2 ppm) corresponds to the H-3 proton, which is strongly shielded by the ortho-methoxy group. The methoxy protons themselves are expected at δ ~3.9-4.1 ppm. Adherence to the detailed experimental protocol provided in this guide will ensure the acquisition of a high-fidelity spectrum, allowing for confident validation of these predictions and unambiguous confirmation of the compound's structure.
References
- Chemical Instrumentation Facility, Iowa State University.
- Massachusetts Institute of Technology (MIT) OpenCourseWare. 8.
- University of Durham. How to make an NMR sample. [Link]
- Frontier, A. J., University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]
Sources
An In-depth Technical Guide to the ¹³C NMR Analysis of 2,5-Dibromo-4-methoxypyridine
Introduction
2,5-Dibromo-4-methoxypyridine is a halogenated and oxygenated pyridine derivative of significant interest in synthetic organic chemistry. Its utility as a versatile building block in the development of novel pharmaceutical and agrochemical compounds necessitates robust and unequivocal methods for its structural characterization. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for elucidating the carbon framework of this molecule. This in-depth technical guide provides a comprehensive overview of the ¹³C NMR analysis of this compound, intended for researchers, scientists, and drug development professionals. This guide will delve into the theoretical underpinnings of the expected spectrum, provide a detailed experimental protocol for data acquisition, and offer insights into spectral interpretation.
Theoretical Principles: Predicting the ¹³C NMR Spectrum
The chemical shifts in the ¹³C NMR spectrum of this compound are governed by the electronic environment of each carbon atom. The pyridine ring itself, being an aromatic heterocycle, exhibits characteristic chemical shifts. The introduction of substituents—two bromine atoms and a methoxy group—induces significant changes in these shifts through a combination of inductive and resonance effects.
A systematic prediction of the ¹³C NMR spectrum can be achieved by starting with the known chemical shifts of pyridine and applying substituent chemical shift (SCS) effects. The ¹³C NMR chemical shifts for pyridine in deuterochloroform (CDCl₃) are approximately: C2/C6 at δ 149.6 ppm, C3/C5 at δ 123.7 ppm, and C4 at δ 135.9 ppm.[1][2]
The influence of the bromo and methoxy substituents can be dissected as follows:
-
Bromine Substituents: Bromine is an electronegative atom that exerts a deshielding inductive effect (-I) on adjacent carbons. However, it also possesses lone pairs of electrons that can participate in resonance, leading to a shielding effect (+M), particularly at the ortho and para positions. For pyridine, the overall effect of a bromine substituent is a combination of these competing factors.
-
Methoxy Substituent: The methoxy group is a strong electron-donating group through resonance (+M) and weakly electron-withdrawing through induction (-I). This results in significant shielding (upfield shift) of the ortho and para carbons and a deshielding (downfield shift) of the ipso-carbon.
By considering these effects, we can anticipate the chemical shifts for each carbon in this compound.
Predicted ¹³C NMR Spectrum
Based on computational models and analysis of substituent effects on pyridine, a predicted ¹³C NMR spectrum for this compound in CDCl₃ is presented below. The molecule possesses six unique carbon environments, and therefore, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~145 | Attached to an electronegative nitrogen and a bromine atom, leading to a significant downfield shift. |
| C-3 | ~115 | Shielded by the para-methoxy group's strong electron-donating resonance effect. |
| C-4 | ~160 | Directly attached to the strongly electron-donating methoxy group, resulting in a substantial downfield shift (ipso-effect). |
| C-5 | ~110 | Attached to a bromine atom and ortho to the electron-donating methoxy group, leading to a net shielding effect. |
| C-6 | ~152 | Adjacent to the electronegative nitrogen and influenced by the substituents, expected to be downfield. |
| -OCH₃ | ~56 | Typical chemical shift for a methoxy group attached to an aromatic ring. |
Experimental Protocol
A meticulously executed experimental protocol is paramount for acquiring high-quality, reproducible ¹³C NMR data. The following sections outline a comprehensive workflow for the analysis of this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 20-50 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton and carbon signals are well-characterized.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. TMS provides a sharp signal at 0.00 ppm.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solvent height is sufficient for the spectrometer's probe (typically 4-5 cm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.
Caption: Logical workflow for assigning experimental peaks based on predicted chemical shifts.
Conclusion
The ¹³C NMR analysis of this compound provides a definitive method for its structural confirmation. A thorough understanding of the substituent effects of the bromine and methoxy groups on the pyridine ring allows for an accurate prediction of the ¹³C NMR spectrum. By following a rigorous experimental protocol for sample preparation and data acquisition, a high-quality spectrum can be obtained. The subsequent data processing and peak assignment, guided by the predicted chemical shifts, enable the unequivocal characterization of this important synthetic intermediate. This guide serves as a valuable resource for scientists engaged in the synthesis and analysis of substituted pyridine derivatives.
References
- Wiley-VCH. (2007). Supporting Information.
- ResearchGate. lH and 13C pyridine induced shifts {A = G(CDCl3) -~ ( C S D ~ N ) ).
- Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- The Royal Society of Chemistry. Supporting Information.
- Beilstein Journals. Supplementary Information.
- The Royal Society of Chemistry. Supporting information.
- ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.
- Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- The Royal Society of Chemistry. Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information.
- MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
- ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.
- SpectraBase. 3-Bromopyridine - Optional[13C NMR] - Chemical Shifts.
- Oregon State University. 13C NMR Chemical Shifts.
- The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.
- SpectraBase. 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts.
Sources
An In-Depth Technical Guide to the Mass Spectrometry of 2,5-Dibromo-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromo-4-methoxypyridine is a halogenated pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. Its structural elucidation is a critical step in its synthesis and application, and mass spectrometry stands as a primary analytical technique for this purpose. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing experimental protocols, predicting fragmentation patterns, and offering insights into the interpretation of its mass spectra. As a Senior Application Scientist, the following content is synthesized from established principles of mass spectrometry and practical experience with similar halogenated heterocyclic compounds.
Molecular Properties and Isotopic Signature
A foundational understanding of the molecular properties of this compound is essential for interpreting its mass spectrum.
| Property | Value | Source |
| Molecular Formula | C₆H₅Br₂NO | [1] |
| Molecular Weight | 266.92 g/mol | [1] |
| Monoisotopic Mass | 264.8799 Da | Calculated |
The presence of two bromine atoms imparts a highly characteristic isotopic pattern to the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). Consequently, a molecule containing two bromine atoms will exhibit a distinctive M:M+2:M+4 isotopic cluster with an approximate intensity ratio of 1:2:1.[2][3][4] This pattern is a definitive marker for the presence of two bromine atoms in the molecule or its fragments.
Mass Spectrometric Analysis: A Dual-Pronged Approach
Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques for the analysis of this compound, each providing complementary information.
Experimental Workflow
Caption: General experimental workflow for the mass spectrometric analysis of this compound.
Electron Ionization (EI) Mass Spectrometry
EI is a "hard" ionization technique that provides rich structural information through extensive fragmentation.
Protocol:
-
Sample Preparation: Dissolve a small amount (typically <1 mg/mL) of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). For direct insertion, a temperature program should be used to ensure volatilization without thermal decomposition.
-
Ionization: Bombard the gaseous sample molecules with a beam of electrons, typically at 70 eV. This high energy is sufficient to cause ionization and subsequent fragmentation.
-
Mass Analysis: Scan a mass range of m/z 50-350 to detect the molecular ion and all significant fragment ions.
Rationale: The 70 eV standard for EI-MS provides reproducible fragmentation patterns that are often comparable to spectral libraries. This energy level is high enough to induce characteristic bond cleavages, offering a "fingerprint" of the molecule's structure.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a "soft" ionization technique that is particularly useful for confirming the molecular weight of the analyte with minimal fragmentation.
Protocol:
-
Sample Preparation: Dissolve the sample (typically at a concentration of 1-10 µM) in a solvent compatible with ESI, such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation.
-
Introduction: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage (typically 3-5 kV) to the tip of the infusion capillary. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions, expecting to observe the protonated molecule, [M+H]⁺. High-resolution mass spectrometry can be employed to confirm the elemental composition.
Rationale: ESI is ideal for confirming the molecular weight of a compound as it typically produces intact molecular ions (or protonated molecules) with little to no fragmentation. This is particularly useful for compounds that may be thermally labile or for which the molecular ion is not observed in the EI spectrum.
Predicted Fragmentation Pattern of this compound under EI
The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways, driven by the stability of the resulting ions and neutral losses.
Caption: Predicted Electron Ionization fragmentation pathway for this compound.
Interpretation of the Fragmentation Pathway:
-
Molecular Ion (M⁺˙, m/z 265/267/269): The molecular ion peak will exhibit the characteristic 1:2:1 isotopic pattern for a dibrominated compound. Its observation confirms the molecular weight of the analyte.
-
Loss of a Methyl Radical ([M-CH₃]⁺, m/z 250/252/254): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group. The resulting ion is stabilized by resonance.
-
Loss of Carbon Monoxide ([M-CH₃-CO]⁺, m/z 222/224/226): Following the loss of the methyl radical, the resulting ion can lose a molecule of carbon monoxide (CO). This is a common fragmentation pathway for phenolic ethers.
-
Loss of a Bromine Radical ([M-Br]⁺, m/z 186/188): Cleavage of a carbon-bromine bond results in the loss of a bromine radical (•Br). This will produce a fragment with a single bromine atom, showing a 1:1 isotopic pattern for M and M+2.
-
Further Fragmentation: The [M-Br]⁺ fragment can subsequently lose carbon monoxide to form an ion at m/z 158/160. The ion at m/z 222/224/226 can also lose a bromine radical to yield an ion at m/z 143/145.
Conclusion
The mass spectrometric analysis of this compound provides unequivocal structural information. The characteristic isotopic pattern of the molecular ion confirms the presence of two bromine atoms. Electron ionization reveals detailed structural information through predictable fragmentation pathways, while electrospray ionization serves to confirm the molecular weight with high confidence. This guide provides a robust framework for researchers and drug development professionals to approach the mass spectrometric characterization of this and similar halogenated heterocyclic compounds, ensuring data integrity and facilitating confident structural elucidation.
References
- Whitman College. GCMS Section 6.5. [Link]
- Chemistry LibreTexts. 13.3: Isotopes in Mass Spectrometry. [Link]
- Chemistry Steps. Isotopes in Mass Spectrometry. [Link]
- University of Calgary. Ch13 - Mass Spectroscopy. [Link]
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An In-depth Technical Guide to the Synthesis of 2,5-Dibromo-4-methoxypyridine
Introduction: The Strategic Importance of 2,5-Dibromo-4-methoxypyridine in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, halogenated heterocycles are indispensable building blocks. Among these, this compound stands out as a versatile intermediate, prized for its strategically positioned reactive sites that allow for sequential and regioselective functionalization. The presence of two bromine atoms at the C2 and C5 positions, activated and directed by the electron-donating methoxy group at C4, provides medicinal chemists with a powerful scaffold for constructing complex molecular architectures. This guide offers a comprehensive overview of the synthesis of this key intermediate from 4-methoxypyridine, delving into the underlying chemical principles, a field-proven experimental protocol, and critical safety considerations.
Mechanistic Insights: The Electrophilic Bromination of 4-Methoxypyridine
The synthesis of this compound from 4-methoxypyridine is a classic example of electrophilic aromatic substitution (EAS) on an activated pyridine ring. The pyridine ring itself is generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the nitrogen atom.[1][2] However, the presence of the methoxy group at the 4-position fundamentally alters this reactivity profile.
The methoxy group is a potent activating group, donating electron density to the pyridine ring via a resonance effect (+R effect).[3] This donation is most pronounced at the ortho (C3 and C5) and para (C2 and C6) positions relative to the methoxy group. This increased electron density makes the ring more susceptible to attack by electrophiles. The lone pair of electrons on the oxygen atom can be delocalized into the ring, creating resonance structures with a negative charge on the carbon atoms, thereby enhancing their nucleophilicity.[3]
During bromination, an electrophilic bromine species (Br+) is generated. The electron-rich pyridine ring attacks the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positions of substitution are dictated by the stability of this intermediate. For 4-methoxypyridine, substitution is favored at the positions ortho to the activating methoxy group, namely C3 and C5.
The introduction of the first bromine atom typically occurs at one of these activated positions. The presence of this first bromine atom, a deactivating group due to its inductive effect (-I effect), will slightly decrease the reactivity of the ring towards further substitution. However, the powerful activating effect of the methoxy group is sufficient to drive a second bromination, which will be directed to the remaining activated ortho position, resulting in the desired 2,5-dibromo product. It is important to note that while the nitrogen in pyridine is deactivating, electrophilic substitution tends to occur at the 3- and 5-positions to avoid placing a positive charge on the nitrogen in the resonance structures of the sigma complex.[4]
Experimental Protocol: A Validated Laboratory Procedure
This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Key Properties |
| 4-Methoxypyridine | 109.13 | 1.03 | Starting material |
| N-Bromosuccinimide (NBS) | 177.98 | - | Brominating agent |
| Acetonitrile (ACN) | 41.05 | 0.786 | Solvent |
| Dichloromethane (DCM) | 84.93 | 1.33 | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | Aqueous wash |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | - | - | Aqueous wash to quench excess bromine |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | Drying agent |
Step-by-Step Synthesis Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-methoxypyridine (1.0 eq) in anhydrous acetonitrile.
-
Bromination: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.[5][6]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons and the methoxy group protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridine ring and the methoxy group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C₆H₅Br₂NO. |
| Melting Point | A sharp melting point consistent with the literature value. |
Note: Specific NMR chemical shifts and coupling constants can be found in various chemical databases and literature sources.[7][8]
Safety and Handling Precautions
The synthesis of this compound involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Bromine and N-Bromosuccinimide: Bromine is highly corrosive, toxic if inhaled, and causes severe skin burns and eye damage.[9][10] NBS is a lachrymator and an irritant. Handle these reagents with extreme care, wearing chemical-resistant gloves, safety goggles, and a lab coat.[9][10] In case of skin contact, wash immediately with copious amounts of water.[11] For spills, neutralize with a solution of sodium thiosulfate or sodium carbonate.[10]
-
Organic Solvents: Dichloromethane and acetonitrile are flammable and toxic. Avoid inhalation of vapors and skin contact.
-
General Precautions: Always work in a well-ventilated area.[12][13] Ensure that emergency equipment, such as a safety shower and eyewash station, is readily accessible.
Conclusion
The synthesis of this compound from 4-methoxypyridine is a robust and well-established procedure that provides a valuable intermediate for drug discovery and development. A thorough understanding of the underlying electrophilic aromatic substitution mechanism, coupled with strict adherence to the experimental protocol and safety guidelines, is paramount for the successful and safe execution of this synthesis. The resulting product, with its strategically placed bromine atoms, offers a versatile platform for the introduction of diverse functionalities, enabling the exploration of novel chemical space in the quest for new therapeutic agents.
References
- Pearson. (2024, September 23). EAS Reactions of Pyridine: Videos & Practice Problems.
- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021, February 2). Arkivoc.
- Carl ROTH. Safety Data Sheet: Bromine.
- Wikipedia. Electrophilic aromatic substitution.
- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry.
- CDC. (2024, September 6). Bromine | Chemical Emergencies.
- CLEAPSS Science. Student safety sheets 55 Bromine.
- Quora. (2022, August 5). Why does pyridine undergo electrophilic substitution at the C3 position?
- Slideshare. Bromine handling and safety.
- SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021, June 21).
- YouTube. (2020, September 4). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
- AA Blocks. 1211520-71-6 | MFCD18255776 | this compound.
- PubChem. 2-Bromo-4-methoxypyridine | C6H6BrNO | CID 4738484.
- Beilstein Journals. Supplementary Information.
- ACS Publications. (2021, June 28). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions | ACS Catalysis.
- PubMed Central. (2023, December 27). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution.
- Google Patents. CN105061301A - Synthesis method of 2,5-dibromopyridine.
- ChemRxiv. Spectroscopic and Computational Study of Organocatalytic Umpolung of Bromocations: An Accelerated Stereoselective Dibromination.
- The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization.
- CORE. (1987, February 2). NMR study of the interaction of P-450 with 4-methoxypyridine.
- Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. 11(3), 447-452.
Sources
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An In-depth Technical Guide to 2,5-Dibromo-4-methoxypyridine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-dibromo-4-methoxypyridine, a highly functionalized heterocyclic building block of significant interest in modern organic synthesis. The strategic positioning of two bromine atoms with differential reactivity and an activating methoxy group makes this scaffold a versatile precursor for the synthesis of complex molecular architectures. This document delves into the core physicochemical properties, synthesis, and reactivity of this compound, with a particular focus on its application in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Through an analysis of reaction mechanisms, regioselectivity, and field-proven applications in pharmaceutical and agrochemical research, this guide serves as an essential resource for scientists seeking to leverage the synthetic potential of this valuable intermediate.
Introduction: The Strategic Advantage of a Polysubstituted Pyridine Core
The pyridine ring is a privileged scaffold in medicinal and agricultural chemistry, present in a vast array of biologically active compounds. The introduction of multiple, orthogonally reactive functional groups onto this core allows for a modular and convergent approach to the synthesis of complex target molecules. This compound (CAS No. 1211520-71-6) has emerged as a particularly valuable building block due to its unique combination of features:
-
Two Differentiable Reactive Sites: The bromine atoms at the C2 and C5 positions exhibit distinct electronic environments, enabling regioselective functionalization. The C2-Br bond, being alpha to the ring nitrogen, is generally more susceptible to oxidative addition by palladium(0) catalysts, allowing for selective initial coupling at this position.
-
Activating Methoxy Group: The electron-donating methoxy group at the C4 position influences the electron density of the pyridine ring, modulating the reactivity of the C-Br bonds and potentially influencing the binding of the scaffold in biological targets.
-
Synthetic Versatility: The bromine atoms serve as versatile handles for a wide range of powerful C-C and C-N bond-forming reactions, making it an ideal starting material for generating diverse libraries of substituted pyridines.[1][2]
This guide will explore the practical synthesis of this building block and detail its application in key synthetic transformations that are fundamental to modern drug discovery and development.
Physicochemical Properties & Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 1211520-71-6 | [3] |
| Molecular Formula | C₆H₅Br₂NO | [3] |
| Molecular Weight | 266.92 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |
| Purity | ≥97% | [3] |
| Storage | 4°C, stored under nitrogen | [3] |
| SMILES | COC1=CC(Br)=NC=C1Br | [3] |
Safety & Handling: this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to store the compound under an inert atmosphere, such as nitrogen, at refrigerated temperatures (4°C) to ensure its long-term stability.[3]
Synthesis of this compound
The accessibility of a building block is a critical factor in its widespread adoption. A reliable synthesis of this compound has been reported, providing a practical route for its preparation in a laboratory setting.
Protocol: Synthesis from 2,3,5-tribromo-4-methoxypyridine
This procedure involves a nucleophilic aromatic substitution reaction where a bromine atom is displaced by a methoxy group.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,3,5-tribromo-4-methoxypyridine (1.0 eq).
-
Reagent Addition: Add anhydrous methanol as the solvent, followed by sodium methoxide (1.1 eq) and a catalytic amount of copper(I) iodide (CuI, 0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain the temperature overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate.
-
Purification: Filter the mixture through a pad of Celite®, washing the pad with dichloromethane. Extract the aqueous filtrate with dichloromethane. The combined organic extracts are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by flash column chromatography.
This protocol is based on a reported synthesis and may require optimization for specific laboratory conditions.
Reactivity and Application in Cross-Coupling Reactions
The synthetic utility of this compound is most profoundly demonstrated in its application in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C2 and C5 positions is the cornerstone of its strategic use.
Regioselectivity in Cross-Coupling: The C2 vs. C5 Position
In palladium-catalyzed cross-coupling reactions of dihalopyridines, the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond is the rate-determining step and dictates the regioselectivity. For 2,5-dibromopyridine derivatives, the C2 position is generally more reactive than the C5 position. This preference is attributed to:
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom makes the adjacent C2 and C6 positions more electron-deficient (more electrophilic) and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
-
Kinetic Isotope Effects & DFT Studies: Mechanistic studies and computational models have confirmed that the activation barrier for oxidative addition is lower at the C2 position compared to other positions on the pyridine ring.[4]
This inherent reactivity bias allows for the selective mono-functionalization at the C2 position by carefully controlling the reaction stoichiometry (i.e., using one equivalent of the coupling partner). The remaining bromine at the C5 position can then be used for a subsequent, different coupling reaction, enabling the synthesis of unsymmetrically substituted pyridines.
Caption: Regioselectivity in cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound.[5] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other pharmaceuticals.[6][7]
General Reaction Scheme:
Caption: General Suzuki-Miyaura coupling reaction.
Field-Proven Protocol: Synthesis of a Pyrazolopyridine Derivative
A recent patent for novel pyrazolopyridine derivatives as Salt-Inducible Kinase (SIK) inhibitors explicitly details a Suzuki-type reaction using this compound.[8]
Detailed Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add the desired boronic acid or ester (1.1 eq) and a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (0.05 eq).
-
Reaction: Stir the mixture at room temperature for 16 hours under a nitrogen atmosphere.
-
Work-up: Add water to the reaction mixture and extract with ethyl acetate.
-
Purification: Dry the organic layer over sodium sulfate, concentrate in vacuo, and purify the crude product by flash chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Bis(triphenylphosphine)palladium(II) chloride is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
-
Solvent: DMF is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the reaction.
-
Temperature: The reaction is run at room temperature, indicating a relatively facile oxidative addition at the C2-Br bond.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyridines.[9][10] These motifs are important in materials science and as precursors for further transformations in medicinal chemistry.
General Reaction Scheme:
Caption: General Sonogashira coupling reaction.
Exemplary Protocol (based on analogous substrates):
Detailed Methodology:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (5 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Reagent Addition: Add anhydrous DMF and a base such as triethylamine (3.0 eq). Then, add the terminal alkyne (e.g., phenylacetylene, 1.2 eq) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 65°C for 6-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with diethyl ether and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[10]
-
Base: An amine base like triethylamine is used to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[12][13] This reaction is of paramount importance in drug discovery, as the arylamine moiety is a key feature in a multitude of pharmacologically active molecules, including many kinase inhibitors.
General Reaction Scheme:
Caption: General Buchwald-Hartwig amination.
Exemplary Protocol (based on analogous substrates):
A detailed protocol for the Buchwald-Hartwig amination of 2-amino-5-bromo-4-methylpyridine with morpholine provides a well-validated system that can be adapted for this compound.[14]
Detailed Methodology:
-
Catalyst Pre-formation: In a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol% Pd) and a bulky phosphine ligand (e.g., Xantphos, 4 mol%). Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Reagent Addition: To the catalyst mixture, add this compound (1.0 eq), the amine (e.g., morpholine, 1.2 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring for 8-16 hours.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Bulky Ligands: The success of the Buchwald-Hartwig amination relies heavily on the use of electron-rich, sterically hindered phosphine ligands (e.g., Xantphos, SPhos, RuPhos). These ligands promote the crucial reductive elimination step, which is often the rate-limiting step, and prevent the formation of catalytically inactive palladium dimers.
-
Strong Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate that precedes reductive elimination.
Conclusion: A Gateway to Molecular Complexity
This compound stands out as a strategically designed and highly versatile building block for modern organic synthesis. Its key attributes—differentiable C-Br bonds, an activating methoxy group, and amenability to a suite of powerful cross-coupling reactions—make it an invaluable tool for researchers in the pharmaceutical and agrochemical industries. The predictable regioselectivity, favoring initial functionalization at the C2 position, allows for the rational design of synthetic routes to complex, unsymmetrically substituted pyridines. This guide has provided the foundational knowledge, from synthesis to specific reaction applications, to empower scientists to effectively integrate this compound into their research programs, accelerating the discovery and development of novel chemical entities.
References
- 2,5-Dibromo-4-methylpyridine: A Key Organic Synthesis Intermediate. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
- New pyrazolopyridine derivatives. (2025). Google Patents. WO2025017078A1.
- The Indispensable Role of 2,5-Dibromo-4-methylpyridine in Modern Chemical Synthesis. (2025, October 12). Ningbo Inno Pharmchem Co.,Ltd.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Sonogashira coupling. (n.d.). Wikipedia.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2025, August 6). ResearchGate.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). scripps.edu.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
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The Strategic deployment of 2,5-Dibromo-4-methoxypyridine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – January 7, 2026 – In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic building blocks, 2,5-Dibromo-4-methoxypyridine has emerged as a highly versatile and reactive intermediate, particularly in the synthesis of targeted therapies such as protein kinase inhibitors. This technical guide, intended for researchers, medicinal chemists, and professionals in drug development, provides an in-depth exploration of the synthesis, reactivity, and potential applications of this pivotal compound.
Core Molecular Attributes of this compound
This compound (CAS No. 1211520-71-6) is a polysubstituted pyridine derivative with the molecular formula C₆H₅Br₂NO.[1] Its structure is characterized by the presence of two bromine atoms at the 2- and 5-positions and a methoxy group at the 4-position of the pyridine ring. This unique arrangement of substituents imparts a distinct reactivity profile that is highly advantageous in medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 1211520-71-6 | [1] |
| Molecular Formula | C₆H₅Br₂NO | [1] |
| Molecular Weight | 266.92 g/mol | [1] |
| Storage | 4°C, stored under nitrogen | [1] |
The two bromine atoms serve as versatile handles for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methoxy group, an electron-donating substituent, modulates the electronic properties of the pyridine ring, influencing its reactivity and the binding characteristics of its derivatives to biological targets.
Synthesis of this compound: A Foundational Protocol
The synthesis of this compound can be achieved through a multi-step process, beginning with the directed lithiation and bromination of 4-methoxypyridine. A representative synthetic pathway is outlined below, based on established methodologies.[2]
Diagram: Synthetic Pathway to this compound
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 4-methoxypyridine.
Materials:
-
4-Methoxypyridine
-
n-Butyllithium (n-BuLi)
-
N,N-Dimethylethanolamine (LiDMAE)
-
1,2-Dibromotetrachloroethane
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Appropriate work-up and purification reagents
Procedure:
Step 1: Synthesis of 2-Bromo-4-methoxypyridine [2]
-
In a flame-dried, inert atmosphere (e.g., Argon) reaction vessel, dissolve 4-methoxypyridine in anhydrous THF.
-
Cool the solution to -78°C.
-
Slowly add a solution of n-BuLi and LiDMAE to the reaction mixture, maintaining the low temperature.
-
After stirring for a specified time, add a solution of 1,2-dibromotetrachloroethane in anhydrous THF.
-
Allow the reaction to proceed to completion, monitoring by a suitable technique (e.g., TLC or LC-MS).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product via column chromatography to yield 2-Bromo-4-methoxypyridine.
Step 2: Synthesis of this compound
-
Dissolve the 2-Bromo-4-methoxypyridine obtained in Step 1 in a suitable solvent.
-
Add N-Bromosuccinimide (NBS) to the solution.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Upon completion, perform a standard work-up and purify the product to obtain this compound.
The Pivotal Role in the Synthesis of Fused Heterocyclic Kinase Inhibitors
A significant application of this compound in medicinal chemistry is its use as a key intermediate in the synthesis of fused heterocyclic compounds, particularly pyrazolo[1,5-a]pyrimidines, which are potent protein kinase inhibitors.[3] The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in drug discovery, with several approved drugs and clinical candidates featuring this core.[4][5]
Diagram: General Scheme for the Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Caption: Synthetic pathway to kinase inhibitors.
The reactivity of the two bromine atoms in this compound allows for sequential and regioselective functionalization. Typically, one bromine atom undergoes a cross-coupling reaction to introduce a desired substituent, followed by a subsequent reaction at the second bromine position, often leading to the formation of the fused heterocyclic system.
Exemplary Application: Synthesis of Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitors
A patent for novel fused heterocyclic compounds as protein kinase inhibitors describes the use of this compound as a starting material.[3] The general synthetic strategy involves the reaction of a suitably substituted aminopyrazole with a derivative of this compound to construct the pyrazolo[1,5-a]pyrimidine core. This scaffold is then further elaborated to generate a library of potential kinase inhibitors.
Significance in Kinase Inhibition:
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[2] Their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.[4] The ability to readily synthesize a diverse range of these compounds, facilitated by versatile intermediates like this compound, is crucial for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Versatility in Cross-Coupling Reactions: Expanding the Chemical Space
The true power of this compound as a medicinal chemistry building block lies in its amenability to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[6]
| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Potential Application |
| Suzuki-Miyaura | Boronic acids/esters | C-C | Introduction of aryl and heteroaryl moieties to modulate potency and selectivity.[7] |
| Buchwald-Hartwig | Amines | C-N | Installation of amine functionalities to improve solubility and target interactions. |
| Sonogashira | Terminal alkynes | C-C (sp²-sp) | Creation of rigid linkers and exploration of novel chemical space. |
| Heck | Alkenes | C-C (sp²-sp²) | Synthesis of substituted styrenyl and other alkenyl derivatives. |
The differential reactivity of the bromine atoms at the 2- and 5-positions can potentially be exploited for sequential, site-selective cross-coupling reactions, further enhancing the synthetic utility of this intermediate.
Future Outlook and Conclusion
This compound represents a strategically important and highly versatile intermediate for medicinal chemistry. Its well-defined reactivity, particularly in cross-coupling reactions, provides a robust platform for the synthesis of complex and biologically active molecules. The demonstrated application of this compound in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors highlights its potential in the development of targeted therapies.
As the demand for novel and effective therapeutics continues to grow, the importance of versatile and readily accessible building blocks like this compound will undoubtedly increase. Further exploration of its reactivity and its application in the synthesis of other classes of biologically active compounds is a promising avenue for future research and drug discovery efforts.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed.
- Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Semantic Scholar.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.
- 1211520-71-6 | this compound. ChemScene.
- CN105061301A - Synthesis method of 2,5-dibromopyridine.
- WO2014173289A1 - Fused heterocyclic compounds as protein kinase inhibitors.
- The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermedi
- Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry. Benchchem.
- Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research. Benchchem.
- Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: Synthesis and modification of pyrido[3,4-d]pyrimidines.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
- Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed.
- Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. JOCPR.
- Compounds from Natural Sources as Protein Kinase Inhibitors. PMC - PubMed Central.
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The Emerging Potential of 2,5-Dibromo-4-methoxypyridine Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical and pharmacological properties, leading to the development of potent and selective drugs. This guide focuses on the 2,5-dibromo-4-methoxypyridine core, a versatile and promising scaffold for the discovery of novel bioactive molecules. While direct biological data on its derivatives are nascent, this document provides a comprehensive overview of its synthesis, and, by drawing parallels with structurally related compounds, explores its potential in oncology, infectious diseases, and neuropharmacology. Detailed experimental protocols for its synthesis and a representative biological assay are provided to empower researchers in their exploration of this chemical space.
Introduction: The Pyridine Scaffold and the Promise of Halogenation and Methoxy Substitution
The pyridine ring is a privileged heterocyclic motif in drug discovery, present in a wide array of FDA-approved drugs.[2] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, while the aromatic ring can engage in various non-covalent interactions with biological targets. The introduction of substituents onto the pyridine core is a key strategy to modulate its electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity.
Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance binding affinity and selectivity for target proteins. The bromine atoms in this compound can act as "hot spots" for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse libraries of compounds. The methoxy group at the 4-position can influence the molecule's solubility and also participate in hydrogen bonding interactions within a protein's active site, further contributing to its potential as a pharmacophore.
Synthesis and Chemical Properties of this compound
The synthesis of the this compound scaffold is a critical first step in the exploration of its biological potential. A reliable synthetic route allows for the production of the core molecule in sufficient quantities for further derivatization and biological screening.
Synthetic Protocol
A common and effective method for the synthesis of this compound involves the bromination of a suitable pyridine precursor. The following protocol is adapted from established literature procedures.
Objective: To synthesize this compound.
Materials:
-
2-Amino-4-methoxypyridine
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2-amino-4-methoxypyridine in anhydrous acetonitrile, add copper(II) bromide.
-
Cool the mixture in an ice bath and add tert-butyl nitrite dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for the appropriate time, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Chemical Properties and Reactivity
The this compound molecule possesses distinct reactive sites that can be exploited for the synthesis of a diverse range of derivatives. The bromine atoms at the 2- and 5-positions are susceptible to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, providing a powerful tool for structure-activity relationship (SAR) studies.
Caption: General workflow for an in vitro kinase inhibition assay.
Molecular Docking (In Silico) Protocol
Objective: To predict the binding mode and affinity of synthesized compounds to a target protein.
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)
-
Protein Data Bank (PDB) for target protein structures
Procedure:
-
Prepare the Protein Structure:
-
Download the 3D structure of the target protein from the PDB.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.
-
Define the binding site or active site of the protein.
-
-
Prepare the Ligand Structures:
-
Generate 3D structures of the synthesized this compound derivatives.
-
Minimize the energy of the ligand structures.
-
-
Perform Docking:
-
Use the docking software to place the ligands into the defined binding site of the protein.
-
The software will generate multiple possible binding poses for each ligand and calculate a docking score, which is an estimation of the binding affinity.
-
-
Analyze the Results:
-
Visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Rank the compounds based on their docking scores and binding interactions to identify the most promising candidates for further experimental validation. [3][4][5][6]
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its versatile chemistry allows for the synthesis of a wide range of derivatives, enabling comprehensive structure-activity relationship studies. Based on the biological activities of structurally related pyridine compounds, derivatives of this scaffold are predicted to have potential applications in oncology, infectious diseases, and neuropharmacology.
Future research in this area should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a panel of biological assays. In silico methods, such as molecular docking and ADMET prediction, can be employed to guide the design of new compounds with improved potency, selectivity, and drug-like properties. [7][8][9]The experimental protocols provided in this guide offer a framework for researchers to initiate their investigations into this exciting and underexplored area of medicinal chemistry. The exploration of the this compound chemical space holds the potential to yield novel drug candidates with significant therapeutic value.
References
- Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher.
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
- Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed.
- Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. PubMed.
- Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate.
- Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. PMC.
- Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International.
- Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square.
- MOLECULAR DOCKING STUDY OF 1‑(PYRIDIN-4-YL)PYRROLIDINE-2-ONE DERIVATE AGAINST PROLYL-tRNA SYNTHETASE IN PLASMODIUM FALCIPARUM. JURNAL PERJUANGAN.
- Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. ACS Publications.
- Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry.
- Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.
- Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC.
- Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. PubMed.
- Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. PMC.
- Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI.
- Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. ResearchGate.
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- 6. MOLECULAR DOCKING STUDY OF 1‑(PYRIDIN-4-YL)PYRROLIDINE-2-ONE DERIVATE AGAINST PROLYL-tRNA SYNTHETASE IN PLASMODIUM FALCIPARUM | Pharmacoscript [e-journal.unper.ac.id]
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2,5-Dibromo-4-methoxypyridine
Introduction: The Strategic Importance of 2,5-Dibromo-4-methoxypyridine in Synthesis
The functionalized pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, with substituted methoxypyridines being particularly prevalent in biologically active compounds.[1][2] this compound serves as a highly versatile building block, offering two distinct and differentially reactive carbon-bromine bonds for sequential, regioselective functionalization. This allows for the controlled and systematic introduction of diverse molecular fragments, making it an invaluable precursor in the synthesis of complex molecular architectures for drug discovery and the development of novel organic materials.[3] The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for forging carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[4][5] This guide provides a detailed exploration of the Suzuki coupling protocol as applied to this compound, with a focus on achieving regioselective mono-arylation at either the C2 or C5 position.
Mechanistic Insights: Achieving Regioselectivity
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The three key steps are oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[4][6]
In the case of this compound, the critical challenge and synthetic opportunity lies in controlling which of the two C-Br bonds undergoes oxidative addition first. The regioselectivity is primarily governed by a combination of electronic and steric factors.
-
Electronic Effects: The C2 position of the pyridine ring is inherently more electron-deficient than the C5 position due to the inductive effect of the nitrogen atom. This makes the C2-Br bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[1][7] Therefore, under standard Suzuki coupling conditions, mono-arylation is generally favored at the C2 position.
-
Steric Hindrance: The C2 position is flanked by the pyridine nitrogen and the methoxy group at C4, creating a more sterically congested environment compared to the C5 position. This steric hindrance can be exploited to direct the reaction towards the C5 position by employing bulky phosphine ligands on the palladium catalyst. These bulky ligands can preferentially favor approach to the less hindered C5-Br bond.
-
The Role of the Methoxy Group: The electron-donating methoxy group at the C4 position influences the overall electron density of the pyridine ring. Furthermore, there is evidence to suggest that an ortho-methoxy group can participate in chelation with the palladium catalyst during the transition state, potentially influencing the regiochemical outcome of the reaction.[6][8]
By carefully selecting the palladium catalyst, ligand, base, and solvent, the Suzuki coupling of this compound can be directed to selectively yield either 2-aryl-5-bromo-4-methoxypyridine or 5-aryl-2-bromo-4-methoxypyridine.
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a starting point for achieving regioselective mono-arylation of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and reagent stoichiometry) may be necessary for specific substrates.
Protocol 1: Selective Arylation at the C2 Position
This protocol is designed to favor the electronically preferred C2 position, yielding 2-aryl-5-bromo-4-methoxypyridine.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 v/v ratio). Add the degassed solvent to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-bromo-4-methoxypyridine.
Protocol 2: Selective Arylation at the C5 Position
This protocol employs a bulkier ligand system to sterically favor arylation at the less hindered C5 position, yielding 5-aryl-2-bromo-4-methoxypyridine.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or a similar bulky ligand (6 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous toluene
-
Degassed water
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 equiv) and P(t-Bu)₃ (0.06 equiv) to a dry Schlenk flask. Add the anhydrous toluene and stir for 10 minutes to form the catalyst complex. Then, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add degassed water to the reaction mixture (toluene/water ratio typically 10:1 v/v).
-
Reaction: Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times may vary from 12 to 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 5-aryl-2-bromo-4-methoxypyridine.
Data Presentation: Summary of Reaction Parameters
| Parameter | Protocol 1 (C2-Selective) | Protocol 2 (C5-Selective) |
| Target Product | 2-Aryl-5-bromo-4-methoxypyridine | 5-Aryl-2-bromo-4-methoxypyridine |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ |
| Ligand | SPhos | P(t-Bu)₃ (or similar bulky ligand) |
| Base | K₃PO₄ | K₂CO₃ |
| Solvent System | 1,4-Dioxane / Water (4:1) | Toluene / Water (10:1) |
| Temperature | 80-100 °C | 90-110 °C |
| Typical Reaction Time | 4-16 hours | 12-24 hours |
Logical Workflow for Regioselective Suzuki Coupling
Figure 2: Decision workflow for achieving regioselective Suzuki coupling.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of selectively functionalized pyridine derivatives. By understanding the interplay of electronic and steric effects, researchers can strategically select the appropriate palladium catalyst and ligand system to achieve mono-arylation at either the C2 or C5 position with high fidelity. The protocols and guidelines presented herein provide a robust framework for the development of novel molecular entities for applications in drug discovery and materials science.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6846–6857. [Link]
- Anderson, K. W., & Buchwald, S. L. (2005). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2235–2244. [Link]
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
- RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Dalton Transactions. [Link]
- Snieckus, V., & Hartwig, J. F. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of Chemical Research, 55(15), 2095-2108. [Link]
- BenchChem. (2025). Application Notes: Synthetic Routes from 2-Nitro-3-methoxypyridine for Drug Discovery.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
- Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
- Heathcock, C. H., & Smith, A. B. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 13(24), 6536-6539. [Link]
- BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
- Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. researchgate.net [researchgate.net]
Mastering Regioselectivity: A Detailed Guide to the Buchwald-Hartwig Amination of 2,5-Dibromo-4-methoxypyridine
Introduction: The Strategic Importance of Substituted Aminopyridines
In the landscape of modern pharmaceutical and materials science research, the pyridine scaffold remains a cornerstone of molecular design. The introduction of amino functionalities to this heterocyclic core, particularly in a regiocontrolled manner, unlocks access to a vast chemical space of high-value compounds. The Buchwald-Hartwig amination has emerged as a transformative tool for the construction of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance that surpasses classical methods.[1] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 2,5-Dibromo-4-methoxypyridine, a versatile building block for the synthesis of complex molecular architectures. A primary focus will be on achieving regioselective mono-amination, a critical challenge in the functionalization of polyhalogenated heterocycles.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.
-
Amine Coordination and Deprotonation: The amine substrate then coordinates to the palladium center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and can influence the reaction rate and substrate compatibility.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Bulky, electron-rich phosphine ligands are essential for the success of the Buchwald-Hartwig amination. These ligands stabilize the palladium catalyst, promote the rates of oxidative addition and reductive elimination, and influence the overall efficiency and selectivity of the reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Controlling Regioselectivity in Dihalopyridines: The Role of the Ligand and Substrate Electronics
A key challenge in the functionalization of this compound is the selective amination at either the C2 or C5 position. The inherent electronic properties of the pyridine ring and the nature of the catalyst system, particularly the phosphine ligand, play a decisive role in determining the site of reactivity.
The pyridine nitrogen is electron-withdrawing, leading to a general order of reactivity for halogens on the pyridine ring: 4- > 2- > 3-. However, in the case of 2,5-dihalopyridines, the situation is more complex. The 4-methoxy group in the target substrate is an electron-donating group, which can influence the electron density at the C2 and C5 positions.
Research on the selective amination of polyhalopyridines has shown that the choice of ligand is paramount in controlling regioselectivity. Specifically, the use of Xantphos as a ligand in the palladium-catalyzed amination of 2,5-dibromopyridine has been demonstrated to exclusively yield the 2-amino-5-bromopyridine product.[2][3] This selectivity is attributed to the steric and electronic properties of the Xantphos ligand, which favors oxidative addition at the more sterically accessible and electronically distinct C2 position. Given the structural similarity, it is highly probable that the amination of this compound with a Pd/Xantphos system will also favor substitution at the C2 position.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: Selective C2-Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add sodium tert-butoxide (1.4 equiv).
-
Add anhydrous, degassed toluene via syringe.
-
Add this compound (1.0 equiv) and morpholine (1.2 equiv) to the reaction mixture via syringe.
-
Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(morpholin-4-yl)-5-bromo-4-methoxypyridine.
Protocol 2: Selective C2-Amination with a Primary Amine (e.g., Benzylamine)
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using Pd(OAc)₂ as the palladium precursor.
-
Under a positive pressure of the inert gas, add cesium carbonate (2.0 equiv).
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Add this compound (1.0 equiv) and benzylamine (1.2 equiv) to the reaction mixture via syringe.
-
Place the sealed Schlenk tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 8-12 from Protocol 1 for work-up and purification to obtain the desired N-benzyl-5-bromo-4-methoxypyridin-2-amine.
Data Presentation: A Guide to Reagent Selection
The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following tables provide a summary of commonly used reagents and their typical applications.
Table 1: Palladium Precursors and Ligands
| Palladium Precursor | Ligand | Typical Applications |
| Pd₂(dba)₃ | Xantphos | Selective amination of dihalopyridines, coupling of a wide range of amines. |
| Pd(OAc)₂ | RuPhos | Effective for a broad range of aryl and heteroaryl halides. |
| [Pd(allyl)Cl]₂ | BrettPhos | Often used for challenging substrates and primary amines. |
| Pd(PPh₃)₄ | (none) | Older generation catalyst, less active for challenging substrates. |
Table 2: Bases and Solvents
| Base | Solvent | Characteristics and Applications |
| NaOtBu | Toluene | Strong base, commonly used, good for a wide range of amines. |
| K₃PO₄ | 1,4-Dioxane | Milder base, suitable for substrates with base-sensitive functional groups. |
| Cs₂CO₃ | 1,4-Dioxane | Milder base, often used for coupling with primary amines. |
| LHMDS | THF | Strong, non-nucleophilic base, can be used at lower temperatures. |
Troubleshooting and Field-Proven Insights
Even with optimized protocols, challenges can arise in the Buchwald-Hartwig amination. Here are some common issues and potential solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium precursor and ligand are of high quality and handled under an inert atmosphere. The use of pre-catalysts can sometimes improve reproducibility.
-
Insufficiently Anhydrous Conditions: Water can deactivate the catalyst and hydrolyze the base. Ensure all reagents and solvents are anhydrous.
-
Incorrect Base: The choice of base is crucial. For less nucleophilic amines, a stronger base like NaOtBu may be necessary. For base-sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ should be screened.
-
-
Side Reactions:
-
Hydrodehalogenation: This side reaction, where the bromine is replaced by a hydrogen, can compete with amination. Using a bulkier ligand and optimizing the reaction temperature can often minimize this pathway.
-
Double Amination: To favor mono-amination, use a slight excess of the dihalopyridine relative to the amine or add the amine slowly to the reaction mixture.
-
-
Poor Regioselectivity:
-
Ligand Choice: As discussed, the ligand is the primary determinant of regioselectivity. For selective C2-amination of 2,5-dihalopyridines, Xantphos is a highly recommended starting point.
-
Conclusion
The Buchwald-Hartwig amination of this compound represents a powerful and versatile method for the synthesis of highly functionalized aminopyridine derivatives. By leveraging the appropriate palladium catalyst system, particularly with the Xantphos ligand, researchers can achieve excellent control over regioselectivity, favoring amination at the C2 position. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of this critical transformation in drug discovery and materials science.
References
- Ji, J., Li, T., & Bunnelle, W. H. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters, 5(24), 4611–4614.
- Ji, J., Li, T., & Bunnelle, W. H. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Semantic Scholar. [Link]
- Ji, J., Li, T., & Bunnelle, W. H. (2003). Selective Amination of Polyhalopyridines Catalyzed by a Palladium−Xantphos Complex. pubs.acs.org. [Link]
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- Reddit. (2018).
- Wikipedia. (n.d.).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 3. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Alkynylpyridines
An in-depth guide to the Sonogashira coupling of 2,5-Dibromo-4-methoxypyridine, offering detailed protocols for selective mono- and di-alkynylation, mechanistic insights, and troubleshooting for researchers in synthetic and medicinal chemistry.
The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis for its efficiency in forming sp²-sp carbon-carbon bonds.[1][2] This reaction is particularly vital in drug discovery and materials science, where the resulting conjugated enyne and aryl-alkyne motifs are prevalent structural features.[1][3][4]
This compound is a highly versatile heterocyclic building block. Its two bromine atoms, positioned at electronically and sterically distinct locations, offer a platform for sequential and selective functionalization. Mastering the Sonogashira coupling with this substrate allows for the controlled synthesis of mono- or di-alkynylated pyridine derivatives, which are key intermediates in the development of novel pharmaceuticals, agrochemicals, and functional organic materials.[5][6] This guide provides a comprehensive overview of the reaction's principles, detailed experimental protocols for achieving selective outcomes, and practical advice for optimization and troubleshooting.
Reaction Principles: Mechanism and Regioselectivity
The efficacy of the Sonogashira reaction hinges on a synergistic interplay between two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][7]
The Dual Catalytic Cycle:
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the pyridine ring, forming a Pd(II) intermediate. This is often the rate-determining step.[8][9]
-
Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a highly nucleophilic copper(I) acetylide species.[1][10][11] This step enhances the alkyne's acidity and prepares it for the key coupling step.[11]
-
Transmetalation: The copper acetylide transfers its alkynyl group to the palladium(II) complex, displacing the bromide and forming an alkynyl-palladium(II) species.[11]
-
Reductive Elimination: This final step sees the cis-isomers of the alkynyl-palladium(II) complex collapse to release the final alkynyl-pyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[11]
Caption: Fig. 2: General workflow for Sonogashira coupling.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (269 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol).
-
Solvent Addition: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. Add anhydrous THF (5 mL) and triethylamine (420 µL, 3.0 mmol) via syringe.
-
Degassing: Subject the resulting suspension to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed. This is critical to prevent catalyst decomposition and oxidative homocoupling of the alkyne (Glaser coupling). [1][12]4. Reagent Addition: After the final thaw and backfilling with inert gas, add phenylacetylene (122 µL, 1.1 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. The solution will typically turn from a pale yellow to a darker, reddish-brown color.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:4 Ethyl Acetate/Hexane eluent). The reaction is typically complete within 4-6 hours when the starting material spot has been consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove the palladium black and copper salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the mono-alkynylated product.
Protocol 2: Di-alkynylation (Double Coupling)
This procedure targets the synthesis of 2,5-Bis(phenylethynyl)-4-methoxypyridine .
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 268.91 | 1.0 | 269 mg | Substrate |
| Phenylacetylene | 102.13 | 2.5 | 255 mg (277 µL) | Coupling Partner (Stoichiometric excess) |
| Pd(PPh₃)₄ | 1155.56 | 0.05 (5 mol%) | 58 mg | Palladium Pre-catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.10 (10 mol%) | 19 mg | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | 5.0 | 506 mg (697 µL) | Base |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 5 mL | Solvent |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask with a stir bar, add this compound (269 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).
-
Solvent Addition: Seal the flask, purge with inert gas, and add anhydrous DMF (5 mL) and triethylamine (697 µL, 5.0 mmol) via syringe.
-
Degassing: Perform three freeze-pump-thaw cycles on the mixture.
-
Reagent Addition: Add phenylacetylene (277 µL, 2.5 mmol) dropwise via syringe. A larger excess of the alkyne is used to drive the reaction to completion.
-
Reaction: Heat the reaction mixture to 60-70 °C using an oil bath and stir under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the mono-substituted intermediate indicates the reaction is progressing. The reaction may require 12-24 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the di-substituted pyridine.
Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst; insufficient degassing; low temperature. | Use a fresh, high-quality catalyst. [13]Ensure thorough degassing. [13]For less reactive bromides, gentle heating (40-60 °C) may be required even for mono-coupling. Increase catalyst loading slightly (e.g., to 5 mol% Pd). |
| Formation of Pd Black | Catalyst decomposition, often due to oxygen or impurities. | Improve inert atmosphere technique. Use anhydrous, degassed solvents. The use of phosphine ligands helps stabilize the Pd(0) center. [8][9] |
| Alkyne Homocoupling | Presence of oxygen leading to Glaser coupling; reaction conditions too harsh. | Ensure rigorous exclusion of air. [1]Consider a copper-free Sonogashira protocol, which can mitigate this side reaction, although it may require different ligands or bases. [1][14] |
| Poor Regioselectivity | Reaction temperature too high or time too long for mono-coupling. | For mono-coupling, run the reaction at the lowest possible temperature that allows for reasonable conversion (start at room temperature). Monitor carefully by TLC and stop the reaction once the starting material is consumed. Use a minimal excess of alkyne (1.05-1.1 equiv). |
| Difficult Purification | Similar polarity of starting material, product, and byproducts. | Optimize the chromatography solvent system carefully. If separation is still difficult, consider derivatization of the product or using a different stationary phase. |
Conclusion
The Sonogashira coupling of this compound is a powerful and adaptable method for synthesizing valuable alkynyl-substituted heterocycles. By understanding the underlying mechanistic principles and carefully controlling reaction parameters such as stoichiometry, temperature, and time, researchers can selectively achieve either mono- or di-alkynylation. The protocols and troubleshooting guide presented here offer a robust framework for drug development professionals and synthetic chemists to leverage this important transformation, enabling the efficient construction of complex molecular architectures for a wide range of scientific applications.
References
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- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Sonogashira coupling. Golden. [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.Organometallics, 36(5), 1031–1039. [Link]
- Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.Organometallics. [Link]
- Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.RSC Advances. [Link]
- Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
- Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction.
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.Organic & Biomolecular Chemistry. [Link]
- Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.Organic & Biomolecular Chemistry. [Link]
- Synthesis of 4-(Phenylethynyl)-2,6-bis[N,Nbis(carboxymethyl)aminomethyl]pyridine.
- Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine.
- Sonogashira coupling. YouTube. [Link]
- Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutam
- Sonogashira Coupling Reaction Mechanism. YouTube. [Link]
- Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
- Synthesis of 4-[5-Methoxy-2-(phenylethynyl)phenyl]-2-butanone. PrepChem.com. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: Synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors. Houston Methodist Scholars. [Link]
- Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
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Application Note & Protocol: Strategic Heck Coupling of 2,5-Dibromo-4-methoxypyridine for Pharmaceutical Scaffolds
Abstract
The 4-methoxypyridine scaffold is a privileged core structure in modern drug discovery, appearing in numerous clinical candidates and approved pharmaceuticals. Its functionalization via cross-coupling reactions is a cornerstone of medicinal chemistry programs. This document provides a comprehensive guide to the Heck-Mizoroki coupling of 2,5-Dibromo-4-methoxypyridine, a versatile building block for creating complex molecular architectures. We will delve into the critical parameters governing the reaction, present a detailed and validated protocol, and offer a systematic approach to troubleshooting and optimization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel chemical entities.
Introduction: The Strategic Value of Functionalized Pyridines
Substituted pyridines are among the most important heterocyclic scaffolds in the pharmaceutical industry. The 2,5-disubstituted 4-methoxypyridine motif, in particular, offers a valuable platform for tuning physicochemical properties and exploring structure-activity relationships (SAR). The Heck coupling reaction, a palladium-catalyzed olefination of aryl halides, provides a robust and convergent method for installing carbon-carbon bonds, transforming simple building blocks into complex precursors.
For a substrate like this compound, the Heck reaction presents a question of regioselectivity. The electronic and steric environment of the two bromine atoms is distinct. The C5-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C2-Br bond, which is ortho to the nitrogen atom. This inherent reactivity difference can often be exploited to achieve selective mono-olefination at the C5 position, leaving the C2-Br available for subsequent orthogonal transformations.
The Heck Coupling Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount for rational optimization. The generally accepted mechanism for the Heck reaction proceeds through several key steps involving a Pd(0)/Pd(II) cycle. The choice of catalyst, ligand, base, and solvent directly influences the efficiency of each step.
Application Notes and Protocols for the Stille Coupling of 2,5-Dibromo-4-methoxypyridine with Organotins
Introduction: The Strategic Importance of Functionalized Pyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of molecules with diverse pharmacological activities.[3][4] Specifically, 2,5-disubstituted-4-methoxypyridines are valuable intermediates, offering multiple points for diversification to explore structure-activity relationships (SAR) and optimize drug-like properties.[5] The Stille cross-coupling reaction, a powerful palladium-catalyzed carbon-carbon bond-forming transformation, provides a versatile and highly efficient method for the synthesis of these complex pyridine derivatives from readily available halogenated precursors.[6][7] This guide provides a detailed technical overview and robust protocols for the Stille coupling of 2,5-Dibromo-4-methoxypyridine with various organotin reagents, tailored for researchers, scientists, and professionals in drug development.
The Stille Coupling Reaction: A Mechanistic Overview
The Stille reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide.[1][6] The reaction proceeds through a catalytic cycle that can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic halide, in this case, this compound. This step forms a Pd(II) intermediate.[1][5]
-
Transmetalation: The organotin reagent then transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step of the reaction.[8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
The efficiency and outcome of the Stille coupling are highly dependent on the choice of catalyst, ligands, solvents, and any additives.[8]
Regioselectivity in the Stille Coupling of this compound
A critical consideration in the functionalization of dihalogenated pyridines is regioselectivity. The relative reactivity of the two bromine atoms in this compound is influenced by a combination of electronic and steric factors. Generally, in 2,5-dihalopyridines, the halogen at the 2-position is more susceptible to oxidative addition due to the electronic influence of the nitrogen atom. However, the presence of the electron-donating methoxy group at the 4-position can modulate the electron density of the pyridine ring, potentially influencing the reactivity of both bromine atoms.
For this compound, the bromine at the 2-position is generally expected to be more reactive towards Stille coupling. This is due to the combined electron-withdrawing effect of the adjacent nitrogen atom and the bromine itself, which makes the C2-Br bond more susceptible to oxidative addition by the palladium catalyst. The methoxy group at the 4-position, being an electron-donating group, will have a more pronounced effect on the electron density at the 5-position, potentially making the C5-Br bond slightly less reactive in comparison. However, the precise regioselectivity can be influenced by the specific reaction conditions, including the choice of palladium catalyst, ligands, and the steric bulk of the organotin reagent. Careful optimization and analysis are therefore crucial to achieve the desired regioselective coupling.
Experimental Protocols
General Considerations and Safety Precautions
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[9] All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
Protocol 1: Monoselective Stille Coupling of this compound with an Aryl Stannane
This protocol describes a general procedure for the selective coupling at the more reactive 2-position of this compound with a representative aryl stannane.
Materials:
-
This compound
-
Aryl-tributylstannane (e.g., Phenyltributyltin)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous solution of potassium fluoride (KF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF via syringe to dissolve the solids.
-
Add the aryl-tributylstannane (1.1 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts. Stir vigorously for 30 minutes.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-bromo-4-methoxypyridine.
Data Presentation: Representative Conditions for Stille Coupling
The following table summarizes typical reaction conditions for the Stille coupling of this compound with various organotin reagents. Optimization may be required for specific substrates.
| Organotin Reagent | Catalyst (mol%) | Ligand (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time (h) |
| Aryl-SnBu₃ | Pd(PPh₃)₄ (5) | - | CuI (0.1) | DMF | 90 | 12-24 |
| Vinyl-SnBu₃ | PdCl₂(dppf) (3) | - | LiCl (2) | Toluene | 100 | 8-16 |
| Alkynyl-SnBu₃ | Pd₂(dba)₃ (2) | AsPh₃ (8) | CuI (0.2) | Dioxane | 80 | 6-12 |
Visualization of Key Processes
Catalytic Cycle of the Stille Coupling
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Stille Coupling
Caption: General experimental workflow for Stille coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Ensure rigorous inert atmosphere. |
| Poor quality reagents/solvents | Use freshly distilled/anhydrous solvents and pure reagents. | |
| Insufficient temperature | Gradually increase the reaction temperature. | |
| Homocoupling of organotin | Presence of oxygen | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. |
| Decomposition of catalyst (formation of palladium black) | High temperature | Reduce the reaction temperature. |
| Ligand degradation | Consider using a more robust ligand. | |
| Difficulty in removing tin byproducts | Incomplete reaction with KF | Increase the duration and vigor of the KF wash. Use a larger excess of KF solution. |
Conclusion
The Stille coupling of this compound offers a powerful and flexible strategy for the synthesis of highly functionalized pyridine derivatives, which are of significant interest in drug discovery and development. By understanding the reaction mechanism, carefully selecting the reaction conditions, and being aware of potential challenges, researchers can effectively utilize this methodology to access a wide range of novel molecular entities. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important cross-coupling reaction.
References
- Pyridine derivatives form a significant class of heterocyclic compounds that are foundational to many advancements in modern drug discovery. Their presence in numerous biologically active molecules underscores their importance as versatile intermediates in organic synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD.
- The Stille reaction is a palladium-catalyzed cross coupling reaction. Heavily used in organic synthesis, it involves the coupling of an organic halide with an organotin compound. Source: Chemistry LibreTexts, Stille Coupling
- Pyridine derivatives possess different biological activities such as antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activity.
- The Stille Coupling is a versatile C-C bond forming reaction between stannanes and halides or pseudohalides, with very few limitations on the R-groups. The main drawback is the toxicity of the tin compounds used. Source: Organic Chemistry Portal, Stille Coupling
- Pyridine derivatives have been widely investigated due to their broad spectrum of biological activities.
- The structural unit of substituted pyridines is present in quite a few widely occurring compounds, including natural products, such as vitamins, coenzymes, and alkaloids, as well as synthetic pharmaceuticals and agrochemicals. Source: Life Chemicals, Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry
- Pyridine-based ring systems are one of the most extensively used heterocycles in the field of drug design, primarily due to their profound effect on pharmacological activity. Source: PMC, The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design
- The Stille reaction is a chemical reaction widely used in organic synthesis involving the coupling of an organotin compound with an organic electrophile. Source: Wikipedia, Stille reaction
- Additives like CuI can increase the reaction rate of Stille couplings. Source: Chem 115 Myers, The Stille Reaction
- A general protocol for Stille cross-coupling reaction of organotin with aryl bromides. Source: Organic Chemistry Portal, Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides
- The Stille cross-coupling is the palladium-catalyzed reaction between stannanes and halides to generate a C–C bond. Source: NROChemistry, Stille Coupling
- Application notes for the Stille coupling of 2-Amino-5-bromo-4-methylpyridine. Source: Benchchem, Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine
- A general guide for the synthesis of 2,5-divinylpyridine via Stille coupling of 2,5-dihalopyridines. Source: Benchchem, A Comprehensive Guide to the Synthesis of 2,5-Divinylpyridine
- The Stille cross-coupling reaction uses a palladium catalyst to couple an organohalide and an organostannane. Source: J&K Scientific LLC, Stille Cross-Coupling
- The use of the palladium-catalyzed Stille cross-coupling reaction for the synthesis of biaryls has become a popular and practical method. Source: Organic Syntheses, Org. Synth. 2011, 88, 197
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Application Notes and Protocols for the Regioselective Negishi Cross-Coupling of 2,5-Dibromo-4-methoxypyridine
Introduction: Strategic C-C Bond Formation in Pyridine Scaffolds
The pyridine motif is a cornerstone in medicinal chemistry and materials science, lending its unique electronic and structural properties to a vast array of functional molecules. The selective functionalization of substituted pyridines is therefore a critical endeavor in the development of novel pharmaceuticals and advanced materials. Among the repertoire of modern synthetic methodologies, the Negishi cross-coupling reaction stands out for its high functional group tolerance and broad scope, enabling the formation of carbon-carbon bonds between organozinc reagents and organic halides.[1][2] This application note provides a detailed guide to the Negishi cross-coupling reaction utilizing 2,5-Dibromo-4-methoxypyridine, with a focus on achieving regioselective mono-functionalization.
The presence of two bromine atoms on the pyridine ring of the target substrate presents a challenge of regioselectivity. Based on established principles of palladium-catalyzed cross-coupling on dihalogenated N-heteroarenes, the reaction is anticipated to proceed preferentially at the C2 position, which is adjacent to the ring nitrogen.[3][4][5][6] This inherent electronic bias provides a strategic advantage for the selective synthesis of 2-substituted-5-bromo-4-methoxypyridine derivatives, which can serve as versatile building blocks for further chemical elaboration.
This document will delve into the mechanistic underpinnings of this selectivity, provide a comprehensive, field-proven protocol for the reaction, and offer insights into reaction optimization and troubleshooting.
Mechanistic Rationale and Regioselectivity
The generally accepted mechanism for the Negishi cross-coupling reaction involves a catalytic cycle initiated by the oxidative addition of an organic halide to a palladium(0) complex. This is followed by transmetalation with an organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
In the case of this compound, the key question is which of the two C-Br bonds will preferentially undergo oxidative addition. The pyridine nitrogen is electron-withdrawing, leading to a general decrease in electron density around the ring, particularly at the α (C2, C6) and γ (C4) positions.[7][8] This makes the C2-Br bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. The methoxy group at the C4 position is an electron-donating group through resonance, which can partially counteract the electron-withdrawing effect of the nitrogen.[9][10] However, the proximity of the C2 position to the strongly electron-withdrawing nitrogen atom is the dominant factor governing the regioselectivity, leading to preferential coupling at this site.[11][12][13]
It is worth noting that while C2-selectivity is the electronically favored pathway, the choice of ligand on the palladium catalyst can, in some cases, influence or even reverse this selectivity, often due to steric effects.[3][14] For this application note, we will focus on conditions that favor the thermodynamically preferred C2-arylation.
Experimental Protocol: Mono-Arylation of this compound
This protocol details a general procedure for the selective mono-arylation of this compound at the C2 position.
Materials:
-
This compound
-
Organozinc reagent (e.g., Arylzinc chloride or bromide, typically 1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF), Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Reagents for workup and purification (e.g., saturated aqueous ammonium chloride, organic solvents, silica gel)
Reaction Workflow:
Step-by-Step Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%).
-
Add anhydrous, degassed THF (sufficient to dissolve the reagents).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active Pd(0) catalyst.
-
-
Reaction Setup:
-
To the catalyst mixture, add this compound (1.0 equivalent).
-
Slowly, add the solution of the organozinc reagent (e.g., arylzinc chloride in THF, 1.2 equivalents) via syringe. A slight exotherm may be observed.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed. Reaction times can vary from 2 to 24 hours depending on the reactivity of the organozinc reagent.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 2-aryl-5-bromo-4-methoxypyridine.
-
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the mono-arylation of this compound. These are starting points and may require optimization for specific substrates.
| Entry | Organozinc Reagent (R-ZnX) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Expected Product |
| 1 | Phenylzinc chloride | Pd₂(dba)₃ (2.5) | XPhos (5) | THF | 70 | 12 | 2-Phenyl-5-bromo-4-methoxypyridine |
| 2 | 4-Tolylzinc bromide | Pd(PPh₃)₄ (5) | - | Dioxane | 80 | 16 | 2-(4-Tolyl)-5-bromo-4-methoxypyridine |
| 3 | 3-Thienylzinc chloride | PdCl₂(dppf) (5) | - | THF | 65 | 8 | 2-(3-Thienyl)-5-bromo-4-methoxypyridine |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature or adding a fresh portion of the catalyst. Ensure that the organozinc reagent is of high quality and that the reaction is performed under strictly anhydrous and anaerobic conditions.
-
Formation of Di-substituted Product: If significant amounts of the 2,5-diaryl product are observed, reduce the equivalents of the organozinc reagent to near stoichiometric amounts (e.g., 1.05 equivalents). Lowering the reaction temperature may also improve selectivity for the mono-coupled product.
-
Homocoupling of the Organozinc Reagent: This side reaction can be minimized by ensuring a rigorously oxygen-free environment and by the slow addition of the organozinc reagent to the reaction mixture.
-
Ligand Choice: The choice of phosphine ligand can significantly impact the reaction efficiency. For challenging substrates, consider screening a variety of bulky, electron-rich ligands such as SPhos, RuPhos, or N-heterocyclic carbene (NHC) ligands.[14][15]
Conclusion
The Negishi cross-coupling of this compound offers a reliable and regioselective route to valuable 2-substituted-5-bromo-4-methoxypyridine intermediates. By leveraging the inherent electronic properties of the pyridine ring and carefully controlling the reaction conditions, researchers can achieve high yields of the desired mono-arylated product. The protocol and insights provided in this application note serve as a robust starting point for the synthesis of a diverse range of functionalized pyridine derivatives for applications in drug discovery and materials science.
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. CORE.
- Bipyridine. Organic Syntheses.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
- Negishi Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry.
- Negishi Coupling. Organic Chemistry Portal.
- Negishi coupling. Wikipedia.
- Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. National Institutes of Health.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
- C-5 and C-2 selective bromination. DBH =... ResearchGate.
- On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate.
- Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed.
- Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. ResearchGate.
- Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents. Organic Chemistry Portal.
- Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. Organic Chemistry Portal.
- 2,5-Dibromopyridine. National Institutes of Health.
- Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. National Institutes of Health.
- The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts. ResearchGate.
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Application Notes and Protocols for the Ullmann Condensation of 2,5-Dibromo-4-methoxypyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active molecules and functional materials.[1][2] The development of efficient, modular methods for the synthesis of highly substituted pyridines is therefore of paramount importance. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, represents a powerful and versatile tool for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, offering a direct pathway to complex pyridine derivatives.[3][4]
This guide provides an in-depth technical overview and detailed protocols for the Ullmann condensation of 2,5-Dibromo-4-methoxypyridine, a versatile building block for the synthesis of novel compounds in drug discovery and development. We will explore the mechanistic underpinnings of this reaction, provide step-by-step experimental procedures, and address common challenges and troubleshooting strategies.
Mechanistic Insights: The Copper-Catalyzed Pathway
The Ullmann condensation is a copper-promoted conversion of aryl halides to aryl ethers, aryl thioethers, and aryl amines.[3] While the exact mechanism has been a subject of extensive study, it is generally accepted to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.[5][6]
The reaction is initiated by the coordination of the copper(I) catalyst to the nucleophile (an amine or alcohol), followed by oxidative addition of the aryl halide. This forms a copper(III) intermediate, which then undergoes reductive elimination to yield the desired coupled product and regenerate the copper(I) catalyst.[4][5][7]
Caption: Generalized catalytic cycle of the Ullmann C-N coupling reaction.
A critical aspect of the Ullmann condensation with this compound is regioselectivity . The bromine atom at the 2-position is generally more reactive than the one at the 5-position due to the electronic influence of the pyridine nitrogen. This preferential reactivity can be exploited to achieve selective mono-arylation.[8]
Experimental Protocols
The following protocols are designed as a starting point for the Ullmann condensation of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Core Experimental Workflow
Caption: A standard workflow for the Ullmann condensation experiment.
Protocol 1: N-Arylation with a Primary Amine
This protocol details the coupling of this compound with a generic primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or L-proline as ligand[9]
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) as base
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)[3][10]
-
Schlenk flask or glovebox for inert atmosphere[11]
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon or nitrogen atmosphere, add this compound (1.0 equiv), the primary amine (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the ligand (10-20 mol%).
-
Degassing: Bubble argon or nitrogen through the suspension for 15-20 minutes.
-
Catalyst Addition: Add the copper(I) iodide (5-10 mol%) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: O-Arylation with a Phenol
This protocol outlines the coupling of this compound with a phenolic compound.
Materials:
-
This compound
-
Phenol derivative
-
Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
-
1,10-Phenanthroline or a suitable oxalamide ligand[12]
-
Potassium carbonate (K₂CO₃) or Potassium tert-butoxide (t-BuOK) as base
-
Anhydrous, degassed solvent (e.g., DMF, NMP)[3]
-
Inert atmosphere setup
-
Standard laboratory equipment
Procedure:
-
Reaction Setup: In an inert atmosphere, combine this compound (1.0 equiv), the phenol (1.2 equiv), and the base (2.5 equiv) in a dry Schlenk flask.
-
Reagent Addition: Add the anhydrous, degassed solvent and the ligand (10-20 mol%).
-
Degassing: Purge the mixture with an inert gas for 20 minutes.
-
Catalyst Addition: Introduce the copper catalyst (5-10 mol%).
-
Reaction: Heat the mixture with vigorous stirring at a temperature between 100-140 °C.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a dilute aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Combine the organic extracts.
-
Purification: Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate. Purify the residue via flash column chromatography.
Data Presentation: Key Reaction Parameters
The choice of reagents is critical for a successful Ullmann condensation. The following table summarizes key parameters and their rationale.
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Copper Source | CuI, CuBr, CuCl, Cu₂O[13] | Cu(I) salts are generally more active. The quality and freshness of the copper source are crucial for good yields.[11] |
| Ligand | Diamines (e.g., DMEDA), amino acids (e.g., L-proline), 1,10-phenanthroline, oxalamides[9][14] | Ligands accelerate the reaction, allowing for milder conditions and broader substrate scope. The choice of ligand depends on the nucleophile. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOK | The base neutralizes the HX formed during the reaction and facilitates the formation of the active copper-nucleophile complex. |
| Solvent | Dioxane, Toluene, DMF, NMP, DMSO[3][9] | High-boiling polar aprotic solvents are typically used. Ensure the solvent is anhydrous and degassed. |
| Temperature | 80-140 °C | Traditional Ullmann reactions required high temperatures (>200 °C), but modern ligand-assisted protocols operate under milder conditions.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | An inert atmosphere is essential to prevent oxidation of the copper catalyst and other sensitive reagents.[11] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive copper catalyst- Presence of oxygen- Impure starting materials | - Use fresh, high-purity copper salts.- Ensure a strictly inert atmosphere using Schlenk techniques or a glovebox.[11]- Purify starting materials before use. |
| Dehalogenation | - Presence of trace water or protic impurities- Slow coupling reaction | - Use anhydrous solvents and reagents.- Optimize the catalyst system to increase the rate of the desired coupling.[11] |
| Formation of Side Products | - Homocoupling of the aryl halide- High reaction temperature | - Lower the reaction temperature.- Use a more active catalyst system that allows for milder conditions.[11] |
| Poor Regioselectivity | - Reaction conditions too harsh- Steric hindrance of the nucleophile | - Lower the reaction temperature.- Screen different ligands that may enhance selectivity. |
References
- Benchchem. (2025). Technical Support Center: Optimizing Ullmann Condensation Reactions.
- NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC.
- NIH. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines - PMC.
- TCI AMERICA. (n.d.). Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature.
- Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros.
- NIH. (n.d.). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC.
- ResearchGate. (n.d.). A possible mechanism for the synthesis of substituted pyridines.
- Books. (n.d.). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands.
- Wikipedia. (n.d.). Ullmann condensation.
- Taylor & Francis Online. (2022). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water.
- Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References.
- BYJU'S. (n.d.). Ullmann Reaction.
- ResearchGate. (n.d.). The Ullmann type homocoupling reactions of halopyridines and side products.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- OperaChem. (2025). Ullmann coupling-An overview.
- Wikipedia. (n.d.). Ullmann reaction.
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
- SpringerLink. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide.
- ResearchGate. (2025). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides.
- Chem-Station Int. Ed. (2014). Ullmann Coupling.
- Sciencemadness Discussion Board. (2011). Ullmann Reaction Questions.
- ACS Publications. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
- RSC Publishing. (n.d.). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines.
- [Source not found]
- RSC Publishing. (n.d.). Copper-catalyzed N-arylation and aerobic oxidative C–H/C–H coupling: one-pot synthesis of indoloimidazoquinoline derivatives.
- MDPI. (n.d.). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines.
- Beilstein Journals. (n.d.). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds.
- MDPI. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
- MDPI. (n.d.). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites.
- PubMed. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems.
- NIH. (2022). Ullmann homocoupling of arenediazonium salts in a deep eutectic solvent. Synthetic and mechanistic aspects - PMC.
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Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 2,5-Dibromo-4-methoxypyridine
Introduction: The Strategic Value of the Pyridine Scaffold
Substituted pyridine rings are a cornerstone of modern medicinal chemistry, appearing in a vast portfolio of pharmaceutical agents.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug design. Within this class, 2,5-Dibromo-4-methoxypyridine has emerged as a highly versatile and powerful building block. Its di-halogenated nature provides two distinct, orthogonally reactive sites, allowing for sequential and regioselective functionalization. This guide provides an in-depth exploration of the key synthetic transformations of this compound, offering detailed protocols and mechanistic insights for the synthesis of advanced pharmaceutical intermediates.
The strategic placement of the bromine atoms at the C2 and C5 positions, influenced by the electron-donating methoxy group at C4, presents both a challenge and an opportunity for synthetic chemists. Mastering the regioselective functionalization of this substrate is key to unlocking its full potential in constructing complex molecular architectures for drug discovery.[3][4]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1211520-71-6 | [5][6] |
| Molecular Formula | C₆H₅Br₂NO | [5][6] |
| Molecular Weight | 266.92 g/mol | [5][6] |
| Appearance | Off-white to light yellow solid | - |
| Storage | Inert atmosphere, 2-8°C | [5] |
Core Synthetic Strategies and Mechanistic Considerations
The two bromine atoms on the pyridine ring exhibit differential reactivity, which can be exploited for selective synthesis. Generally, the C2 position is more susceptible to palladium-catalyzed cross-coupling reactions due to its proximity to the ring nitrogen, while the C5 position is also readily functionalized. Furthermore, the pyridine ring can be activated for directed ortho-metalation at the C3 position.
Caption: Key synthetic pathways from this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[7] For dihalogenated pyridines, achieving regioselectivity is paramount.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, coupling the bromopyridine with an aryl or vinyl boronic acid.[8][9] Studies on similar substrates like 2,4-dibromopyridine have shown that the C2 position is generally more reactive towards oxidative addition to the Pd(0) catalyst, allowing for selective mono-arylation.[10]
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a classic, effective catalyst. For more challenging substrates, catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor can improve reaction rates and yields.[11]
-
Base: A base like K₂CO₃ or K₃PO₄ is crucial for the transmetalation step of the catalytic cycle.[12] The choice of base can influence the reaction outcome, with stronger bases sometimes required for less reactive boronic acids.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[9]
Sonogashira Coupling
This reaction is the premier method for installing alkyne functionalities, which are valuable handles for further transformation or as components of bioactive molecules.[13] It involves a palladium catalyst and a copper(I) co-catalyst.[14]
Causality Behind Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate that participates in transmetalation.[13]
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It not only acts as a base to neutralize the HBr byproduct but can also serve as the solvent.[13]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a common motif in pharmaceuticals.[15][16] This reaction allows for the direct formation of C-N bonds by coupling the bromopyridine with a primary or secondary amine.[17][18]
Causality Behind Experimental Choices:
-
Ligand is Key: The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., BINAP, XPhos, BrettPhos) are essential.[17][18] They promote the reductive elimination step, which forms the C-N bond, and prevent catalyst decomposition.[16]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[18]
Directed Metalation and Halogen-Metal Exchange
Beyond cross-coupling, direct functionalization via organometallic intermediates provides a powerful alternative. These reactions are typically performed at very low temperatures (-78 °C) to control reactivity and prevent side reactions.[19]
Directed ortho-Lithiation
The methoxy group at C4 can direct lithiation to the adjacent C3 position. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) prevents nucleophilic attack on the pyridine ring and selectively abstracts the C3 proton.[1][19] The resulting lithiated intermediate can be trapped with a wide range of electrophiles.
Causality Behind Experimental Choices:
-
Hindered Base: LDA is the base of choice for directed ortho-metalation of pyridines because its bulkiness disfavors addition to the C=N bond, which is a common side reaction with alkyllithium reagents.[19]
-
Low Temperature: Performing the reaction at -78 °C is critical to maintain the stability of the highly reactive lithiated pyridine intermediate and prevent decomposition or halogen "dance" (migration).[1]
Halogen-Metal Exchange
Alternatively, one of the bromine atoms can be selectively swapped for lithium using an alkyllithium reagent like n-butyllithium (n-BuLi). The C5-Br bond is typically exchanged preferentially over the C2-Br bond under specific conditions.[1] This method generates a different regioisomeric organolithium intermediate compared to directed lithiation, providing complementary synthetic access.
Causality Behind Experimental Choices:
-
Reagent and Stoichiometry: Using one equivalent of n-BuLi at low temperature allows for a selective Br-Li exchange. The choice of solvent can influence the selectivity between the C2 and C5 positions.[20]
-
Electrophilic Quench: The newly formed C-Li bond is a potent nucleophile and can react with electrophiles such as aldehydes, ketones, CO₂, or alkyl halides to introduce new functional groups.[1][21]
Detailed Experimental Protocols
The following protocols are representative examples and may require optimization for specific substrates or scales. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Regioselective C3-Formylation via Directed Lithiation
This protocol describes the introduction of a formyl group at the C3 position, which can then be reduced to a hydroxymethyl group.[1]
Materials:
-
This compound (1.0 eq)
-
Diisopropylamine (1.2 eq)
-
n-Butyllithium (1.2 eq, e.g., 2.5 M in hexanes)
-
N,N-Dimethylformamide (DMF, 3.0 eq)
-
Sodium borohydride (NaBH₄, 3.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
Procedure:
-
To a flame-dried, three-neck flask under argon, add anhydrous THF and cool to -20 °C.
-
Add diisopropylamine (1.2 eq) to the THF.
-
Slowly add n-BuLi (1.2 eq) dropwise. Stir the mixture for 1 hour at -20 °C to generate LDA, then cool to -78 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the pyridine solution dropwise to the LDA solution at -78 °C. Stir for 5 minutes. (Critical: a short stirring time favors C3 lithiation) .[1]
-
Add DMF (3.0 eq) and continue stirring for 30 minutes at -78 °C.
-
Quench the reaction by adding Methanol, followed by the portion-wise addition of NaBH₄.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Perform an aqueous work-up using saturated NH₄Cl solution and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting (2,5-Dibromo-4-methoxypyridin-3-yl)methanol by flash column chromatography.
Protocol 2: Selective C2-Arylation via Suzuki-Miyaura Coupling
This protocol provides a general method for coupling an arylboronic acid at the C2 position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v mixture)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-aryl-5-bromo-4-methoxypyridine by flash column chromatography.
Workflow Visualization and Data Summary
General Experimental Workflow
Caption: Standard workflow for synthesis and purification.
Table: Comparison of Synthetic Transformations
| Reaction Type | Key Reagents | Typical Position | Bond Formed | Key Advantage |
| Suzuki-Miyaura | Pd catalyst, Base, ArB(OH)₂ | C2 > C5 | C-C (Aryl) | High functional group tolerance, readily available reagents.[9] |
| Sonogashira | Pd/Cu catalysts, Base, Alkyne | C2 or C5 | C-C (Alkyne) | Introduces a versatile alkyne handle for further chemistry.[13] |
| Buchwald-Hartwig | Pd catalyst, Ligand, Base, Amine | C2 or C5 | C-N | Direct and efficient method for synthesizing arylamines.[15] |
| Directed Lithiation | LDA, -78 °C, Electrophile | C3 | C-C, C-X | Functionalizes the C3 position, which is inaccessible by cross-coupling.[1] |
| Halogen Exchange | n-BuLi, -78 °C, Electrophile | C5 > C2 | C-C, C-X | Complements directed lithiation by activating a C-Br position.[1] |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. A thorough understanding of the principles of regioselectivity in both palladium-catalyzed cross-coupling and organolithium chemistry is essential for its effective utilization. By carefully selecting reagents, ligands, and reaction conditions, researchers can selectively functionalize the C2, C3, or C5 positions to construct a diverse array of substituted pyridine scaffolds, accelerating the discovery and development of new therapeutic agents.
References
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- Chem-Impex. 2,5-Dibromo-4-methylpyridine. [Link]
- Autechaux, S. (2025).
- Autechaux, S. (2025).
- University of Wisconsin-Madison. Grignard Reaction. [Link]
- National Institutes of Health (NIH). (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]
- Autechaux, S. (2025). The Indispensable Role of 2,5-Dibromo-4-methylpyridine in Modern Chemical Synthesis. [Link]
- Wikipedia.
- National Institutes of Health (NIH). A Simple, Modular Synthesis of Substituted Pyridines. [Link]
- Chemistry LibreTexts. (2023).
- Ningbo Inno Pharmchem Co., Ltd. (2025). The Chemical Versatility of 2,5-Dibromo-4-methylpyridine: A Guide for Researchers. [Link]
- ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]
- ResearchGate. (2007). Selective monolithiation of 2,5-dibromopyridine with butyllithium. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- HETEROCYCLES. (2015).
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- ResearchGate. (2006). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]
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Application Notes & Protocols: Strategic Synthesis of Agrochemical Precursors from 2,5-Dibromo-4-methoxypyridine
Abstract
The pyridine ring is a foundational scaffold in modern agrochemicals, present in a multitude of high-performing fungicides, herbicides, and insecticides.[1][2] The strategic functionalization of this heterocycle is paramount to the discovery of novel active ingredients with improved efficacy and desirable environmental profiles. This document provides an in-depth guide to the use of 2,5-Dibromo-4-methoxypyridine, a versatile and highly reactive building block, for the synthesis of advanced agrochemical precursors. We will explore the causality behind key synthetic strategies, focusing on palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for researchers, chemists, and professionals in the agrochemical and drug development sectors.
Introduction: The Strategic Value of this compound
This compound (CAS No. 1211520-71-6) is a key intermediate whose value lies in its distinct structural features.[3][4] The two bromine atoms are located at positions amenable to selective and differential functionalization, primarily through modern cross-coupling chemistry.[5][6][7] The C-Br bond at the 2-position and the C-Br bond at the 5-position exhibit different reactivity profiles, allowing for sequential, controlled modifications. The electron-donating methoxy group at the 4-position further influences the electronic properties of the pyridine ring, impacting both reactivity and the biological activity of its derivatives.
This guide focuses on providing robust, replicable protocols for leveraging these features to construct core agrochemical scaffolds, thereby accelerating the research and development pipeline.
Physicochemical Properties & Critical Safety Information
A thorough understanding of the reagent's properties and handling requirements is a prerequisite for safe and successful experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 1211520-71-6 | [3][4] |
| Molecular Formula | C₆H₅Br₂NO | [4] |
| Molecular Weight | 266.92 g/mol | [4] |
| Appearance | Off-white to light yellow solid | Generic |
| Topological Polar Surface Area | 22.12 Ų | [4] |
| LogP | 2.6152 | [4] |
Safety & Handling
This compound is classified as an irritant and is harmful if swallowed or inhaled.[8][9] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including a lab coat, chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and nitrile gloves.[8][10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][11] Avoid contact with skin, eyes, and clothing.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for their reliability, functional group tolerance, and efficiency in forming C-C bonds. For a di-brominated substrate like this compound, these reactions offer a direct route to complex molecular architectures.
Caption: Key C-C bond-forming strategies using the precursor.
Protocol I: Suzuki-Miyaura Coupling for Biaryl Scaffolds
Application Focus: The Suzuki-Miyaura reaction is arguably the most versatile method for creating biaryl and heteroaryl-aryl linkages, which are prevalent motifs in many modern fungicides (e.g., SDHIs) and herbicides.[1][12][13][14] The reaction is valued for its use of stable and readily available boronic acids and its tolerance of a wide variety of functional groups.
Representative Protocol: Synthesis of 2-(4-methoxyphenyl)-5-bromo-4-methoxypyridine
This protocol details the selective mono-arylation, which leverages the potentially higher reactivity of the 2-position bromide.
Materials:
-
This compound (1.0 mmol, 267 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL, anhydrous)
-
Water (1 mL, degassed)
-
Standard oven-dried Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Procedure:
-
Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.[15]
-
Inerting: Seal the flask with a rubber septum, then evacuate the atmosphere and backfill with high-purity argon. Repeat this cycle three times to ensure an inert environment.[15]
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe. The solvent should be degassed by bubbling argon through it for at least 20 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 8-16 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).[16]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Table 2: Representative Yields for Suzuki Coupling with 2-Bromo-Pyridine Analogs
| Boronic Acid Partner | Substituent Type | Expected Yield Range (%) | Rationale / Citation |
| Phenylboronic acid | Neutral | 85-95% | Standard, highly efficient coupling.[15] |
| 4-Methoxyphenylboronic acid | Electron-Donating | 90-98% | Electron-rich boronic acids often react very efficiently.[17] |
| 4-Chlorophenylboronic acid | Electron-Withdrawing | 75-88% | Generally good yields, may require slightly longer reaction times.[15] |
| 3-Thienylboronic acid | Heteroaromatic | 70-85% | Effective for constructing hetero-biaryl systems, crucial for agrochemicals.[15] |
Protocol II: Sonogashira Coupling for Alkynyl-Pyridine Scaffolds
Application Focus: The Sonogashira coupling introduces a rigid alkynyl linker, a valuable component in many biologically active molecules.[18] This reaction creates a C(sp²)-C(sp) bond between the pyridine ring and a terminal alkyne.[19] The resulting alkyne can also serve as a versatile handle for further chemical transformations (e.g., click chemistry, reductions, or cyclizations). Copper-free conditions are often preferred to prevent the homocoupling of the terminal alkyne (Glaser coupling) and to simplify purification.[18][20]
Representative Protocol: Synthesis of 2-(Phenylethynyl)-5-bromo-4-methoxypyridine
Materials:
-
This compound (1.0 mmol, 267 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 mmol, 35 mg)
-
Copper(I) Iodide (CuI) (0.025 mmol, 5 mg)
-
Diisopropylamine (DIPA) (5 mL, anhydrous)
-
Tetrahydrofuran (THF) (5 mL, anhydrous)
-
Standard oven-dried Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Inerting: Seal the flask, evacuate, and backfill with argon (repeat 3x).
-
Solvent & Reagent Addition: Add anhydrous THF and Diisopropylamine via syringe, followed by the dropwise addition of phenylacetylene.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid.
-
Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, it can be gently warmed to 40-50 °C. Completion is often achieved within 2-4 hours.[19]
-
Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the amine salts.
-
Isolation: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkynyl-pyridine.
Table 3: General Conditions for Sonogashira Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard, reliable palladium sources for this transformation.[19][21] |
| Co-catalyst | CuI (optional but common) | Facilitates the formation of a copper acetylide intermediate, accelerating the reaction.[19] |
| Base | Amine (Et₃N, DIPA, Piperidine) | Acts as both a base to deprotonate the alkyne and often as a solvent.[19][21] |
| Solvent | THF, DMF, Dioxane | Aprotic polar solvents that effectively dissolve the reagents. |
| Temperature | Room Temperature to 60 °C | The reaction is often facile at room temperature, minimizing side reactions.[18][19] |
Structural Verification
Confirmation of the desired product structure and purity is essential. Standard analytical techniques should be employed.
Table 4: Representative Spectroscopic Data for a Hypothetical Product: 2-Aryl-5-bromo-4-methoxypyridine
| Technique | Data Type | Expected Observations |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons on the pyridine and new aryl ring (typically 6.5-8.5 ppm). Singlet for the -OCH₃ group (~3.9-4.1 ppm). Coupling patterns (e.g., doublets, triplets) consistent with the substitution pattern.[22][23] |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons (110-160 ppm). Methoxy carbon (~55-60 ppm). C-Br carbon will be shifted relative to the parent compound.[22] |
| Mass Spec. | m/z | A molecular ion peak [M]⁺ corresponding to the calculated mass, showing the characteristic isotopic pattern for one bromine atom (two peaks of ~1:1 intensity separated by 2 m/z units).[22] |
| FT-IR | Wavenumber (cm⁻¹) | Aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and C=N stretching in the aromatic region (~1600-1450 cm⁻¹), and a strong C-O-C stretch for the methoxy ether (~1250 cm⁻¹).[22] |
Conclusion
This compound stands out as a highly adaptable precursor for building diverse molecular libraries for agrochemical screening. Its capacity for selective functionalization via robust and well-understood palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of both biaryl and alkynyl-pyridine cores. The detailed Suzuki-Miyaura and Sonogashira protocols provided herein serve as a validated foundation for researchers to rapidly generate novel compounds, significantly streamlining the path from initial concept to the discovery of next-generation crop protection agents.
References
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 2,5-Dibromo-4-methylpyridine.
- Hu, Y., et al. (2016, February 1).
- Unemi, N. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- Zakharychev, V.V. (2024, October 8). Development of novel pyridine-based agrochemicals: A review.
- Wikipedia. (n.d.). Paraquat.
- Chemsavers. (2025, October 16).
- ResearchGate. (2025, August 6).
- NROChemistry. (n.d.). Sonogashira Coupling. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 19). The Chemical Versatility of 2,5-Dibromo-4-methylpyridine: A Guide for Researchers. [Link]
- McQuade, K. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
- Shaukat, A., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. [Link]
- ResearchGate. (n.d.). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Google Patents. (n.d.). CN110759858A - Synthesis method of 2, 5-dibromopyridine.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
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Harnessing 2,5-Dibromo-4-methoxypyridine for the Synthesis of Advanced Functional Materials
An Application Guide for Researchers
Abstract: This document provides a comprehensive technical guide on the application of 2,5-Dibromo-4-methoxypyridine as a versatile building block in the synthesis of novel materials. While direct, peer-reviewed applications in materials science are emerging, the unique electronic and structural characteristics of this molecule present significant opportunities. By leveraging established principles from the chemistry of analogous pyridine derivatives, we present detailed protocols and foundational logic for its use in creating advanced conjugated polymers and as a precursor for metal-organic framework (MOF) linkers. This guide is intended for researchers, chemists, and material scientists seeking to explore new frontiers in the design of functional materials.
Introduction: The Strategic Value of this compound
This compound (CAS: 1211520-71-6) is a heterocyclic compound distinguished by a unique combination of reactive sites.[1][2] Its strategic value in material synthesis stems from three key structural features:
-
Two Reactive Bromine Sites: The C-Br bonds at the 2- and 5-positions are chemically distinct and serve as versatile handles for functionalization, primarily through palladium-catalyzed cross-coupling reactions.[3] This bifunctionality is essential for step-growth polymerization and the construction of extended molecular architectures.
-
Electron-Donating Methoxy Group: The methoxy group at the 4-position donates electron density into the pyridine ring, modulating the reactivity of the C-Br bonds and influencing the electronic properties (e.g., HOMO/LUMO levels) of any resulting material.
-
Coordinating Pyridine Nitrogen: The nitrogen atom can act as a ligand, coordinating to metal catalysts. While this can sometimes inhibit catalytic activity, it can also be leveraged for directing reactions or creating metallo-supramolecular structures.[4]
These features position this compound as a promising precursor for materials with tailored electronic, optical, and structural properties. This guide will provide the theoretical basis and practical protocols to exploit this potential.
Caption: General workflow for novel material synthesis starting from this compound.
Part 1: Foundational Protocols for Cross-Coupling Reactions
The primary utility of this compound lies in its participation in cross-coupling reactions to form new C-C and C-N bonds.[5][6] The presence of two bromine atoms allows for sequential or simultaneous difunctionalization.
Causality Behind Protocol Design: The pyridine nitrogen can coordinate to the palladium catalyst, potentially forming inactive species and slowing the catalytic cycle.[4] To mitigate this, the use of bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) is often recommended. These ligands sterically hinder the nitrogen's approach to the metal center, preserving catalytic activity.[4] Furthermore, the C-Br bond at the 2-position is generally more reactive than the one at the 5-position due to its proximity to the nitrogen atom, which can allow for regioselective functionalization under carefully controlled conditions.[3]
Table 1: Recommended Conditions for Key Cross-Coupling Reactions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-4) | SPhos (4-8) | K₃PO₄ | Toluene/H₂O | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-3) | None (CuI cocatalyst) | Et₃N / THF | THF or DMF | 25-60 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu | Toluene or Dioxane | 90-120 |
Protocol 1.1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the monocoupling of an arylboronic acid to this compound. For double coupling, 2.2-2.5 equivalents of the boronic acid and a corresponding increase in base are required.
Methodology:
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)₂ (0.03 eq), and SPhos (0.06 eq).
-
Evacuation: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous, degassed toluene and a 2M aqueous solution of K₃PO₄ (3.0 eq).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to observe the consumption of the starting material and the formation of mono- and di-coupled products.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 2: Application in Conjugated Polymer Synthesis
The rigid structure and defined bond vectors of this compound make it an excellent candidate for creating π-conjugated polymers with regularly spaced bends, which can disrupt aggregation and influence film morphology.[7]
Caption: Reaction scheme for the synthesis of a conjugated polymer via Suzuki polycondensation.
Protocol 2.1: Synthesis of a Pyridine-Fluorene Copolymer
This protocol details the synthesis of a copolymer using a Suzuki polycondensation reaction, a robust method for forming C-C bonds in polymer backbones.[8]
Materials:
-
This compound
-
9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed toluene and deionized water
-
Phase-transfer catalyst (e.g., Aliquat 336)
Methodology:
-
Monomer Preparation: In a Schlenk tube equipped with a condenser, add this compound (1.00 eq) and 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.00 eq) to ensure a 1:1 stoichiometric ratio.
-
Catalyst Pre-mixing: In a separate vial, pre-mix Pd(OAc)₂ (0.015 eq) and SPhos (0.03 eq) in a small amount of toluene.
-
Reaction Setup: Add the catalyst mixture, K₃PO₄ (4.0 eq), and a few drops of Aliquat 336 to the Schlenk tube. Evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed toluene and water (e.g., 4:1 v/v) to the reaction mixture.
-
Polymerization: Heat the mixture to 100 °C and stir vigorously for 48-72 hours under an argon atmosphere. An increase in viscosity is typically observed.
-
End-capping: To terminate the polymerization, add a small amount of phenylboronic acid and stir for 4 hours, followed by a small amount of bromobenzene and stir for another 4 hours.
-
Precipitation & Purification: Cool the reaction, dilute with toluene, and pour the solution slowly into a large volume of vigorously stirred methanol. Collect the precipitated polymer fibers by filtration. Re-dissolve the polymer in a minimal amount of chloroform and re-precipitate into methanol. Repeat this process two more times to remove catalyst residues and oligomers.
-
Drying: Dry the final polymer product under high vacuum at 40 °C overnight.
Part 3: A Gateway to Novel Metal-Organic Frameworks (MOFs)
While the pyridine nitrogen itself can coordinate to metals, this compound is best utilized as a precursor to create more robust, ditopic organic linkers for MOF synthesis.[9][10] This involves functionalizing the bromine positions to install stronger coordinating groups like carboxylates or imidazoles.[11]
Caption: Two-step strategy for synthesizing a MOF using the target molecule as a precursor.
Protocol 3.1: Synthesis of a Dicarboxylate Linker via Sonogashira Coupling
This protocol describes the creation of a rigid, linear dicarboxylate linker suitable for MOF construction.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-ethynylbenzoic acid (2.3 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent & Base Addition: Add anhydrous, degassed THF and triethylamine (Et₃N, 5.0 eq).
-
Reaction: Stir the mixture at 60 °C for 24 hours. Monitor the reaction by LC-MS.
-
Workup: After cooling, remove the solvents under reduced pressure. Add 1M HCl to the residue to protonate the carboxylate groups and the excess base. Filter the resulting solid precipitate.
-
Purification: Wash the solid extensively with water and then diethyl ether to remove unreacted starting materials and catalyst byproducts. The resulting solid linker can be further purified by recrystallization from a DMF/water mixture.
Protocol 3.2: Solvothermal Synthesis of a Pyridyl-Based MOF
This protocol uses the linker synthesized above to form a crystalline MOF.[12] The specific conditions (solvent ratios, temperature, time) may require optimization depending on the metal salt used.
Methodology:
-
Reagent Preparation: In a 20 mL glass vial, dissolve the dicarboxylate linker from Protocol 3.1 (1.0 eq) in N,N-Dimethylformamide (DMF).
-
Metal Salt Addition: In a separate vial, dissolve the metal salt (e.g., Zn(NO₃)₂·6H₂O, 1.5 eq) in ethanol.
-
Mixing: Add the metal salt solution to the linker solution. The mixture may become cloudy.
-
Sealing & Heating: Cap the vial tightly and place it in a programmable oven. Heat to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool slowly to room temperature over 12 hours.
-
Crystal Collection: Collect the crystalline product by decanting the mother liquor.
-
Washing & Activation: Wash the crystals by immersing them in fresh DMF for 24 hours, replacing the DMF three times. Then, exchange the solvent with a more volatile solvent like acetone for another 24 hours.
-
Activation: Decant the acetone and activate the material by heating under high vacuum at 150 °C for 12 hours to remove all guest solvent molecules from the pores. The material is now ready for characterization (e.g., PXRD, gas adsorption).
References
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- Kirillova, M. V., et al. (2020). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. International Journal of Molecular Sciences, 21(21), 8259.
- Nielson, K. V., et al. (2018). A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs. Inorganica Chimica Acta, 470, 66-73.
- Han, M.-L., et al. (2016). New metal–organic frameworks based on 2,5-thiophenedicarboxylate and pyridine- or imidazole-based spacers: syntheses, topological structures, and properties. Dalton Transactions, 45(24), 9940-9951.
- Hernández-Mancera, J. P., et al. (2023). Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions. Molecules, 28(4), 1779.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Versatility of 2,5-Dibromo-4-methylpyridine: A Guide for Researchers.
- Nakajima, Y., et al. (2012). Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl Synthesized by In Situ Hydrolysis Method. Crystal Growth & Design, 12(3), 1457-1463.
- Kašpar, M., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(5), 1105.
- Wu, Q., et al. (2014). Conjugated polymers with m-pyridine linkages: synthesis, photophysics, solution structure and film morphology. Journal of Materials Chemistry C, 2(30), 6036-6047.
- Al-Masum, M. A., & El-Ghayoury, A. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. ARKIVOC, 2020(part ii), 1-13.
- Ningbo Nuobai Pharmaceutical Co., Ltd. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridine Derivatives: Exploring 5-Bromo-2-methoxy-4-methylpyridine.
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Revolutionizing Pyridine Scaffolding: A Detailed Guide to the Directed Metalation of 2,5-Dibromo-4-methoxypyridine
An In-Depth Application Note and Protocol for Advanced Synthetic Chemists, Researchers, and Professionals in Drug Development
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4][5] Among the various strategies, Directed ortho Metalation (DoM) offers unparalleled regioselectivity, enabling the precise installation of functional groups onto the aromatic core.[6][7] This guide provides a comprehensive overview of the directed metalation of 2,5-Dibromo-4-methoxypyridine, a versatile building block with significant potential in the synthesis of complex molecules. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss its applications in the broader context of organic synthesis.
The Strategic Advantage of Directed ortho Metalation (DoM)
Directed ortho metalation is a powerful synthetic tool that overcomes the inherent reactivity patterns of electrophilic aromatic substitution.[6] In traditional electrophilic substitutions, the regiochemical outcome is governed by the electronic nature of the substituents already present on the ring, often leading to a mixture of ortho and para products.[6] DoM, however, utilizes a directing metalation group (DMG) to achieve exclusive ortho functionalization.[6][8]
The mechanism hinges on the coordination of a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to a Lewis basic DMG.[6][8] This coordination brings the base into close proximity to the ortho proton, facilitating its abstraction and the formation of a stable aryllithium intermediate.[6][8][9] This intermediate can then be trapped with a wide range of electrophiles to introduce a new functional group with high precision.[6][10]
The methoxy group (-OCH₃) in this compound serves as a moderate directing group.[10] Its Lewis basic oxygen atom coordinates with the lithium cation of the organolithium base, directing deprotonation to the adjacent C-3 position. The presence of bromine atoms at the C-2 and C-5 positions further influences the regioselectivity of the metalation.
Visualizing the Mechanism and Workflow
To better understand the process, the following diagrams illustrate the reaction mechanism and the general experimental workflow.
Caption: Mechanism of Directed Metalation of this compound.
Caption: General Experimental Workflow for Directed Metalation.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the directed metalation of this compound and subsequent reaction with an electrophile, such as N,N-dimethylformamide (DMF), to yield the corresponding aldehyde.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 1211520-71-6 | 266.92 | 1.0 g | 3.75 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 20 mL | - |
| Diisopropylamine | 108-18-9 | 101.19 | 0.63 mL | 4.50 |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 1.8 mL | 4.50 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 0.44 mL | 5.63 |
| Saturated aq. NH₄Cl solution | 12125-02-9 | 53.49 | 10 mL | - |
| Diethyl ether | 60-29-7 | 74.12 | 50 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | - |
Procedure:
-
Preparation of LDA: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, dissolve diisopropylamine (0.63 mL, 4.50 mmol) in anhydrous THF (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.8 mL of a 2.5 M solution in hexanes, 4.50 mmol) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Metalation: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 g, 3.75 mmol) in anhydrous THF (10 mL). Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the pyridine solution via cannula or syringe. Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.
-
Electrophilic Quench: To the cold (-78 °C) solution of the lithiated pyridine, add N,N-dimethylformamide (0.44 mL, 5.63 mmol) dropwise. Stir the reaction mixture at -78 °C for an additional 2 hours.
-
Work-up: Allow the reaction mixture to warm to room temperature slowly. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2,5-dibromo-4-methoxy-3-pyridinecarboxaldehyde.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of this reaction is highly dependent on strictly anhydrous conditions. All glassware must be flame-dried, and anhydrous solvents must be used. Organolithium reagents are extremely sensitive to moisture.
-
Temperature Control: Maintaining a low temperature (-78 °C) is crucial to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with the solvent.[11]
-
Choice of Base: While LDA is commonly used, other hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can also be effective, especially in cases where LDA might lead to undesired side reactions.[11] For some substrates, alkyllithiums like n-BuLi or s-BuLi can be used, but these may lead to nucleophilic addition to the pyridine ring.[12][13]
-
Electrophile Reactivity: The choice of electrophile is broad, but its reactivity and the reaction conditions must be considered. Highly reactive electrophiles should be added at low temperatures to control the reaction.
Applications in Synthesis and Drug Discovery
The functionalized pyridine scaffolds synthesized via directed metalation of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[14][15] The bromine atoms at the C-2 and C-5 positions serve as handles for further functionalization through cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[16] This allows for the rapid diversification of the pyridine core, which is a prevalent motif in many FDA-approved drugs.[1][5] The ability to precisely introduce substituents at the C-3 position, and subsequently modify the C-2 and C-5 positions, provides a powerful strategy for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
The directed metalation of this compound is a robust and highly regioselective method for the synthesis of functionalized pyridine derivatives. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can effectively utilize this strategy to access a diverse array of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. This guide provides the necessary theoretical background and practical protocol to empower researchers to leverage this powerful synthetic tool in their own endeavors.
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Metal-halogen exchange reactions of 2,5-Dibromo-4-methoxypyridine
An in-depth guide to the regioselective functionalization of 2,5-Dibromo-4-methoxypyridine through metal-halogen exchange reactions, providing researchers with a strategic framework and detailed protocols for synthesizing valuable pyridine intermediates.
Introduction: The Strategic Value of Substituted Pyridines
Substituted pyridine scaffolds are privileged structures in modern chemistry, forming the core of numerous pharmaceutical agents, agrochemicals, and advanced materials.[1][2][3][4][5][6] Their unique electronic properties and ability to engage in critical binding interactions, such as hydrogen bonding in enzyme active sites, make them highly sought-after building blocks in drug discovery.[3] The targeted functionalization of polysubstituted pyridines is therefore a critical endeavor. This compound is a versatile starting material, offering two distinct bromine sites for modification. The key to unlocking its synthetic potential lies in the precise control of metal-halogen exchange reactions.
Metal-halogen exchange is a powerful and widely utilized transformation in organic synthesis for the preparation of organometallic reagents from organic halides.[7][8][9] This reaction, typically employing organolithium or Grignard reagents, replaces a halogen atom with a metal, generating a nucleophilic carbon center ready for reaction with a wide array of electrophiles.[10] In the context of this compound, the challenge and opportunity lie in achieving regioselectivity—selectively activating either the C-2 or C-5 position. This guide elucidates the mechanistic principles and provides validated protocols for controlling this selectivity.
Mechanistic Insights: Controlling Regioselectivity
The outcome of the metal-halogen exchange on this compound is dictated by a delicate interplay of kinetics, thermodynamics, and the nature of the organometallic reagent.
-
Kinetic vs. Thermodynamic Control with Organolithiums: The acidity of the protons on the pyridine ring is a key factor. The proton at C-3 is the most acidic, influenced by the adjacent methoxy group. However, in metal-halogen exchange, the reactivity of the bromine atoms is paramount. Generally, exchange at the C-2 position is kinetically disfavored due to steric hindrance from the methoxy group. The C-5 bromine is more accessible, making it the site of initial, kinetically favored lithiation at very low temperatures and short reaction times.[1]
-
The "Halogen Dance" and Rearrangement: Upon formation, the initial 5-lithio species is not always the most stable product. With stronger bases like Lithium Tetramethylpiperidide (LTMP) or with longer reaction times using n-BuLi, the organolithium intermediate can undergo a rearrangement, often termed a "halogen dance," to form the thermodynamically more stable 3-lithio species.[1][2] This migration is directed by the chelating effect of the C-4 methoxy group.
-
The Role of Grignard Reagents: Bromine-magnesium exchange using reagents like isopropylmagnesium chloride (i-PrMgCl) offers a milder alternative to organolithiums.[1][2][11] This method often provides better functional group tolerance and can suppress unwanted side reactions.[11] The addition of lithium chloride (forming i-PrMgCl·LiCl) can further accelerate the exchange, allowing for reactions under non-cryogenic conditions. For this compound, i-PrMgCl selectively performs the exchange at the more accessible C-5 position.[1][2]
Caption: Regioselective metalation pathways of this compound.
Experimental Protocols
General Considerations: All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Glassware should be flame-dried or oven-dried before use. Temperatures of -78 °C are typically achieved using a dry ice/acetone bath.
Protocol 1: Kinetically Controlled C-5 Lithiation and Formylation
This protocol targets the selective formation of 2-Bromo-4-methoxypyridine-5-carboxaldehyde via the kinetically favored C-5 lithiation. The key to success is the rapid trapping of the intermediate before it can rearrange.[1]
Objective: To synthesize 2-Bromo-4-methoxypyridine-5-carboxaldehyde.
Causality: Using n-BuLi at -78°C allows for rapid bromine-lithium exchange at the sterically more accessible C-5 position. Adding the electrophile (DMF) to the reaction mixture before the n-BuLi, or adding the n-BuLi to a mixture of the substrate and electrophile, ensures that the generated aryllithium is trapped instantly, preventing rearrangement to the thermodynamically favored C-3 lithiated species.[1]
Caption: Experimental workflow for kinetically controlled C-5 formylation.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and anhydrous tetrahydrofuran (THF) to create a ~0.8 M solution.
-
Add ethyl formate (1.05 equiv) or N,N-Dimethylformamide (DMF) (1.1 equiv) to the mixture.[1]
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.0 equiv, typically 2.5 M in hexanes) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 30 minutes.[1]
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the residue by silica gel column chromatography.
Protocol 2: Thermodynamically Controlled C-3 Lithiation and Hydroxymethylation
This protocol leverages the "halogen dance" rearrangement to functionalize the C-3 position, which is directed by the C-4 methoxy group. Longer reaction times are essential for the rearrangement to occur.[1]
Objective: To synthesize (5-Bromo-4-methoxy-pyridin-3-yl)methanol.
Causality: By allowing the reaction between the pyridine substrate and the lithium base (LDA is used here for its non-nucleophilic, strong base character) to stir for a sufficient period before adding the electrophile, the initially formed C-5 lithio species rearranges to the thermodynamically more stable C-3 lithio species.[1] Subsequent in-situ reduction of the trapped aldehyde simplifies the procedure.
Step-by-Step Methodology:
-
To a flame-dried flask under nitrogen, add anhydrous THF and diisopropylamine (1.22 equiv). Cool to -20 °C.
-
Add n-BuLi (1.22 equiv) dropwise and stir for 1 hour to generate Lithium Diisopropylamide (LDA) in situ.
-
Cool the LDA solution to -78 °C.
-
Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture for 5 minutes to allow for complete rearrangement.[1]
-
Add DMF (3.2 equiv) and continue stirring for 30 minutes at -78 °C.
-
Quench the reaction by adding methanol, followed by sodium borohydride (NaBH₄, 3.7 equiv) for in-situ reduction of the aldehyde.[1]
-
Allow the reaction to warm to room temperature and stir until reduction is complete (monitored by TLC).
-
Perform an aqueous workup, extract with an appropriate organic solvent (e.g., ethyl acetate), dry, and concentrate.
-
Purify the resulting alcohol by column chromatography.
Protocol 3: Selective C-5 Magnesiation
This protocol utilizes a bromine-magnesium exchange, which is often milder and more regioselective for the sterically accessible C-5 position, even at higher temperatures.[1][2]
Objective: To generate a C-5 Grignard reagent for subsequent reaction with an electrophile.
Causality: Isopropylmagnesium chloride performs a Br/Mg exchange preferentially at the C-5 position. This reaction can be run at room temperature and is highly selective, avoiding the rearrangement issues seen with organolithiums.[1][2]
Step-by-Step Methodology:
-
To a flame-dried flask under nitrogen, add this compound (1.0 equiv) and anhydrous THF.
-
Add isopropylmagnesium chloride (i-PrMgCl, 1.1 equiv, typically 2.0 M in THF) dropwise at room temperature.
-
Stir the mixture for 1-2 hours to ensure complete exchange.
-
The resulting Grignard reagent can now be reacted with an electrophile. For example, cool the mixture to 0 °C and add a solution of an aldehyde (e.g., 2-chloroquinoline-3-carbaldehyde, 1.0 equiv) in THF.[1]
-
Stir until the reaction is complete, then quench with saturated aqueous ammonium chloride solution.
-
Perform a standard aqueous workup, extract with an organic solvent, dry, and concentrate.
-
Purify the product via column chromatography.
Summary of Protocols and Outcomes
| Protocol | Reagent | Position of Metalation | Key Conditions | Product Example (with DMF Trap) |
| 1 | n-BuLi | C-5 (Kinetic) | -78 °C, < 5 min trapping time | 2-Bromo-4-methoxypyridine-5-carboxaldehyde[1] |
| 2 | LDA / n-BuLi | C-3 (Thermodynamic) | -78 °C, > 5 min reaction time | 5-Bromo-4-methoxypyridine-3-carboxaldehyde[1] |
| 3 | i-PrMgCl | C-5 | Room Temperature, 1-2 h | 2-Bromo-4-methoxypyridine-5-carboxaldehyde |
Conclusion
The selective functionalization of this compound is a prime example of rationally controlled organic synthesis. By carefully selecting the organometallic reagent and modulating reaction parameters such as temperature and time, researchers can selectively direct functionalization to either the C-5 or C-3 position. The protocols outlined in this guide provide a robust and reproducible framework for accessing distinct, highly valuable substituted pyridine intermediates, paving the way for innovations in drug discovery and materials science.
References
- Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]
- Taylor, S. L., Lee, D. Y., & Martin, J. C. (1983). Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping. The Journal of Organic Chemistry, 48(24), 4571–4575. [Link]
- Fallis, A. G., & Tessier, P. E. (2003). Selective monolithiation of 2,5-dibromopyridine with butyllithium.
- Li, H., et al. (2017).
- Leroux, F. (2010). The Lithium–Halogen Exchange Reaction in Process Chemistry.
- Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
- O'Brien, P., & Childs, A. C. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters, 16(2), 528-531. [Link]
- Knochel, P. (2013). The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents. HETEROCYCLES, 88(2), 827. [Link]
- Química Orgánica. (n.d.).
- Wikipedia. (n.d.). Metal–halogen exchange. Wikipedia. [Link]
- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
- Coldham, I., et al. (2008). Lithiation-electrophilic trapping of N-sulfonyl-activated ethylene aziridines. Organic & Biomolecular Chemistry, 6(19), 3504-3512. [Link]
- El-Gendy, G. A., & Smith, K. (2015).
- Sarpong, R., & Trost, B. M. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Journal of the American Chemical Society, 132(28), 9545–9547. [Link]
- Sarpong, R., & Trost, B. M. (2011). A Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(1), 20-23. [Link]
- Myers, A. G. Research Group. (n.d.). Magnesium-Halogen Exchange. Harvard University. [Link]
- Wang, T., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. [Link]
- ResearchGate. (n.d.). Selective Metal-Halogen Exchange of 4,4′-Dibromobiphenyl Mediated by Lithium Tributylmagnesiate.
- Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]
- Rasheed, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]
- Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Macmillan Group Meeting. [Link]
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Application Notes and Protocols for the Derivatization of 2,5-Dibromo-4-methoxypyridine for Biological Screening
Introduction: The Strategic Value of the 2,5-Disubstituted 4-Methoxypyridine Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous FDA-approved drugs is a testament to its ability to engage in critical binding interactions with a wide array of biological targets. Specifically, the 2,5-disubstituted 4-methoxypyridine core is a privileged substructure, offering a versatile platform for generating libraries of diverse compounds for biological screening. The strategic placement of two bromine atoms on the 4-methoxypyridine ring in the precursor molecule, 2,5-Dibromo-4-methoxypyridine, provides two distinct reaction handles for derivatization through modern cross-coupling methodologies. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into the principles of selective functionalization and provide detailed, field-proven protocols for three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Furthermore, we will discuss the biological relevance of the resulting derivatives, with a focus on their potential as anticancer and antimicrobial agents.
Understanding Chemoselectivity in the Derivatization of this compound
A critical consideration when working with di-halogenated substrates is the potential for selective functionalization at one position over the other. In the case of this compound, the electronic environment of the two bromine atoms is not identical, which can be exploited to achieve chemoselective derivatization.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is influenced by several factors, including the nature of the halogen (I > Br > Cl > F) and the electronic properties of the aromatic ring.[1] For di-brominated pyridines, the position of the bromine atom relative to the nitrogen atom and other substituents significantly impacts its reactivity. The pyridine nitrogen is electron-withdrawing, which can influence the electron density at different positions on the ring.
Generally, the C2 and C6 positions of the pyridine ring are more electron-deficient than the C3 and C5 positions. This can make the C-Br bond at the C2 position more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. However, steric hindrance from the adjacent nitrogen atom can also play a role.
Based on established principles of pyridine chemistry and cross-coupling reactions, it is reasonable to predict that the C2-Br bond in this compound will be more reactive towards palladium-catalyzed cross-coupling reactions than the C5-Br bond. This predicted selectivity allows for a stepwise derivatization strategy, where the more reactive C2 position is functionalized first, followed by a subsequent reaction at the C5 position if desired.
Experimental Protocols for Derivatization
The following protocols are designed as robust starting points for the derivatization of this compound. Researchers should note that optimization of reaction conditions, such as catalyst loading, ligand choice, base, solvent, and temperature, may be necessary to achieve optimal yields for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] This protocol is adapted for the selective coupling of an arylboronic acid at the more reactive C2-position of this compound.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, Palladium(II) acetate, and SPhos.
-
Seal the flask with a rubber septum, and then evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane/water solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 100-110 °C.
-
Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-bromo-4-methoxypyridine.
Expected Outcome and Rationale:
This protocol utilizes a common and effective catalyst system for Suzuki couplings. The use of a bulky, electron-rich phosphine ligand like SPhos can enhance the rate of the reaction, particularly for less reactive aryl bromides.[3] The reaction is expected to proceed with high selectivity at the C2 position. For a double Suzuki coupling to derivatize both bromine positions, a higher equivalent of the boronic acid and a more forcing set of reaction conditions would likely be required.[4]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | Highly active for C-Br bond activation. |
| Base | K₃PO₄ | Effective base for Suzuki couplings. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Common solvent system for Suzuki reactions. |
| Temperature | 100-110 °C | Provides sufficient energy for the reaction. |
Protocol 2: Selective Buchwald-Hartwig Amination at the C2-Position
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This protocol describes the selective amination of this compound at the C2-position with a primary or secondary amine.
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add the amine (if solid) or a solution of the amine in anhydrous toluene via syringe.
-
Add additional anhydrous toluene to achieve the desired concentration.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome and Rationale:
The choice of a bidentate phosphine ligand like Xantphos is often beneficial in Buchwald-Hartwig aminations, as it can promote higher reaction rates and yields.[5] Cesium carbonate is a commonly used base in these reactions.[7] Similar to the Suzuki coupling, this reaction is expected to be selective for the C2-position due to the electronic properties of the pyridine ring.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | Effective catalyst system for C-N bond formation. |
| Base | Cs₂CO₃ | A strong base suitable for this transformation. |
| Solvent | Toluene | A common and effective solvent for this reaction. |
| Temperature | 80-100 °C | Promotes the reaction without significant decomposition. |
Protocol 3: Selective Sonogashira Coupling at the C2-Position
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This protocol is designed for the selective coupling of a terminal alkyne at the C2-position of this compound.
Reaction Scheme:
A representative Sonogashira coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF to dissolve the solids.
-
Add the terminal alkyne to the reaction mixture via syringe.
-
Finally, add triethylamine.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome and Rationale:
The classic Sonogashira conditions employing a palladium catalyst and a copper(I) co-catalyst are generally effective for the coupling of aryl bromides.[9] The reaction is typically performed under mild conditions. The selectivity for the C2-position is anticipated due to the higher reactivity of the C2-Br bond. To achieve a double Sonogashira coupling, a larger excess of the alkyne and potentially higher temperatures or a more active catalyst system may be required.
| Parameter | Recommended Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | Standard and reliable catalyst system. |
| Base | Triethylamine (Et₃N) | Acts as both a base and a solvent in some cases. |
| Solvent | THF | A common solvent for Sonogashira reactions. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient. |
Biological Screening of Derivatized Compounds
The derivatization of the this compound scaffold opens up a vast chemical space for the discovery of new biologically active molecules. Substituted pyridines are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[10]
Anticancer Activity:
Numerous studies have highlighted the potential of substituted pyridines as anticancer agents.[5][11] The derivatized compounds from the protocols above can be screened against a panel of cancer cell lines, such as those from breast (e.g., MCF-7), prostate (e.g., DU-145), and cervical (e.g., HeLa) cancers, using standard cytotoxicity assays like the MTT assay.[10] The introduction of different aryl, amino, and alkynyl groups can significantly impact the anticancer activity, and structure-activity relationship (SAR) studies can be conducted to identify key pharmacophores.
Antimicrobial Activity:
Pyridine derivatives have also shown promise as antimicrobial agents. The synthesized compounds can be evaluated for their antibacterial and antifungal activities against a range of pathogenic microorganisms. Standard methods like the broth microdilution method can be used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compounds.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse libraries of 2,5-disubstituted 4-methoxypyridine derivatives. The inherent difference in the reactivity of the two bromine atoms allows for selective functionalization, providing a powerful strategy for the systematic exploration of chemical space. The protocols outlined in this application note for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer robust starting points for the synthesis of novel compounds with the potential for significant biological activity. The subsequent screening of these derivatives, particularly for anticancer and antimicrobial properties, holds great promise for the discovery of new therapeutic leads.
References
- Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
- International Journal of Pharmaceutical Chemistry and Analysis. (n.d.).
- Wikipedia. (n.d.).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
- PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]
- Chemistry LibreTexts. (2023).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring Heterocyclic Compound Applications with 2-Bromo-4-methoxypyridine. [Link]
- PubMed Central. (n.d.). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[5][12]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- MDPI. (2017).
- Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl)
- Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
- MDPI. (n.d.). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- PubMed. (2022). Biological Activity and Probable Mechanisms of Action of Derivatives of Tryptanthrin and Mostotrin Alkaloids. Doklady Biochemistry and Biophysics. [Link]
- PubMed Central. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- ResearchGate. (2025). (PDF)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Yield with 2,5-Dibromo-4-methoxypyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2,5-Dibromo-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile building block. The inherent asymmetry and electronic nature of this substrate present unique opportunities and challenges, particularly concerning reaction yield and regioselectivity. This resource provides in-depth, evidence-based solutions to frequently encountered issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific problems you might encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: My Suzuki reaction with this compound is giving a very low yield of the desired mono-arylated product. What are the likely causes and how can I improve it?
Low yields in Suzuki couplings with bromopyridines are a frequent challenge. The issues often stem from catalyst deactivation, inefficient reaction steps, or competing side reactions.
Potential Causes & Solutions:
-
Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive catalytic species. This is a well-documented issue with pyridine-containing substrates.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing the pyridine nitrogen from binding and deactivating the catalyst.[1] A screening of ligands is often beneficial.
-
-
Inefficient Oxidative Addition: The carbon-bromine bonds in this compound can be less reactive than in other aryl bromides, leading to a slow oxidative addition step, which is often rate-determining.
-
Solution:
-
Increase Reaction Temperature: Most Suzuki couplings benefit from heating, typically in the range of 80-110 °C.[1]
-
Select a More Active Catalyst System: For challenging substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] Consider using a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a specialized, bulky, electron-rich phosphine ligand.[3]
-
-
-
Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid group is replaced by a hydrogen atom, is a common pathway for yield loss, especially in the presence of aqueous bases.[1]
-
Solution:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry.
-
Employ More Stable Boron Reagents: Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are generally more stable towards protodeboronation.[4]
-
-
-
Poor Solubility of Reagents: If any of the reaction components have limited solubility in the chosen solvent, the reaction rate will be significantly hampered.
-
Solution: Screen different solvent systems. A mixture of a non-polar solvent (like toluene or dioxane) and a polar aprotic solvent, or the inclusion of water to dissolve the base, can be effective.[5]
-
Q2: I am observing a mixture of mono-arylated products at the C2 and C5 positions. How can I control the regioselectivity of the Suzuki coupling on this compound?
Controlling regioselectivity is a critical aspect of working with dihalogenated pyridines. The electronic and steric environment of the two bromine atoms in this compound are distinct, allowing for selective functionalization with the right choice of reaction conditions.
Factors Influencing Regioselectivity:
-
Inherent Reactivity: In 2,5-dihalopyridines, the C2 position is generally more electron-deficient due to the inductive effect of the adjacent nitrogen atom. This typically makes the C2-Br bond more susceptible to oxidative addition by the palladium catalyst under "standard" Suzuki conditions.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand play a pivotal role in directing the regioselectivity.
-
For C2-Selectivity (Conventional): Less sterically demanding ligands often favor reaction at the more electronically activated C2 position.
-
For C5-Selectivity (Unconventional): More sterically hindered ligands can favor reaction at the C5 position. This is because the bulky ligand may preferentially direct the catalyst to the less sterically encumbered C5 position. While not directly on this compound, studies on other dihalopyridines have shown that bulky ligands can invert the conventional selectivity.
-
-
Reaction Conditions (Ligand-Free): Interestingly, "ligand-free" conditions, often referred to as Jeffery conditions, have been shown to promote C5-selectivity in the Suzuki coupling of 2,5-dichloropyridine. This is thought to involve the formation of palladium nanoparticles as the active catalytic species.
Troubleshooting Steps for Regioselectivity:
-
For Preferential C2-Arylation:
-
Start with a standard catalyst system such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a less bulky phosphine ligand like PPh₃.
-
Use a moderate reaction temperature to favor the kinetically preferred product.
-
-
For Preferential C5-Arylation:
-
Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos).
-
Explore ligand-free Jeffery-type conditions, which typically involve a palladium salt (e.g., Pd(OAc)₂), a base (like K₂CO₃), and a phase-transfer catalyst (e.g., a tetraalkylammonium salt) in a suitable solvent.
-
Q3: My reaction is producing significant amounts of homocoupling and debromination byproducts. How can I suppress these side reactions?
The formation of biaryl from the boronic acid (homocoupling) and the replacement of a bromine atom with hydrogen (debromination) are common side reactions that consume starting materials and complicate purification.
Minimizing Homocoupling:
-
Thorough Degassing: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[1] It is crucial to rigorously degas all solvents and the reaction mixture before heating. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.
-
Maintain an Inert Atmosphere: Throughout the reaction, maintain a positive pressure of an inert gas to prevent oxygen from entering the reaction vessel.
Minimizing Debromination:
-
Choice of Base and Solvent: The combination of base and solvent can influence the extent of debromination. For instance, some palladium-hydride species, which can lead to dehalogenation, may be more readily formed under certain conditions. A careful screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents can help identify conditions that minimize this side reaction.
-
Reaction Temperature and Time: Prolonged reaction times at high temperatures can sometimes lead to increased debromination. Monitor the reaction progress and aim to stop the reaction once the desired product is formed, without unnecessary extended heating.
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the outcome of Suzuki couplings with pyridine-based substrates. This data, compiled from literature, serves as a general guide for your optimization efforts.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Base | Relative Yield | Notes |
| 1 | K₂CO₃ | High | A common and effective choice, often used in aqueous solvent mixtures. |
| 2 | K₃PO₄ | High to Excellent | A strong base, often used in anhydrous conditions, can be very effective for challenging couplings.[5] |
| 3 | Cs₂CO₃ | High to Excellent | Often provides superior yields due to its high solubility in organic solvents, but is more expensive.[2] |
| 4 | Na₂CO₃ | Moderate to High | Another common and cost-effective option. |
| 5 | KF | Moderate to High | Can be used under anhydrous conditions and is sometimes milder for substrates with base-sensitive functional groups.[4] |
Data is illustrative and based on general trends reported for Suzuki couplings of bromopyridines.
Table 2: Influence of Ligand Choice on Suzuki Coupling of Bromopyridines
| Catalyst System (Precursor + Ligand) | General Outcome for Bromopyridines | Key Characteristics |
| Pd(PPh₃)₄ | Moderate to Good | Standard, readily available catalyst. Can be prone to deactivation with pyridinic substrates. |
| Pd(OAc)₂ / PPh₃ | Moderate to Good | In situ generation of the active catalyst. |
| Pd₂(dba)₃ / SPhos | Good to Excellent | Bulky, electron-rich ligand that stabilizes the catalyst and promotes efficient coupling.[3] |
| Pd₂(dba)₃ / XPhos | Good to Excellent | Another highly effective Buchwald ligand for challenging couplings. |
| PdCl₂(dppf) | Good | A robust catalyst, often effective for a range of substrates. |
This table provides a general guide. Optimal ligand selection is substrate-dependent and often requires screening.
Experimental Protocols
The following is a generalized, step-by-step procedure for a Suzuki-Miyaura coupling of this compound. This protocol should be considered a starting point and may require optimization for your specific boronic acid and desired regioselectivity.
Protocol 1: General Procedure for Mono-arylation of this compound
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid or boronic ester (1.1-1.5 eq.), and the selected base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
-
Inert Atmosphere:
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
-
Catalyst and Ligand Addition:
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.
-
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
References
- Antos, J. M., & Francis, M. B. (2009). A Convenient Catalyst for Aqueous and Protein Suzuki-Miyaura Cross-Coupling. Journal of the American Chemical Society, 131(45), 16270–16271. [Link]
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- ResearchGate. (2009). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
- Riaz, M., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2649. [Link]
- Knez, D., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(19), 3435. [Link]
- Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. [Link]
- ResearchGate. (2017). (PDF)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- ResearchGate. (2010). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
- ResearchGate. (2018). Suzuki coupling of compound 4b with several aryl boronic acids 5a–e. [Link]
- ResearchGate. (2021). Literature examples of Suzuki–Miyaura cross-coupling reactions of.... [Link]
- ResearchGate. (2010). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF. [Link]
- Lima, C. F. R. A. C., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7629. [Link]
- Hazari, N., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9475–9486. [Link]
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6354–6371. [Link]
- Khan, A. A., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(12), 3122. [Link]
- Blakemore, D. C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 173. [Link]
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling with 2,5-Dibromo-4-methoxypyridine
Welcome to the technical support center for cross-coupling reactions involving 2,5-Dibromo-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting advice, and detailed protocols for this challenging substrate.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate for cross-coupling reactions?
A1: Several factors contribute to the difficulty of using this substrate:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its catalytic activity.[1] This can slow down or completely halt the reaction. The use of bulky ligands is often required to shield the metal center and prevent this unwanted coordination.[1]
-
Regioselectivity: The molecule has two C-Br bonds at the C2 and C5 positions, which have different reactivities. Achieving selective mono-functionalization at a specific position without forming the di-substituted product can be challenging. The C2 position is generally more reactive due to electronic effects and its proximity to the nitrogen atom.[2][3]
-
Reactivity of C-Br Bonds: While more reactive than C-Cl bonds, C-Br bonds can still lead to sluggish oxidative addition, which is often the rate-limiting step in the catalytic cycle.[4][5]
Q2: Which cross-coupling reactions are most commonly performed with this compound?
A2: The most effective and widely used cross-coupling reactions for this substrate include:
-
Suzuki-Miyaura Coupling: For forming carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or their esters.[4]
-
Buchwald-Hartwig Amination: For synthesizing carbon-nitrogen bonds by coupling with primary or secondary amines.[6][7]
-
Sonogashira Coupling: For creating carbon-carbon bonds with terminal alkynes.[8][9]
Q3: What is the generally expected regioselectivity for mono-functionalization?
A3: For most palladium-catalyzed cross-coupling reactions, the C2-bromide is more reactive and will typically be functionalized first.[2][3] This is attributed to the electronic influence of the pyridine nitrogen, which makes the adjacent C2 position more susceptible to oxidative addition. However, this selectivity is not absolute and can be influenced by the choice of catalyst, ligand, and reaction conditions.[2]
Catalyst & Ligand Selection Guide
The choice of the palladium precursor and, more critically, the ligand is paramount for a successful coupling reaction. Bulky, electron-rich phosphine ligands are generally preferred as they accelerate the key steps of the catalytic cycle and mitigate catalyst inhibition by the pyridine nitrogen.[1][10]
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos / XPhos | K₃PO₄ or K₂CO₃ | 1,4-Dioxane/H₂O or Toluene/H₂O | 80-110 | A robust starting point for a wide range of boronic acids.[1][4] |
| Pd(PPh₃)₄ | (None) | K₂CO₃ or Na₂CO₃ | Toluene/H₂O or DMF | 80-100 | A classic, pre-formed Pd(0) catalyst. May be less active for challenging substrates.[11][12] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane | 80-100 | Tri-tert-butylphosphine is a highly effective, electron-rich ligand.[13] |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | A well-established system for coupling with a variety of amines.[6][14] |
| Pd(OAc)₂ | XPhos / RuPhos | LHMDS or K₃PO₄ | Toluene or Dioxane | 90-110 | Buchwald ligands often provide high yields for both primary and secondary amines.[7][15] |
| BrettPhos-precatalyst | (None) | NaOtBu or Cs₂CO₃ | Toluene | 90-110 | Highly active precatalyst, particularly effective for primary amines.[7][16] |
Table 3: Recommended Catalyst Systems for Sonogashira Coupling
| Palladium Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| PdCl₂(PPh₃)₂ | CuI | (None) | Et₃N or Piperidine | THF or DMF | 25-70 | The classic Sonogashira conditions.[8][17] |
| Pd(OAc)₂ | CuI | PPh₃ | Et₃N | DMF | 25-80 | In-situ generation of the active catalyst. |
| Pd(PPh₃)₄ | CuI | (None) | Diisopropylamine | Toluene | 25-90 | Effective for a broad range of alkynes.[17] |
Troubleshooting Guide
Q4: My reaction has stalled, or I'm getting very low yield. What should I do?
A4: Low yield is a common issue. Here is a systematic approach to troubleshoot the problem:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen). Solvents must be rigorously degassed.[18]
-
Reagent Quality: Verify the purity of your this compound and the coupling partner. Boronic acids, in particular, can degrade over time.[18] Amines should be high purity to avoid impurities that can act as hydrogen donors and cause side reactions.[18]
-
Catalyst System: The initial choice of catalyst and ligand may not be optimal. For this substrate, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to overcome catalyst inhibition by the pyridine nitrogen.[1] Consider screening a panel of ligands.
-
Base and Solvent: The base plays a critical role in the catalytic cycle.[13] Ensure the base is strong enough and has sufficient solubility in the chosen solvent. A common issue is using a base like K₃PO₄ which is poorly soluble in pure Toluene; adding water or using a solvent like Dioxane can help.
Caption: Regioselectivity in cross-coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the mono-arylation of this compound at the C2 position.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1-1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv.)
-
1,4-Dioxane and Water (degassed, 4:1 ratio)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄. [4]2. Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos to the flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or high-purity nitrogen. Repeat this cycle three times to ensure the atmosphere is fully inert. [19]4. Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. [4]5. Reaction: Immerse the flask in a preheated oil bath set to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [11]8. Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-aryl-5-bromo-4-methoxypyridine.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. (n.d.). BenchChem.
- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. (n.d.). BenchChem.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2009). ACS Publications.
- Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine. (n.d.). BenchChem.
- Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates. (n.d.). BenchChem.
- A Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions. (n.d.). BenchChem.
- Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon. (2000). ResearchGate.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). National Institutes of Health.
- Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. (n.d.). BenchChem.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
- Comparative study of catalysts for 2,5-Dibromothiazole cross-coupling. (n.d.). BenchChem.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (2011). Scite.ai.
- Sonogashira coupling. (n.d.). Wikipedia.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Privileged ligands for palladium-catalyzed cross-coupling reactions. (n.d.). ResearchGate.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Cross-coupling reaction. (n.d.). Wikipedia.
- Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines. (2009). ResearchGate.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2013). ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. (n.d.). BenchChem.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. scite.ai [scite.ai]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2,5-Dibromo-4-methoxypyridine Couplings
Welcome to the technical support center for cross-coupling reactions involving 2,5-Dibromo-4-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this versatile building block. We will address common side reactions, provide mechanistic insights, and offer validated protocols to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The challenges arise from a combination of factors inherent to the substrate's structure:
-
Two Halogen Atoms: The presence of two bromine atoms at the C2 and C5 positions introduces the issue of regioselectivity. Controlling mono- versus di-substitution requires careful tuning of reaction conditions.
-
Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst. This can lead to catalyst inhibition or the formation of inactive complexes, slowing down or halting the catalytic cycle. This is a well-documented issue often referred to as the "2-pyridyl problem".[1]
-
Electron-Rich Ring: The methoxy group at C4 is electron-donating, which increases the electron density of the pyridine ring. This can slow down the rate-determining oxidative addition step of the catalytic cycle, as this step is generally favored for electron-poor aryl halides.[2][3]
Q2: Which bromine (C2 or C5) is generally more reactive in a mono-coupling reaction?
A2: In palladium-catalyzed cross-coupling reactions, the C2 position is typically more reactive. The oxidative addition of the palladium catalyst into the C-Br bond is often favored at the position adjacent to the nitrogen atom.[1] However, this can be influenced by steric hindrance from the coupling partner or the ligand. For metal-halogen exchange reactions (e.g., using n-BuLi), selective exchange at the C2 position is also well-established for this substrate.[4]
Q3: What is the single most important factor for success when using this substrate?
A3: While the entire system (catalyst, ligand, base, solvent) is crucial, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are essential.[5][6] These ligands promote the crucial reductive elimination step, stabilize the active monoligated palladium species, and can mitigate catalyst inhibition by the pyridine nitrogen.[7]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, when using this compound, several side reactions can diminish yields.
Issue 1: Significant formation of homocoupled biaryl byproduct (from the boronic acid).
-
Causality: Homocoupling of boronic acids is primarily caused by the presence of oxygen, which oxidizes the active Pd(0) catalyst to Pd(II).[6] This Pd(II) species can then undergo two transmetalation steps with the boronic acid, leading to the unwanted dimer.[2]
-
Solutions:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[5][6]
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) precatalysts (e.g., Pd(OAc)₂).[5]
-
Control Stoichiometry: While a slight excess of boronic acid (1.1-1.3 equivalents) is common, a large excess can favor homocoupling.
-
Lower Temperature: If permissible for the desired reaction rate, lowering the temperature can disfavor the homocoupling pathway.[5]
-
Issue 2: Hydrodehalogenation leading to 4-methoxy-2-bromopyridine or 4-methoxypyridine byproducts.
-
Causality: Hydrodehalogenation (or dehalogenation) occurs when the aryl-palladium intermediate reacts with a hydride source instead of the intended coupling partner. The hydride source can be trace water, an amine base, or the solvent itself (especially alcohols).[2] This side reaction is often competitive with a slow transmetalation or reductive elimination step.
-
Solutions:
-
Ligand Choice: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands accelerate reductive elimination, ensuring the desired product is formed faster than the dehalogenation pathway can occur.[8]
-
Base Selection: Avoid strong alkoxide bases like NaOtBu if possible, as they can be a source of hydrides. Milder inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior for suppressing this side reaction.[8][9]
-
Anhydrous Conditions: Use anhydrous solvents and reagents. If using an inorganic base that requires some water for solubility and activity, use minimal amounts (e.g., a few equivalents). Anhydrous conditions can sometimes shut down the desired reaction as well, so optimization is key.[10]
-
Troubleshooting Workflow: Suzuki Coupling
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. UA Cloudflare [ir-api.ua.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,5-Dibromo-4-methoxypyridine Reaction Products
Welcome to the Technical Support Center for the purification of 2,5-Dibromo-4-methoxypyridine and its reaction products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. The purity of this compound and its subsequent reaction products is paramount for the success of multi-step syntheses and the quality of the final active pharmaceutical ingredient (API). Synthetic routes often yield crude products containing a mixture of unreacted starting materials, reagents, and various side-products. This guide provides detailed protocols and troubleshooting advice for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in a crude this compound reaction mixture?
A1: The impurity profile largely depends on the synthetic route. However, common impurities include:
-
Unreacted starting materials: Such as 4-methoxypyridine or partially brominated intermediates (e.g., 2-bromo-4-methoxypyridine).
-
Over-brominated species: Tribrominated pyridines can form if the reaction conditions are not carefully controlled.
-
Positional isomers: Bromination of substituted pyridines can sometimes yield a mixture of isomers.[1]
-
Hydrolysis products: The methoxy group can be susceptible to hydrolysis under acidic conditions, leading to the corresponding hydroxypyridine.
-
Residual catalysts and reagents: Such as Lewis acids used in bromination reactions.[2]
Q2: My crude product is a dark oil, but the literature reports a solid. What should I do?
A2: A dark, oily crude product often indicates the presence of significant impurities that are depressing the melting point. It is recommended to first attempt a general aqueous work-up to remove any water-soluble impurities.[3] Following the work-up, if the product is still an oil, column chromatography is the most effective method for separating the desired product from the impurities.
Q3: I am having trouble getting my solid product to recrystallize. What are some alternative solvent systems to try?
A3: If standard solvents like ethanol or isopropanol are not effective, consider a solvent pair. A good starting point is to dissolve the compound in a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate) and then slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., hexanes or petroleum ether) until turbidity is observed.[4] For compounds that are only soluble in highly polar aprotic solvents like DMF or DMSO, a diffusion crystallization method can be effective.[5]
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to assess purity:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process and offers logical steps to resolve them.
Issue 1: Poor Separation During Column Chromatography
Symptom: The desired product and impurities are co-eluting, resulting in broad or overlapping spots on TLC analysis of the collected fractions.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Inappropriate Solvent System | Optimize the eluent system using TLC. Aim for an Rf value of 0.25-0.35 for the desired compound.[8] A gradient elution, starting with a less polar solvent and gradually increasing polarity, can improve separation.[9] | The polarity of the mobile phase directly influences the retention of compounds on the stationary phase. A well-chosen solvent system will create a significant difference in the migration rates of the product and impurities.[10] |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 30:1 to 50:1 ratio of silica gel to crude product by weight. | Overloading the column saturates the stationary phase, leading to band broadening and a loss of resolution between closely eluting compounds. |
| Improper Column Packing | Ensure the silica gel is packed uniformly without any air bubbles or cracks. The "wet slurry" method is generally preferred for achieving a homogenous column bed.[10] | Channels or cracks in the stationary phase create alternative pathways for the mobile phase and sample, leading to uneven band migration and poor separation. |
| Sample Loading Technique | Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent, and load it onto the column in a narrow band. "Dry loading" by adsorbing the crude product onto a small amount of silica gel can also be effective.[9] | A wide initial sample band will result in broad elution bands, decreasing the resolution of the separation. |
Issue 2: Low Recovery After Recrystallization
Symptom: A significantly lower than expected yield of purified solid is obtained after the recrystallization process.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Product is too soluble in the chosen solvent | Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[4] Consider using a solvent pair. | The principle of recrystallization relies on the difference in solubility of the compound at different temperatures. If the compound remains significantly soluble at lower temperatures, recovery will be poor. |
| Too much solvent was used | Use the minimum amount of hot solvent required to fully dissolve the crude product. | Using an excessive volume of solvent will keep more of the product in solution even after cooling, thus reducing the yield of crystals. |
| Premature crystallization | Ensure all the crude material is fully dissolved in the hot solvent before allowing it to cool. Filtering the hot solution to remove any insoluble impurities can also prevent premature crystal formation. | Undissolved particles can act as nucleation sites, causing the product to crash out of solution too quickly, which can trap impurities. |
| Cooling too rapidly | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. | Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can lead to the formation of small crystals that may trap impurities from the mother liquor. |
Issue 3: Product Degradation During Purification
Symptom: Appearance of new, unexpected spots on TLC or a lower than expected yield of a discolored product after purification.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Hydrolysis of the methoxy group | Avoid prolonged exposure to acidic conditions, especially during aqueous work-up or on silica gel. If necessary, neutralize acidic reaction mixtures before purification. The use of neutral or basic alumina for chromatography can be considered. | The methoxy group on the pyridine ring can be susceptible to acid-catalyzed hydrolysis, particularly if there are activating groups present. |
| Instability on silica gel | Minimize the time the compound spends on the silica gel column by using a slightly more polar eluent to speed up elution. Alternatively, consider purification by recrystallization or distillation if applicable. | Some compounds can be unstable on the acidic surface of silica gel, leading to degradation over time. |
| Oxidation | If the compound is sensitive to air, perform purification steps under an inert atmosphere (e.g., nitrogen or argon). | Certain functional groups can be susceptible to oxidation when exposed to air, especially over extended periods during purification. |
Experimental Workflows
Purification Strategy Decision Tree
The following diagram illustrates a logical workflow for selecting the appropriate purification method based on the initial assessment of the crude reaction product.
Sources
- 1. chempanda.com [chempanda.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 2-Bromo-3-methoxypyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Column chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for Removing Palladium Catalyst from 2,5-Dibromo-4-methoxypyridine Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 2,5-Dibromo-4-methoxypyridine in palladium-catalyzed cross-coupling reactions. The pyridine nitrogen in the substrate can present unique challenges for palladium removal due to potential coordination. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address these specific challenges and ensure the synthesis of high-purity products.
Troubleshooting Guide
This section addresses common problems encountered during the purification of reaction mixtures containing this compound and residual palladium catalysts.
Issue 1: High Levels of Residual Palladium After Standard Workup (e.g., Filtration, Extraction)
Potential Cause:
-
Strong Chelation by the Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate to palladium species, forming soluble complexes that are not easily removed by simple filtration or aqueous extraction.[1][2]
-
Formation of Soluble Palladium Species: The palladium catalyst, whether initially homogeneous or heterogeneous, can form various soluble species (e.g., Pd(0), Pd(II)) during the reaction that remain in the organic phase.[3]
-
Inefficient Filtration of Fine Palladium Particles: If the palladium catalyst has precipitated as fine black particles (palladium black), these can pass through standard filter paper.[4][5]
Suggested Solutions:
-
Employ a High-Affinity Palladium Scavenger: Scavengers are solid-supported reagents with functional groups that have a high affinity for palladium, effectively binding and removing it from solution.[6][7] For pyridine-containing products, thiol-based or triazine-based scavengers are often highly effective.[2][7][8][9][10]
-
Utilize Activated Carbon: Activated carbon can adsorb a broad range of palladium species and is a cost-effective option.[3][11] However, it may also adsorb the desired product, leading to yield loss.[3][12] Optimization of the amount of activated carbon and contact time is crucial.
-
Improve Filtration Technique: Use a filter aid like Celite® to create a fine filtration pad that can trap finely dispersed palladium particles.[2][4][5] Ensure the use of a proper filtration setup, such as a sintered glass funnel.[4][5]
-
Consider a Combination of Methods: A multi-step approach can be highly effective. For example, an initial filtration through Celite® to remove bulk solids, followed by treatment with a palladium scavenger, and a final polish with activated carbon.[2]
Issue 2: Product Loss During the Palladium Removal Process
Potential Cause:
-
Non-Specific Adsorption to the Scavenger or Activated Carbon: The purification media may not be perfectly selective and can adsorb the desired this compound product or its coupled derivatives.[3][12]
-
Co-precipitation with Palladium: In some cases, the product can co-precipitate with the palladium species, leading to its removal during filtration.
Suggested Solutions:
-
Optimize Scavenger-to-Palladium Ratio: Using a large excess of the scavenger is not always necessary and can increase the chances of non-specific product binding.[12] A typical starting point is 3-5 molar equivalents of the scavenger relative to the initial amount of palladium catalyst.[1][2]
-
Screen Different Scavengers: The interaction between the product and the scavenger can vary. Screening a small panel of different scavengers (e.g., with different functional groups or support materials) can identify one with high palladium affinity and low product affinity.
-
Modify the Solvent: The choice of solvent can influence the adsorption of the product to the purification media.[12] Performing the scavenging step in a solvent where the product is highly soluble may minimize losses.
-
Wash the Scavenger/Carbon: After the scavenging step and filtration, wash the solid material with fresh solvent to recover any adsorbed product.[12]
Issue 3: Inconsistent Palladium Removal Results Between Batches
Potential Cause:
-
Variability in Palladium Speciation: The exact nature of the palladium species (e.g., oxidation state, ligands) can vary from batch to batch depending on subtle changes in reaction conditions.[3] Different palladium species may have different affinities for the chosen removal method.
-
Inconsistent Work-up Procedure: Variations in the work-up protocol before the palladium removal step can influence the form of the palladium.
Suggested Solutions:
-
Standardize the Reaction and Work-up Protocol: Ensure that all reaction parameters (temperature, time, reagent stoichiometry) and the subsequent work-up are kept as consistent as possible.
-
Pre-treatment of the Reaction Mixture: In some cases, a pre-treatment step can help to convert various palladium species into a form that is more easily removed. This could involve adjusting the pH or adding a mild oxidizing or reducing agent, but care must be taken to ensure the stability of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from organic reactions?
A1: The most prevalent methods include:
-
Adsorption: Using solid materials like activated carbon or specialized palladium scavengers to bind the palladium, which is then removed by filtration.[3][11]
-
Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal.[6][7][13]
-
Crystallization: Purifying the product through crystallization, which can leave the palladium impurities behind in the mother liquor.
-
Chromatography: Using column chromatography to separate the product from the catalyst and other impurities.[4][5]
-
Extraction: Performing liquid-liquid extractions to remove water-soluble palladium species.[4]
Q2: What are palladium scavengers and how do they work?
A2: Palladium scavengers are typically solid-supported materials, often based on silica gel or a polymer resin, that are functionalized with groups that have a strong affinity for palladium.[7][14] Common functional groups include thiols, thioureas, amines, and triazines.[7][10][13] When the scavenger is added to the reaction mixture, the functional groups chelate or bind to the palladium species, effectively immobilizing them on the solid support. The scavenger-palladium complex can then be easily removed by filtration.
Q3: How do I choose the right palladium scavenger for my this compound reaction?
A3: The selection of an appropriate scavenger depends on several factors:
-
The nature of the palladium species: The oxidation state (Pd(0) vs. Pd(II)) and the ligands attached to the palladium can influence its affinity for different scavengers.
-
The nature of your product: It is crucial that the scavenger does not react with or strongly adsorb your this compound or its derivatives. The presence of the basic pyridine nitrogen should be a key consideration.
-
Reaction conditions: The solvent, temperature, and pH can all affect the performance of the scavenger.
It is often advisable to screen a small number of different scavengers to find the most effective one for your specific system.
Q4: Can I use palladium scavengers directly in the crude reaction mixture?
A4: Yes, in many cases, palladium scavengers can be added directly to the crude reaction mixture after the reaction is deemed complete. This can streamline the workup process by combining the palladium removal with the initial filtration of other solid byproducts.
Q5: How can I determine the amount of residual palladium in my final product?
A5: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[15][16] This technique is highly sensitive and is the industry standard for determining elemental impurities in pharmaceutical products.[17][18] Other methods like atomic absorption spectroscopy and X-ray fluorescence can also be used.[17][18]
Data Presentation
Table 1: Comparison of Common Palladium Removal Techniques
| Method | Advantages | Disadvantages | Typical Final Pd Level |
| Palladium Scavengers | High selectivity and efficiency.[6][7] | Higher cost compared to activated carbon. | <10 ppm[6][9][10] |
| Activated Carbon | Cost-effective, removes a broad range of species.[11] | Can cause product loss through non-specific adsorption.[3][12] | <50 ppm (variable)[3] |
| Crystallization | Can be a very effective purification step. | May not be sufficient on its own, potential for co-crystallization. | Highly variable |
| Column Chromatography | Can remove a wide range of impurities. | Can be time-consuming and require large volumes of solvent.[4] | <100 ppm (often requires a subsequent scavenging step for very low levels)[19][20] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Scavenger Resin (Batch Method)
-
Reaction Completion: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add Scavenger: Add the selected palladium scavenger resin (typically 3-5 molar equivalents relative to the initial amount of palladium catalyst) to the reaction mixture.
-
Stir: Stir the mixture at room temperature for a predetermined time (this may require optimization, but 2-4 hours is a good starting point).
-
Filter: Filter the mixture through a pad of Celite® to remove the scavenger resin and any other solid materials.
-
Wash: Wash the filter cake with a fresh portion of the reaction solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product, now depleted of palladium.
-
Analysis: Analyze a sample of the purified product by ICP-MS to determine the final palladium concentration.
Protocol 2: Palladium Removal Using Activated Carbon
-
Reaction Completion: After the reaction is complete, cool the mixture to room temperature.
-
Add Activated Carbon: Add activated carbon to the reaction mixture (a typical starting point is 5-10 wt% relative to the theoretical product weight).
-
Stir: Stir the suspension at room temperature for 1-2 hours.
-
Filter: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that filtration of fine carbon particles can be slow.
-
Wash: Wash the carbon cake thoroughly with fresh solvent to recover any adsorbed product.[12]
-
Concentrate: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Determine the final palladium concentration in the purified product using a suitable analytical method like ICP-MS.
Visualizations
Diagram 1: Decision-Making Flowchart for Palladium Removal
This diagram provides a logical workflow for selecting an appropriate palladium removal strategy.
Caption: Workflow for selecting a palladium removal method.
Diagram 2: Mechanism of Palladium Scavenging
This diagram illustrates the general principle of how a solid-supported scavenger removes palladium from a solution.
Caption: Palladium removal via solid-supported scavenger.
References
- Rosso, V. W., et al. (1997). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development, 1(4), 311-314.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.).
- Rosso, V. W., et al. (1997). Removal of palladium from organic reaction mixtures by trimercaptotriazine. Organic Process Research & Development, 1(4), 311-314.
- Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd.
- An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. (2010).
- Efficient Palladium Removal Without Compromising Product Yield. (n.d.). Apollo Scientific.
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). PubMed.
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.).
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007).
- Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023).
- How can i remove palladium Pd catalyst easily? (2015).
- Your trick to remove residual palladium. (2025). Reddit.
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Books.
- Metal Scavenger User Guide. (n.d.). Biotage.
- Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. (2009). PubMed.
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- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
- How to Remove Palladium in three easy steps. (2023). Biotage.
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- Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. (n.d.). NIH.
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer. (n.d.). SiliCycle.
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- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. (n.d.). Sigma-Aldrich.
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Technical Support Center: Strategies to Minimize Homocoupling of 2,5-Dibromo-4-methoxypyridine in Cross-Coupling Reactions
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize the versatile building block, 2,5-Dibromo-4-methoxypyridine, in palladium-catalyzed cross-coupling reactions. A common and frustrating challenge encountered during these syntheses is the formation of a homocoupled dimer, 5,5'-dibromo-4,4'-dimethoxy-2,2'-bipyridine, which can significantly reduce the yield of the desired product and complicate purification.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and robust experimental protocols to help you diagnose and prevent this unwanted side reaction, ensuring the efficiency and success of your synthetic campaigns.
Troubleshooting Guide: Isolating and Solving Homocoupling Issues
This section addresses specific experimental observations and provides targeted solutions to mitigate the formation of homocoupling byproducts.
Q1: I'm observing a significant amount of a high molecular weight impurity in my Suzuki-Miyaura reaction, which I suspect is the homocoupled dimer. What are the primary causes?
A1: The formation of a boronic acid homocoupling byproduct is a classic issue in Suzuki-Miyaura reactions and is primarily driven by two factors: the presence of dissolved oxygen and an excess of reactive Palladium(II) species in your reaction mixture.[1][2]
-
Role of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of your boronic acid, leading to the formation of the undesired symmetrical biaryl product and regenerating the Pd(0) catalyst.[1][3] This creates a parasitic cycle that consumes your nucleophile.
-
Palladium(II) Precatalysts: When using a Pd(II) precatalyst, such as Pd(OAc)₂, its initial reduction to the active Pd(0) state can be inefficient. If this reduction is slow, the remaining Pd(II) can directly catalyze the homocoupling of the boronic acid before the desired cross-coupling catalytic cycle can begin in earnest.[4][5]
Immediate Corrective Actions:
-
Rigorous Degassing: Ensure all solvents and the reaction headspace are thoroughly deoxygenated. Subsurface sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes is highly effective.[1][6]
-
Catalyst Choice: Consider switching from a Pd(II) source to a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst complex to bypass the problematic in-situ reduction step.[6]
Q2: My reaction mixture is turning black, and I'm seeing low conversion and high homocoupling. What does this indicate?
A2: The formation of a black precipitate, colloquially known as "palladium black," is a clear sign of catalyst decomposition.[7][8] This occurs when the palladium catalyst aggregates and precipitates out of the solution, leading to a significant loss of catalytic activity.[9][10]
Causality and Connection to Homocoupling:
-
Ligand Instability: The phosphine ligands that stabilize the palladium center can be sensitive to oxygen or other impurities, leading to their oxidation.[11] Once the ligand is compromised, the "naked" palladium atoms are prone to aggregation.
-
Thermal Instability: Certain catalyst systems, especially those using bulky monodentate phosphines that are highly active, can have poor thermal stability. Running the reaction at too high a temperature can accelerate catalyst decomposition.[11]
-
Impact on Selectivity: As the concentration of the active, properly-ligated catalyst decreases, the reaction kinetics slow down. This can shift the balance towards side reactions like homocoupling, which may be promoted by the remaining soluble, but less selective, palladium species or even the surface of the palladium black itself.
Troubleshooting Steps:
-
Ligand Selection: Switch to more robust, sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) or chelating ligands with large bite angles (e.g., Xantphos, dppf). These ligands form more stable complexes that are less prone to decomposition.[11][12][13]
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate. For Suzuki reactions, 60-80 °C is often a good starting point.[14]
-
Inert Atmosphere: Re-evaluate your inert atmosphere technique. Ensure all reagents are added under a positive pressure of inert gas and that the system is properly sealed.[15]
Q3: During a Sonogashira coupling with this compound, I'm observing significant alkyne dimerization (Glaser coupling). What steps should I take?
A3: The homocoupling of terminal alkynes, known as Glaser coupling, is a very common side reaction in copper-co-catalyzed Sonogashira reactions.[16][17] This occurs when the copper acetylide intermediate is oxidized, typically by oxygen, leading to the formation of a 1,3-diyne.[17][18]
Prevention Strategies:
-
Go Copper-Free: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[16][18] Modern catalyst systems with advanced phosphine ligands are often active enough to facilitate the coupling without the need for a copper co-catalyst, especially for reactive aryl bromides.
-
Strict Anaerobic Conditions: If a copper co-catalyst is necessary for your system, the reaction must be run under a scrupulously inert atmosphere to exclude all oxygen.[16][18]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help keep its concentration low, which disfavors the bimolecular homocoupling reaction.[18]
-
Add a Reducing Agent: In some cases, adding a mild reducing agent can prevent the oxidation of the Cu(I) species that is required for the Glaser coupling mechanism.[19]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for aryl halide homocoupling in palladium-catalyzed reactions?
A1: Palladium-catalyzed homocoupling of an aryl halide (Ar-X) typically begins with the oxidative addition of two Ar-X molecules to a Pd(0) center, forming an Ar-Pd(II)-X intermediate.[20] It is proposed that two of these intermediates can then undergo a ligand exchange to generate a diorganopalladium species, Ar-Pd(II)-Ar. This species then undergoes reductive elimination to yield the biaryl product (Ar-Ar) and regenerate the Pd(0) catalyst.[20] Alternatively, in some systems, the reaction may be promoted by using a reductant, such as zinc powder or even an alcohol solvent, to facilitate the catalytic cycle.[21][22]
Q2: How do I choose the right palladium catalyst and ligand to prevent homocoupling?
A2: The choice of ligand is crucial for controlling selectivity.[12][23]
-
Steric Bulk: Bulky ligands, such as the Buchwald biarylphosphines (SPhos, XPhos, RuPhos) or tri-tert-butylphosphine, create a sterically crowded environment around the palladium atom.[6][12] This steric hindrance can disfavor the formation of intermediates that lead to homocoupling and promote the desired reductive elimination step.[12]
-
Electron-Richness: Electron-rich ligands enhance the electron density on the palladium center. This facilitates the rate-limiting oxidative addition step with your aryl halide and also accelerates the final reductive elimination step, which releases the desired product and shortens the lifetime of intermediates that could engage in side reactions.[5][23]
A visual guide to the competing catalytic cycles is presented below.
Caption: Competing catalytic cycles in a Suzuki-Miyaura reaction.
Q3: What are the best practices for setting up a cross-coupling reaction to ensure high selectivity?
A3: Meticulous experimental setup is paramount.
-
High-Purity Reagents: Use high-purity aryl halides and boronic acids/esters. Impurities in the boronic acid can sometimes accelerate decomposition or side reactions.
-
Solvent Quality: Use anhydrous, peroxide-free solvents. Traces of peroxides in ethers like THF or dioxane can rapidly kill the catalyst.[24]
-
Proper Degassing: As mentioned, rigorously degas all solvents and the reaction vessel. A common procedure is to bubble argon or nitrogen through the solvent for 20-30 minutes before transferring it to the reaction flask under an inert atmosphere.[6][24]
-
Order of Addition: For sensitive reactions, it can be beneficial to add the palladium catalyst last, after the other reagents have been mixed and the system has been thoroughly purged with inert gas.[24] This minimizes the catalyst's exposure to any trace oxygen.
Below is a logical troubleshooting workflow to follow when encountering homocoupling.
Caption: A logical workflow for troubleshooting homocoupling side reactions.
Data & Protocols
Table 1: Recommended Ligands for Suppressing Homocoupling
| Ligand Name | Class | Key Features & Rationale |
| SPhos / XPhos | Bulky Biarylphosphine | Excellent for challenging couplings. The steric bulk promotes rapid reductive elimination, outcompeting side reactions.[12] |
| RuPhos | Bulky Biarylphosphine | Similar to SPhos/XPhos, often effective for heteroaryl couplings where substrate coordination to Pd can be an issue. |
| P(t-Bu)₃ | Electron-Rich Dialkylphosphine | Highly electron-donating, which accelerates oxidative addition, especially with less reactive aryl chlorides.[6] |
| Xantphos | Bidentate (Chelating) | The large, well-defined bite angle creates a very stable catalyst complex, resistant to decomposition and side reactions. |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a robust starting point designed to minimize homocoupling.
Reaction Setup (under inert atmosphere):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 3.0 equiv.).[15]
-
Seal the flask with a septum, and perform at least three vacuum/backfill cycles with argon or high-purity nitrogen.
-
In a separate, dry vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 4-8 mol%).
-
Add a previously degassed solvent (e.g., 1,4-Dioxane or Toluene, with 5-10% water) to the Schlenk flask via syringe.[14][15] Stir the mixture to form a suspension.
-
Add the catalyst and ligand to the reaction flask as a solid under a positive flow of inert gas or as a solution in a small amount of degassed solvent.
-
Lower the flask into a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously.[15]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and palladium black.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[15]
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.[15]
References
- Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2025). [Source Not Available].
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
- Sonogashira coupling. Wikipedia.
- Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
- Zeng, M., et al. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry.
- Preventing homocoupling in Sonogashira reactions of terminal alkynes. Benchchem.
- Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols. PubMed.
- Yu, J., et al. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. researchmap.
- Facile Palladium-Catalyzed Homocoupling of Aryl Halides Using 1,4-Butanediol as Solvent, Reductant and O,O-Ligand. ResearchGate.
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. [Source Not Available].
- Formation of palladium black during Suzuki coupling. Reddit.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate.
- Sonogashira Coupling. Royal Society of Chemistry.
- Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. ResearchGate.
- Sonogashira coupling confusion: where did my reactant go?. Reddit.
- Ligand design for cross-couplings: phosphines. YouTube.
- Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Source Not Available].
- What is the proper way to set up a suzuki coupling?. Reddit.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
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Technical Support Center: Synthesis of 2,5-Dibromo-4-methoxypyridine Derivatives
Welcome to the Technical Support Center for the synthesis of 2,5-Dibromo-4-methoxypyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important scaffold. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
I. Introduction to the Challenges
The synthesis of this compound is a crucial step in the preparation of a wide range of biologically active molecules. However, the inherent electronic properties of the pyridine ring, coupled with the directing effects of its substituents, can present several synthetic hurdles. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene derivatives, often requiring harsh reaction conditions or specific activation strategies.[1] Key challenges that researchers frequently encounter include:
-
Poor Regioselectivity: Achieving the desired 2,5-dibromo substitution pattern can be difficult, with the potential for the formation of other regioisomers.
-
Low Yields: Incomplete reactions, side product formation, and difficulties in purification can all contribute to lower than expected yields.
-
Side Reactions: The use of strong bases like organolithium reagents can lead to undesired side reactions, most notably the "halogen dance" rearrangement.[2]
-
Purification Difficulties: Separating the desired product from starting materials, regioisomers, and other byproducts can be challenging.
This guide will address these issues in a practical, question-and-answer format, providing you with the knowledge to anticipate and overcome these challenges.
II. Troubleshooting Guide: Common Problems and Solutions
This section is structured to address specific problems you might be facing in the lab. Each question is followed by a detailed explanation of the potential causes and actionable solutions.
Question 1: My bromination of 4-methoxypyridine is giving a low yield and a mixture of products. How can I improve the regioselectivity and conversion?
Answer:
This is a common issue stemming from the competing directing effects of the nitrogen atom and the methoxy group, as well as the overall reactivity of the pyridine ring. Here’s a breakdown of the factors at play and how to address them:
Underlying Chemistry: The methoxy group at the 4-position is an activating, ortho-, para-directing group. However, in the context of the pyridine ring, the C2/C6 and C3/C5 positions have different electronic densities. Direct bromination with reagents like Br₂ can be unselective and may require harsh conditions. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent for electron-rich aromatic and heteroaromatic compounds.[3]
Troubleshooting Steps:
-
Choice of Brominating Agent: If you are using Br₂, consider switching to NBS. NBS often provides better regioselectivity and milder reaction conditions, which can minimize the formation of over-brominated byproducts.
-
Solvent Effects: The solvent can significantly influence the selectivity of the bromination. For NBS brominations of activated pyridines, polar aprotic solvents like acetonitrile can promote regioselective monobromination. In contrast, nonpolar solvents like CCl₄ might lead to different selectivity or the formation of dibrominated products.
-
Reaction Temperature: Control of the reaction temperature is crucial. Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product. Start your reaction at 0 °C and allow it to slowly warm to room temperature while monitoring the progress by TLC or LC-MS.
-
Stepwise Bromination via Lithiation: For ultimate control over regioselectivity, a stepwise approach involving directed ortho-metalation (DoM) is highly effective. This involves first synthesizing 2-bromo-4-methoxypyridine.
-
Protocol for 2-Bromo-4-methoxypyridine Synthesis: A common method involves the lithiation of 4-methoxypyridine at the C2 position using a strong base like n-BuLi in the presence of a directing agent like N,N-dimethylethanolamine (LiDMAE), followed by quenching with a bromine source such as 1,2-dibromotetrachloroethane.[4][5]
-
| Parameter | Condition | Rationale |
| Base | n-BuLi with LiDMAE | Directs lithiation specifically to the C2 position. |
| Temperature | -78 °C to room temp | Low temperature is critical for controlling the highly exothermic lithiation and preventing side reactions. |
| Bromine Source | 1,2-dibromo-tetrachloroethane | An efficient bromine source for quenching the lithiated intermediate. |
Once you have pure 2-bromo-4-methoxypyridine, you can then proceed to the second bromination at the C5 position, which is activated by the methoxy group.
Question 2: I am attempting a lithiation of a brominated 4-methoxypyridine derivative, and I am getting a rearranged product. What is happening and how can I prevent it?
Answer:
You are likely observing a "halogen dance" rearrangement. This is a base-catalyzed isomerization where a halogen atom migrates to a different position on the aromatic ring.[2]
Underlying Chemistry: The halogen dance is driven by the formation of a more stable carbanion (or organometallic) intermediate.[6] In the case of brominated pyridines, a strong base can deprotonate a position on the ring, and this lithiated intermediate can then undergo a series of intermolecular halogen-metal exchange steps, leading to the migration of the bromine atom to a thermodynamically more favorable position.[7]
Visualizing the Halogen Dance Mechanism
Caption: A simplified workflow of the halogen dance rearrangement.
Troubleshooting Steps:
-
Lower the Reaction Temperature: The halogen dance is often temperature-dependent. Performing the lithiation and subsequent electrophilic quench at a very low temperature (e.g., -78 °C or even -90 °C) can often suppress or completely prevent the rearrangement.
-
Minimize Reaction Time: The longer the lithiated intermediate is allowed to exist before being quenched, the more likely the halogen dance is to occur. Add your electrophile as soon as the deprotonation is complete. In some cases, performing a Barbier-type reaction, where the electrophile is present during the metalation, can be effective.
-
Choice of Base: The choice of the organolithium base can have a significant impact. Lithium diisopropylamide (LDA) is sometimes less prone to inducing the halogen dance compared to n-BuLi or s-BuLi in certain systems.
-
Metal-Halogen Exchange vs. Deprotonation: If your goal is to perform a lithium-halogen exchange, be aware that deprotonation at an acidic site can still occur, initiating the halogen dance. Using a base like n-BuLi at very low temperatures (-90 to -100 °C) can favor the kinetic lithium-halogen exchange over deprotonation.
Question 3: My purification of this compound by column chromatography is resulting in significant product loss. Are there better methods?
Answer:
Purification of halogenated pyridines can indeed be challenging. While column chromatography is a standard technique, there are several factors to consider and alternative methods that may be more suitable.
Troubleshooting Column Chromatography:
-
Silica Gel Acidity: Standard silica gel is slightly acidic, which can lead to the decomposition of acid-sensitive compounds or strong binding of the basic pyridine nitrogen, resulting in streaking and poor recovery. You can neutralize the silica gel by washing it with a solvent containing a small amount of a non-polar base like triethylamine (e.g., eluent with 0.5-1% Et₃N) before packing the column.
-
Eluent System: A carefully chosen eluent system is critical. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. A shallow gradient can improve separation.
-
Sample Loading: Ensure your crude product is dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band. "Dry loading" the sample by adsorbing it onto a small amount of silica gel before adding it to the column can also improve resolution.
Alternative Purification Methods:
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for obtaining high-purity material. Experiment with different solvent systems, such as ethanol, isopropanol, or mixtures like ethyl acetate/hexane.
-
Distillation: For liquid products, vacuum distillation can be an excellent purification method, especially for removing non-volatile impurities.
-
Acid-Base Extraction: You can sometimes use the basicity of the pyridine nitrogen to your advantage. Dissolve the crude product in an organic solvent and extract it into an aqueous acidic solution (e.g., 1M HCl). The impurities may remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent. Be cautious, as some derivatives may not be stable to strong acids or bases.
III. Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step protocol for the synthesis of this compound?
A1: A robust method involves the synthesis from 2,3,5-tribromo-4-methoxypyridine, which can be prepared from 4-hydroxypyridine. A key step is the selective debromination at the 3-position. A more direct route starts from 2-bromo-4-methoxypyridine. Here is a general protocol for the latter:
Protocol: Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Experimental Details:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 2-bromo-4-methoxypyridine in anhydrous THF and cool the solution to -78 °C.
-
Lithiation: Slowly add a solution of Lithium Diisopropylamide (LDA) in THF to the reaction mixture. Stir for 1-2 hours at -78 °C. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Bromination: Quench the reaction by adding a solution of 1,2-dibromoethane in THF.
-
Work-up: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Q2: What are the best analytical techniques to confirm the structure and purity of my this compound product?
A2: A combination of techniques is essential for unambiguous characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will show the number of different types of protons and their connectivity. For this compound, you should expect to see a singlet for the methoxy protons and two singlets in the aromatic region for the protons at the C3 and C6 positions.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the number of different types of carbon atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product. Look for the characteristic isotopic pattern of two bromine atoms.
-
TLC/LC-MS (Thin Layer Chromatography/Liquid Chromatography-Mass Spectrometry): These are excellent for assessing the purity of your product and for monitoring the progress of your reaction.
Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A3: Yes, safety is paramount.
-
Organolithium Reagents (n-BuLi, LDA): These are pyrophoric and will ignite on contact with air and react violently with water. They must be handled under a strict inert atmosphere using syringe and cannula techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.[8][9][10]
-
Bromine and Brominating Agents (NBS, 1,2-dibromoethane): These are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate PPE.
-
Solvents: Anhydrous solvents are required for organolithium reactions. Ensure they are properly dried and stored.
Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.
IV. References
-
Bunnett, J. F. (1970). The base-catalyzed halogen dance, and other reactions of aryl halides. Accounts of Chemical Research, 3(3), 89-97.
-
BenchChem. (2025). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes.
-
BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Organolithium Compounds.
-
ChemicalBook. 2-Bromo-4-methoxypyridine synthesis.
-
Arkivoc. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
-
White Rose Research Online. Modeling a halogen dance reaction mechanism: A density functional theory study.
-
Duan, X. F., & Zhang, Z. B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012.
-
National Institutes of Health. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates.
-
ACS Publications. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry.
-
ResearchGate. (2005). Recent progress of halogen-dance reactions in heterocycles.
-
Royal Society of Chemistry. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science.
-
ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
-
National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
-
Wikipedia. N-Bromosuccinimide.
-
National Institutes of Health. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
-
Google Patents. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
OrgoSolver. Grignard Reagents, Organolithium Compounds, and Gilman Reagents.
-
ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis.
-
Royal Society of Chemistry. Regioselective oxidative bromination of arenes by a metal–organic framework-confined mono-bipyridyl iron(iii) catalyst. Dalton Transactions.
-
Colorado State University. Selective halogenation of pyridines and diazines via unconventional intermediates.
-
Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides.
-
Princeton University Environmental Health and Safety. Safe handling of organolithium compounds in the laboratory.
-
TCI Chemicals. (2014). Regioselective Bromination of Fused Pyridine N-Oxides.
-
MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
-
Oriental Journal of Chemistry. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ehs.princeton.edu [ehs.princeton.edu]
Technical Support Center: Improving the Solubility of 2,5-Dibromo-4-methoxypyridine in Organic Solvents
Introduction
2,5-Dibromo-4-methoxypyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable intermediate for synthesizing a range of target molecules. However, researchers frequently encounter challenges with its limited solubility in common organic solvents, which can hinder reaction setup, purification, and screening assays. This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and overcome these solubility challenges. We will explore the underlying principles of solubility and provide validated, step-by-step protocols to achieve desired concentrations for your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and dissolution of this compound.
Q1: What are the general solubility characteristics of this compound?
Based on its molecular structure, this compound (MW: ~266.92 g/mol ) possesses moderate polarity.[1][2] The pyridine nitrogen and methoxy group introduce polar, hydrogen-bond accepting sites, while the dibrominated aromatic ring contributes significant nonpolar character and molecular weight. This bifunctional nature means it is unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., very nonpolar alkanes or highly polar water). Its best solubility is typically found in moderately polar aprotic solvents. For instance, a related compound, 2,5-Dibromo-4-methyl pyridine, is reported to be soluble in DMSO, THF, and dichloromethane, slightly soluble in ethanol, and insoluble in water, which serves as a useful reference.[3]
Q2: Why is my this compound not dissolving in my chosen organic solvent?
Several factors, rooted in fundamental chemical principles, could be at play:
-
Polarity Mismatch: The core principle of "like dissolves like" is paramount. If the polarity of your solvent is significantly different from that of this compound, the solvent molecules cannot effectively solvate the crystal lattice.[4]
-
Saturation Limit: Every compound has a finite solubility in a given solvent at a specific temperature. You may have simply exceeded this concentration, creating a saturated solution with excess, undissolved solid.
-
Kinetics vs. Thermodynamics: Dissolution is not always instantaneous. The rate can be slow due to a high activation energy required to break down the crystal lattice. This is especially true for larger particles with a smaller surface area-to-volume ratio.[5]
-
Temperature: For most solids dissolving in liquid solvents, solubility is an endothermic process.[6] If you are working at room temperature or below, you may be limiting the thermodynamic favorability of dissolution.[7]
Q3: What are the primary strategies for improving the solubility of this compound in organic solvents?
There are three primary, readily accessible strategies for enhancing the solubility of this compound in a laboratory setting:
-
Systematic Solvent Selection: Choosing a solvent with a polarity that better matches the solute.
-
Use of Co-Solvents: Blending two or more miscible solvents to fine-tune the polarity of the medium, often achieving a synergistic effect on solubility.[8][9]
-
Temperature Adjustment: Increasing the temperature to boost the kinetic and thermodynamic favorability of dissolution.[10][11]
Q4: Are there any safety precautions I should take when handling this compound and its solutions?
Yes. According to safety data sheets for similar brominated pyridines, these compounds should be handled with care. Assume this compound may cause skin and serious eye irritation, and may be harmful if inhaled or swallowed.[12][13] Always adhere to the following precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Avoid creating and inhaling dust when handling the solid.
-
When heating solutions, use a water or oil bath with a condenser to prevent solvent evaporation and potential exposure.[15]
Part 2: Troubleshooting Guide: Common Solubility Issues & Solutions
| Issue | Causal Explanation | Recommended Solution(s) |
| Compound dissolves when heated but precipitates or "oils out" upon cooling to room temperature. | You have created a supersaturated solution at a higher temperature. The compound's solubility limit is significantly lower at room temperature, causing it to crash out of solution as the thermal energy decreases. | 1. Maintain Temperature: If your experiment allows, maintain the solution at the elevated temperature where the compound is soluble. 2. Use a Co-solvent: Develop a co-solvent system (see Protocol 2) that increases the compound's solubility at room temperature, thereby stabilizing the solution upon cooling. |
| A desired high concentration cannot be reached, even in seemingly appropriate solvents. | You are hitting the thermodynamic saturation limit of the compound in that specific solvent. The solvent simply cannot hold any more solute molecules at that temperature. | 1. Increase Temperature: Carefully heat the solution to increase the saturation limit (see Protocol 3).[7][11] 2. Systematically Screen Solvents: Test a wider range of solvents. You may find one with a higher capacity for your compound (see Protocol 1). 3. Employ a Co-Solvent System: A synergistic solvent blend can often dissolve more solute than either individual solvent alone.[16] |
| The dissolution process is extremely slow, even with agitation. | This is a kinetic issue. The rate of dissolution is limited by the surface area of the solid or the energy required to break the crystal lattice. | 1. Increase Surface Area: Gently grind the crystalline solid into a finer powder using a mortar and pestle before adding it to the solvent. This increases the surface area available for solvation.[5] 2. Apply Energy: Use a sonicator bath to provide ultrasonic agitation, which can help break apart solid aggregates and accelerate the dissolution process. 3. Gentle Heating: Modestly increasing the temperature will increase the kinetic energy of the solvent molecules, leading to a faster dissolution rate.[4] |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Screening
This protocol provides a structured method to efficiently identify a suitable solvent for this compound.
Objective: To determine the qualitative solubility of the compound across a range of organic solvents with varying polarities.
Materials:
-
This compound
-
Small vials (e.g., 2 mL glass vials) with caps
-
A selection of solvents (see table below for suggestions)
-
Vortex mixer
-
Pipettes or syringes
Procedure:
-
Preparation: Place a small, consistent amount (e.g., 5 mg) of this compound into each labeled vial.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial. This corresponds to an initial concentration of ~10 mg/mL.
-
Agitation: Cap the vial and vortex vigorously for 60 seconds.
-
Observation: Visually inspect the vial.
-
Fully Dissolved: The solution is clear with no visible solid particles. The compound is soluble at this concentration.
-
Partially Dissolved: Some solid remains, but a significant portion appears to have dissolved. The compound has limited solubility.
-
Insoluble/Slightly Soluble: The vast majority of the solid remains undissolved.
-
-
Incremental Addition (Optional): If the compound dissolved completely, add more solid in 5 mg increments, vortexing after each addition, to estimate the saturation point. If it was partially soluble, add more solvent in 0.5 mL increments to determine if dissolution can be achieved at a lower concentration.
-
Repeat: Repeat steps 2-5 for each solvent to be tested.
-
Documentation: Record your observations in a table to compare the results.
Table of Suggested Screening Solvents:
| Polarity Class | Solvent | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High polarity, excellent solvating power for many organics.[17] |
| N,N-Dimethylformamide (DMF) | Similar to DMSO, often used in organic synthesis. | |
| Acetonitrile (ACN) | Medium polarity, common in chromatography and reactions. | |
| Tetrahydrofuran (THF) | A less polar ether, good for a wide range of compounds. | |
| Dichloromethane (DCM) | A common solvent for reactions and extractions. | |
| Polar Protic | Ethanol / Methanol | Can hydrogen bond, but may have limited success due to the compound's nonpolar regions. |
| Acetic Acid | An acidic solvent that could potentially protonate the pyridine nitrogen, enhancing solubility.[18] | |
| Nonpolar | Toluene | An aromatic solvent that may interact well with the pyridine ring. |
| Diethyl Ether | A common, relatively nonpolar solvent. | |
| Hexanes / Heptane | Very nonpolar; solubility is expected to be low but is useful as a baseline. |
Protocol 2: Developing an Effective Co-Solvent System
This protocol outlines a workflow for finding a binary solvent mixture that enhances solubility, a technique known as co-solvency.[8]
Objective: To identify a ratio of two miscible solvents that fully dissolves this compound at the desired concentration.
Principle: Co-solvency works by modifying the overall polarity of the solvent environment to be more favorable for the solute.[9] For this compound, a common strategy is to use a "good" but highly polar solvent (like DMSO) and titrate in a "poor" but less polar solvent (like DCM or Toluene) to find a sweet spot, or vice-versa.
Workflow Diagram:
Caption: Workflow for developing a co-solvent system.
Protocol 3: Temperature-Assisted Dissolution and Recrystallization
This protocol details how to safely use temperature to increase solubility, a method often used for preparing solutions for reactions or for purification via recrystallization.[19][20]
Objective: To dissolve the compound at an elevated temperature and, if desired, recover it in a purified form upon cooling.
Principle: The solubility of most solids increases with temperature.[10][11] By heating the solvent, we provide the energy needed to overcome the crystal lattice energy, allowing more solute to dissolve. Slow cooling allows for the selective crystallization of the desired compound, leaving impurities behind in the solvent (the basis of recrystallization).[21]
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (determined from Protocol 1).
-
Setup: Place the solid compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent. Place the flask in a heating mantle or an oil/water bath on a stirrer/hotplate. Fit a condenser to the top of the flask to prevent solvent loss.
-
Heating and Dissolution: Begin stirring and gently heat the mixture. Add more hot solvent in small portions until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[21]
-
For Reaction Use: Once dissolved, the hot solution can be used directly for a reaction, provided the reagents are stable at that temperature.
-
For Recrystallization (Purification):
-
Hot Filtration (if needed): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[20]
-
References
- Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Black, S. N. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. American Chemical Society.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 2,5-Dibromo-4-methylpyridine.
- ResearchGate. (2025). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
- Chemistry LibreTexts. (2022).
- Vertex AI Search. (2025). Co-solvent: Significance and symbolism.
- PubMed Central. (n.d.).
- Pharma Excipients. (2022).
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds.
- NIH. (2018).
- Vertex AI Search. (n.d.).
- AAT Bioquest. (2022).
- Sciencemadness.org. (2009).
- Echemi.com. (n.d.).
- NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility.
- Fisher Scientific. (2025).
- ChemScene. (n.d.). This compound.
- Sigma-Aldrich. (2025).
- AA Blocks. (n.d.). 1211520-71-6 | MFCD18255776 | this compound.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- Chemistry LibreTexts. (2023).
- YouTube. (2020).
- YouTube. (2022).
Sources
- 1. chemscene.com [chemscene.com]
- 2. aablocks.com [aablocks.com]
- 3. nbinno.com [nbinno.com]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Sciencemadness Discussion Board - recrystallisation of pyridinium tribromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
Technical Support Center: Work-up Procedures for 2,5-Dibromo-4-methoxypyridine Reactions
Introduction
Welcome to the technical support guide for handling reactions involving 2,5-Dibromo-4-methoxypyridine. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a substituted pyridine, this compound presents unique challenges and opportunities during the post-reaction work-up and purification phases. The basicity of the pyridine nitrogen, its potential to coordinate with metal catalysts, and the differential reactivity of the two bromine atoms all influence the optimal strategy for isolating your desired product in high purity.
This guide provides field-proven insights in a troubleshooting and FAQ format, explaining not just the steps to take but the chemical principles behind them.
General Work-up & Purification Decision Logic
The successful isolation of your target compound hinges on a systematic approach that begins the moment the reaction is deemed complete. The following workflow provides a general decision-making framework.
Caption: General decision workflow for post-reaction work-up.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Aqueous Work-up & Extraction
Q1: My pyridine-containing product seems to have low recovery after aqueous extraction. Why is it partitioning into the aqueous layer?
Possible Cause: This is a classic issue stemming from the basicity of the pyridine nitrogen. If the aqueous phase is acidic (pH < ~4.5), the nitrogen atom becomes protonated, forming a pyridinium salt. This salt is highly water-soluble and will be lost from the organic layer.
Troubleshooting Steps:
-
Check pH: Before extraction, ensure the aqueous phase is neutral or slightly basic (pH 7-8). You can achieve this by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) to the reaction mixture.
-
"Salting Out": Add brine (a saturated aqueous solution of NaCl) during the final wash.[1] This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and pushing it further into the organic layer.
-
Back-Extraction: If you suspect your product is in an acidic aqueous layer, you can recover it. Neutralize the aqueous layer with a base (e.g., NaHCO₃) until it is slightly basic, and then re-extract with an organic solvent like ethyl acetate or dichloromethane (DCM).[2]
Q2: I'm trying to remove a basic impurity, but my main product is acid-sensitive. How can I perform an acidic wash safely?
Possible Cause: Strong acids like HCl can cause hydrolysis of sensitive functional groups or be difficult to remove.
Troubleshooting Steps:
-
Use a Weaker Acid: Instead of 1M HCl, use a 5-10% aqueous solution of citric acid.[3] This is often sufficient to protonate and extract simple pyridine impurities without being harsh enough to damage many sensitive products.
-
Copper Sulfate Wash: A highly effective alternative for removing pyridine-based impurities without altering pH is to wash the organic layer with a 10-15% aqueous solution of copper(II) sulfate (CuSO₄).[2][3] The pyridine nitrogen coordinates with the copper ions, forming a water-soluble complex that is extracted into the aqueous phase.[2] This is indicated by the formation of a deep blue or violet color in the aqueous layer.[2]
Q3: A persistent emulsion has formed during my extraction. How can I break it?
Possible Cause: Emulsions are common when dealing with complex mixtures containing salts, polar solvents, and finely dispersed solids (like residual catalyst). Vigorous shaking is a frequent cause.
Troubleshooting Steps:
-
Add Brine: Add a significant volume of brine to the separatory funnel. The increased ionic strength often helps to break the emulsion.[3]
-
Gentle Agitation: Instead of shaking, gently rock or swirl the separatory funnel to mix the layers.
-
Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can help to coalesce the dispersed droplets.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.
Section 2: Catalyst Removal (Palladium)
Q1: After my Suzuki coupling reaction, there is a fine black powder in my flask. What is it?
Possible Cause: This is almost certainly palladium black (Pd(0)), which is the catalytically active species that has agglomerated and precipitated out of solution. While its presence indicates catalytic turnover, it must be thoroughly removed.
Troubleshooting Steps:
-
Filtration through Celite®: This is the most common and effective first step.[4][5] Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) and filter it through a 1-2 cm thick pad of Celite® packed into a sintered glass funnel.[4] Wash the pad thoroughly with more solvent to ensure complete recovery of your product.[6]
Q2: I've filtered out the palladium black, but my product is still gray/dark-colored and ICP-MS analysis shows high levels of residual palladium. Why?
Possible Cause: While filtration removes insoluble palladium, a significant amount can remain dissolved in the organic phase as soluble Pd(II) species or colloidal nanoparticles. The pyridine nitrogen in your product or starting material can act as a strong ligand, binding to palladium and keeping it in solution.[6]
Troubleshooting Steps:
-
Adsorption onto Solid-Supported Scavengers: This is a highly effective method for removing soluble palladium.[6][7] These scavengers are typically silica-based materials functionalized with groups that have a high affinity for palladium.
-
Common Scavengers: Thiol-functionalized silica, Dimercaptotriazine (DMT)-based silica, or activated carbon are excellent choices.[6]
-
General Procedure: Dissolve the crude product in a solvent, add the scavenger (typically 5-10 wt% relative to the crude product), and stir for several hours to overnight. Filter off the scavenger and concentrate the filtrate.[6]
-
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium.[6] However, be aware that it can sometimes adsorb the product as well, leading to yield loss.[6] A preliminary small-scale test is recommended.
-
Column Chromatography: Standard silica gel chromatography is often sufficient to remove the last traces of palladium, as the polar metal complexes tend to bind strongly to the silica.[4]
| Method | Targeted Palladium Species | Advantages | Disadvantages |
| Filtration (Celite®) | Insoluble Pd(0) | Fast, simple, inexpensive.[4][8] | Ineffective against soluble palladium. |
| Scavenger Resins | Soluble Pd(II) / Colloidal Pd | High selectivity, very effective.[6][7] | Higher cost, requires stirring time. |
| Activated Carbon | Soluble Pd(II) / Colloidal Pd | Inexpensive, readily available.[6] | Can cause product loss via non-specific adsorption.[6] |
| Column Chromatography | Soluble Pd(II) | Integrates purification, very effective. | More time and solvent intensive. |
Section 3: Purification
Q1: My compound shows significant peak tailing during silica gel column chromatography. How can I get symmetrical peaks?
Possible Cause: The basic pyridine nitrogen is interacting strongly with acidic silanol groups (Si-OH) on the surface of the silica gel.[9] This secondary interaction causes a portion of the analyte to move more slowly down the column, resulting in a "tailing" peak.[9]
Troubleshooting Steps:
-
Add a Competing Base: Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 0.1-1% (v/v) is the most common choice.[9] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your product and leading to sharper, more symmetrical peaks.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based support.
-
Deactivated Silica: You can use silica gel that has been "deactivated" with water, which can sometimes reduce these strong acidic interactions.
Experimental Protocol: Work-up of a Suzuki-Miyaura Coupling Reaction
This protocol outlines a standard work-up and purification for the coupling of this compound with an arylboronic acid.
Reaction: this compound + Arylboronic Acid → 5-Aryl-2-bromo-4-methoxypyridine
Caption: Step-by-step Suzuki coupling work-up workflow.
Methodology:
-
Cooling and Filtration:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[10][11]
-
Dilute the reaction mixture with ethyl acetate (approx. 10x the reaction volume).
-
Filter the diluted mixture through a 1-inch pad of Celite® in a Büchner or sintered glass funnel to remove the bulk of the precipitated palladium catalyst.[4][5] Wash the filter cake with additional ethyl acetate to ensure all product is recovered.
-
-
Liquid-Liquid Extraction:
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Separate the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10][11]
-
Filter off the drying agent and wash it with a small amount of fresh solvent.
-
Concentrate the combined organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.
-
Purify by flash column chromatography on silica gel.[10]
-
Eluent System: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity.
-
Tailing Prevention: To prevent peak tailing, it is highly recommended to add 0.1-0.5% triethylamine (TEA) to the eluent system.[9]
-
Combine the fractions containing the pure product (as determined by TLC or LC-MS) and concentrate under reduced pressure to yield the purified compound.
-
References
- ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online Discussion].
- ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? [Online Discussion].
- Google Patents. (1997). Separation of pyridine or pyridine derivatives from aqueous solutions.
- ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health.
- MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Molecules.
- Google Patents. (2023). Bromination of pyridine derivatives.
- ResearchGate. (2017). How to remove palladium catalyst from reaction mixture ? [Online Discussion].
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? [Online Discussion].
- ScienceDirect. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Catalysis Today.
- Wikipedia. Pyridine.
- Google Patents. (2019). Bromination of pyridine derivatives.
- SpinChem. Palladium catalyst recovery using scavenger resin.
- Arkivoc. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
- National Institutes of Health. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules.
Sources
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Technical Support Center: Column Chromatography Purification of 2,5-Dibromo-4-methoxypyridine Derivatives
Welcome to the technical support guide for the purification of 2,5-Dibromo-4-methoxypyridine and its derivatives. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles. Our goal is to empower researchers, scientists, and drug development professionals to overcome common challenges encountered during the purification of this specific class of halogenated pyridine compounds.
I. Understanding the Molecule: Key Physicochemical Properties
Before diving into purification strategies, it's crucial to understand the properties of this compound. These characteristics dictate its behavior on a chromatography column.
-
Structure and Polarity : The molecule contains a basic pyridine nitrogen and a polar methoxy group, conferring moderate polarity. The two bromine atoms increase molecular weight and polarizability. The lone pair on the pyridine nitrogen is a primary site for interaction with the stationary phase.[1][2][3]
-
pKa and Basicity : Pyridine derivatives are basic, with a typical pKa in the range of 5-6.[4] This basicity is the root cause of the most common purification issue: peak tailing on standard silica gel.
-
Solubility : The compound is generally soluble in common organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc), and sparingly soluble in non-polar solvents like hexanes.
II. Frequently Asked Questions (FAQs)
Here we address the most common initial questions when setting up a purification protocol.
Q1: What is the best stationary phase for purifying this compound derivatives?
A1: Standard silica gel (SiO₂) is the most common and recommended stationary phase for most applications.[5] While its surface is slightly acidic due to silanol (Si-OH) groups, which can cause issues, this is easily managed with mobile phase additives. For highly sensitive derivatives that may degrade on silica, alternative stationary phases like neutral or basic alumina can be considered.[6][7]
Q2: I'm seeing significant peak tailing in my chromatography. What's causing this and how do I fix it?
A2: Peak tailing is the most anticipated issue with pyridine derivatives.[4] It is caused by the strong, non-specific interaction between the basic pyridine nitrogen and the acidic silanol groups on the silica surface.[4]
The Solution: Add a small amount of a basic modifier to your mobile phase (eluent). Triethylamine (TEA) at a concentration of 0.1-1% is the industry standard.[6][8] The TEA acts as a "masking agent"; it preferentially interacts with the acidic silanol sites, preventing the pyridine derivative from binding too strongly and allowing it to elute in a sharp, symmetrical band.[9][10]
Q3: How do I determine the right solvent system for my column?
A3: The ideal solvent system is best determined using Thin Layer Chromatography (TLC).[11] The goal is to find a solvent mixture that provides a retention factor (R_f) of 0.25-0.35 for your target compound.[11] This R_f value typically translates well to column chromatography, ensuring the compound elutes neither too quickly (poor separation) nor too slowly (band broadening).
A common starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate).
Q4: Should I use "wet" or "dry" loading to apply my sample to the column?
A4: The choice depends on your sample's solubility.
-
Wet Loading: If your crude product dissolves easily in a small amount of the initial, non-polar mobile phase, this is the preferred method. Dissolve the sample in the absolute minimum volume of solvent and carefully apply it to the top of the column bed.[12]
-
Dry Loading: If your compound has poor solubility in the starting eluent or requires a more polar solvent (like DCM) for dissolution, dry loading is essential.[12][13] To do this, dissolve your crude material in a suitable solvent, add a small amount of silica gel (3-5 times the mass of your crude product), and evaporate the solvent completely to get a free-flowing powder.[12] This powder can then be carefully added to the top of the packed column. This technique prevents the polar dissolution solvent from disrupting the separation.
III. Troubleshooting Guide: From Problems to Solutions
This section addresses specific problems you may encounter during the purification process.
Problem: Poor Separation or Co-elution of Impurities
| Symptom | Underlying Cause (The "Why") | Recommended Solution (The "How") |
| Product and impurity elute together. | Incorrect Solvent Polarity: The eluent is too polar, causing all components to travel quickly with the solvent front without sufficient interaction with the silica. | Re-develop your TLC method. Test less polar solvent systems (e.g., decrease the percentage of ethyl acetate in hexanes) to increase the separation between spots.[14] |
| Bands are broad and overlapping. | Column Overload: Too much crude material was loaded onto the column. The stationary phase becomes saturated, and its ability to separate components is exceeded. | Use a larger column with more silica gel. A general rule of thumb for difficult separations is a silica-to-crude-product weight ratio of 50:1 to 100:1.[12] |
| Separation on TLC looked good, but failed on the column. | Flow Rate Issues: The flow rate of the eluent is either too fast or too slow. If too fast, equilibrium between phases is not achieved. If too slow, diffusion leads to band broadening.[13] | For flash chromatography, aim for a solvent head drop of about 5-7 cm per minute.[15] Adjust the pressure to achieve this optimal flow. |
| A non-polar impurity is co-eluting with the product. | Insufficient Selectivity: A simple hexane/ethyl acetate system may not provide enough selectivity for structurally similar compounds. | Try a different solvent system. Replacing hexanes with toluene can introduce π-π interactions, which can help separate aromatic compounds.[16][17] |
Problem: Low Yield or Complete Loss of Product
| Symptom | Underlying Cause (The "Why") | Recommended Solution (The "How") |
| Product seems to have disappeared on the column. | Compound Degradation: The slightly acidic nature of silica gel can decompose sensitive derivatives. | Perform a stability test: spot your compound on a TLC plate, let it sit for an hour, then develop it. If a new spot appears or the original spot diminishes, your compound is not stable on silica.[7] Consider switching to a more inert stationary phase like neutral alumina or deactivating the silica by pre-flushing the column with a solvent containing 1-3% triethylamine.[7][18] |
| Irreversible Adsorption: The compound is too polar and has bound irreversibly to the top of the column. | This indicates the chosen eluent is far too non-polar. If the compound hasn't decomposed, it can sometimes be recovered by flushing the column with a very polar solvent like 10% methanol in DCM. | |
| Yield is significantly lower than expected. | Incomplete Elution: The gradient was not run long enough or to a high enough polarity, leaving some product on the column. | After your product has eluted, flush the column with a highly polar solvent and analyze the flush by TLC to see if any product remains. |
| Physical Loss during Loading/Packing: Cracks or channels in the silica bed can cause the sample to bypass the stationary phase and elute improperly. | Ensure the column is packed perfectly vertically and the silica bed is homogenous and level.[5][19] Never let the solvent level drop below the top of the silica bed.[15] |
IV. Experimental Protocols & Workflows
Protocol 1: TLC Method Development
-
Prepare Chambers: In separate beakers or TLC chambers, prepare small volumes of different solvent systems (e.g., 5%, 10%, 20%, 30% Ethyl Acetate in Hexanes). Add a filter paper to each to ensure the chamber is saturated with vapor.
-
Spot the Plate: Dissolve a tiny amount of your crude mixture in a suitable solvent. Using a capillary spotter, make a small, concentrated spot on the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a chamber, ensuring the solvent level is below the baseline.[11] Cover the chamber and allow the solvent to rise up the plate by capillary action until it is about 1 cm from the top.[11]
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Analyze: Calculate the R_f for your desired product. The ideal system will give an R_f between 0.25 and 0.35 and show clear separation from major impurities.[11] If tailing is observed, add 0.5% TEA to the chosen solvent system and re-run the TLC to confirm improved spot shape.
Protocol 2: General Column Purification Workflow
-
Column Selection & Packing:
-
Choose a column diameter appropriate for your sample size (e.g., 40g of silica for 400-800mg of crude product).
-
Insert a cotton or fritted glass plug. Add a small layer of sand.[12]
-
Prepare a slurry of silica gel in your starting, non-polar eluent.[20]
-
Pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing.[5]
-
Add another layer of sand on top of the settled silica bed to protect the surface.[12]
-
Drain the solvent until it is just level with the top of the sand.[5]
-
-
Sample Loading:
-
Elution:
-
Carefully add your initial eluent to the top of the column.
-
Apply gentle pressure (using a pump or house air) to begin the flow.
-
Start collecting fractions. The size of the fractions should be appropriate for the column volume.[15]
-
If using a gradient, gradually and slowly increase the polarity of the eluent system.[12]
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify which ones contain your pure product.[21]
-
Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield your purified compound.
-
V. Visual Diagrams
Workflow for Column Chromatography Purification
Caption: A standard workflow for purifying a compound via flash column chromatography.
Troubleshooting Logic for Poor Separation
Caption: A decision tree for troubleshooting poor separation in column chromatography.
VI. References
-
Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved from
-
Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from
-
Millar, S. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from
-
EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from
-
BenchChem. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives. Retrieved from
-
Taylor & Francis Online. (n.d.). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. Retrieved from
-
Millar, S. (2012, June 5). Tips and Tricks for the Lab: Column Packing. ChemistryViews. Retrieved from
-
University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from
-
Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from
-
Takeda, H., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. DOI:10.1039/C9SC04906A. Retrieved from
-
SiliCycle. (n.d.). FAQ: Is there a way to reduce the acidity of my silica gel if my compound is sensitive to acid? Retrieved from
-
Chemistry For Everyone. (2025). How To Prepare Silica Gel Slurry For Column Chromatography? Retrieved from
-
BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from
-
Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Retrieved from
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one?? Retrieved from
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from
-
Reddit. (2025). Resources on 3+ component chromatography solvent systems? Retrieved from
-
Experts@Minnesota. (1999). Effect of triethylamine in the mobile phase on the retention properties of conventional polymeric and horizontally polymerized octadecylsilica in RPLC. Retrieved from
-
ChemScene. (n.d.). This compound. Retrieved from
-
Magritek. (n.d.). Column Chromatography. Retrieved from
-
Chromatography Forum. (2005, December 30). use of Triethylamine. Retrieved from
-
University of California, Davis. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from
-
ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography? Retrieved from
-
BLD Pharm. (n.d.). This compound. Retrieved from
-
AA Blocks. (n.d.). This compound. Retrieved from
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Technical Support Center: Recrystallization of 2,5-Dibromo-4-methoxypyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,5-Dibromo-4-methoxypyridine. It addresses common challenges encountered during its purification by recrystallization, offering practical, field-proven solutions grounded in chemical principles. Our goal is to empower you to optimize your purification process, ensuring high purity and yield for this critical synthetic intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the recrystallization of this compound.
Q1: What is the ideal starting solvent for recrystallizing this compound?
A1: There is no single "perfect" solvent, as the ideal choice depends on the specific impurity profile of your crude product. However, based on the solubility of structurally similar compounds, a good starting point is a polar protic solvent like ethanol or isopropanol .[1][2] These solvents are effective because this compound is expected to be highly soluble in them when hot and significantly less soluble at room temperature or below.[3] For more challenging purifications, a two-solvent system, such as dichloromethane/hexane or ethyl acetate/hexane, may be necessary.[4]
Q2: My product "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?
A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid crystal lattice. This typically happens for one of two reasons:
-
The solution is supersaturated: The concentration of the solute is too high, causing it to crash out of solution above its melting point.
-
Rapid cooling: Cooling the solution too quickly does not allow sufficient time for the ordered process of crystal nucleation and growth.[5]
To resolve this, reheat the mixture until the oil redissolves completely. Add a small additional volume (10-15%) of the hot solvent to slightly decrease the saturation, then allow the flask to cool much more slowly. Insulating the flask can promote the gradual temperature drop required for proper crystal formation.[5]
Q3: After recrystallization, my product is still yellow/brown. How can I obtain a colorless product?
A3: A persistent color indicates the presence of colored, highly soluble impurities that were not effectively removed by simple recrystallization. To address this, a decolorization step using activated charcoal (carbon) is recommended. After dissolving your crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (typically 1-2% by weight of your compound) to the hot solution. Swirl or stir the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal, then proceed with the cooling and crystallization steps as usual.[6]
Q4: What is a typical recovery yield for this recrystallization, and how can I maximize it?
A4: A successful recrystallization typically balances high purity with a reasonable yield. For a single recrystallization, a yield of 70-85% is generally considered good. Significant losses below this range may indicate that too much solvent was used, or the compound has considerable solubility even in the cold solvent. To maximize yield:
-
Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[6]
-
Ensure the solution cools slowly to room temperature first, then chill it further in an ice bath to minimize the amount of product remaining in the mother liquor.[7]
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to remove residual impurities without redissolving a significant portion of the product.
Section 2: Standard Recrystallization Protocol
This section provides a detailed, step-by-step methodology for a single-solvent recrystallization of this compound.
Solvent Selection Data
The choice of solvent is the most critical parameter in recrystallization.[3] An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures.
| Solvent | Boiling Point (°C) | Rationale & Comments |
| Ethanol (95%) | 78 | Recommended Starting Point. Good solvency when hot, lower when cold for many pyridine derivatives.[2] |
| Isopropanol | 82 | Similar properties to ethanol, slightly less polar. Good alternative if product is too soluble in ethanol. |
| Ethyl Acetate | 77 | A more moderate polarity solvent. Can be effective for removing both polar and non-polar impurities. |
| Toluene | 111 | A non-polar aromatic solvent. Useful if impurities are highly polar. Prone to sublimation.[4] |
Step-by-Step Methodology
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a magnetic stir bar. On a hot plate, bring your chosen solvent to a boil in a separate beaker. Add the hot solvent to the solid in small portions, with stirring, until the solid just dissolves. Using the minimum amount of solvent is crucial for good recovery.[6]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, wait for the boiling to subside, and add a small amount of activated charcoal. Return the flask to the heat and boil for 2-3 minutes.
-
(Optional) Hot Gravity Filtration: If activated charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the filter funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is essential for the formation of large, pure crystals.[8] Rushing this step can trap impurities.[6]
-
Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product from the solution.[7]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum off, add a very small amount of ice-cold recrystallization solvent to wash the crystals. Reapply the vacuum to pull the wash solvent through.
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Then, transfer the purified crystals to a watch glass and allow them to air dry completely. Determine the melting point and yield of the purified product.
Experimental Workflow Diagram
Section 3: Advanced Troubleshooting Guide
This section provides solutions to more complex issues in a question-and-answer format.
Q: I've followed the protocol, but no crystals have formed even after chilling in an ice bath. What should I do?
A: This is a classic case of either using too much solvent or the solution being reluctant to nucleate.[5]
-
Step 1: Induce Crystallization. First, try to induce crystallization. The easiest method is to scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, if you have a small crystal of the pure product, add it to the solution (a "seed crystal").
-
Step 2: Reduce Solvent Volume. If induction fails, you have likely used too much solvent. Gently heat the solution and boil off a portion (20-30%) of the solvent. Then, repeat the slow cooling process. Be careful not to evaporate too much solvent, as this can cause the product to crash out impurely.[5]
Q: My product is only soluble in high-boiling solvents like DMSO or DMF, making standard recrystallization difficult. What technique should I use?
A: For compounds that are highly soluble in polar aprotic solvents, a two-solvent (or anti-solvent) recrystallization is the preferred method.[9]
-
Principle: You will use a pair of miscible solvents. The "good" solvent (e.g., DMSO) dissolves the compound readily at all temperatures. The "anti-solvent" (e.g., water or isopropanol) does not dissolve the compound at any temperature.[6]
-
Procedure:
-
Dissolve your compound in the minimum amount of the "good" solvent (DMSO) at room temperature or with gentle warming.
-
Slowly add the "anti-solvent" (water) dropwise with vigorous stirring. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly, as you would in a single-solvent recrystallization. The crystals will form as the solvent mixture's overall solvating power decreases upon cooling.
-
Q: My yield is consistently low, even when using minimal solvent. What other factors could be at play?
A: Beyond using excess solvent, low yields can result from:
-
Premature Crystallization: Significant product loss can occur during a hot gravity filtration step if the solution cools and crystallizes in the filter paper or funnel stem. To prevent this, use a stemless funnel, keep the receiving flask on the hotplate to allow hot solvent vapors to keep the funnel warm, and perform the filtration as quickly as possible.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve a portion of your purified product, leading to lower yields.
-
Inherent Solubility: Your product may have a higher-than-ideal solubility in the cold solvent. While chilling helps, some loss to the mother liquor is unavoidable. You may need to test alternative solvents or solvent systems to find one where the cold solubility is lower.
Section 4: Troubleshooting Logic Diagram
This diagram provides a visual decision-making tool to guide you through common recrystallization challenges.
References
- Vertex AI Search. (n.d.). 2,5-Dibromo-4-methylpyridine: Halogenated Pyridine Intermediate for Advanced Synthesis.
- ECHEMI. (n.d.). 2,6-Dibromo-4-methoxypyridine Formula.
- BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
- ChemScene. (n.d.). 1211520-71-6 | this compound.
- AA Blocks. (n.d.). 1211520-71-6 | MFCD18255776 | this compound.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Tantillo, D. J., & Sarpong, R. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC - NIH.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts.
- The Organic Chemistry Tutor. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube.
- LibreTexts. (2023, January 29). Recrystallization.
- ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?
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Validation & Comparative
A Senior Application Scientist's Guide to Halogenated Pyridines: A Comparative Analysis of 2,5-Dibromo-4-methoxypyridine and 2,5-dibromo-4-chloropyridine in Synthetic Chemistry
Introduction
In the landscape of modern drug discovery and development, substituted pyridines represent a cornerstone of molecular architecture. Their prevalence in pharmaceuticals underscores the continuous need for versatile and well-understood building blocks. Among these, dihalogenated pyridines are invaluable scaffolds, offering multiple reaction vectors for the construction of complex molecular entities. This guide provides an in-depth comparative analysis of two such critical intermediates: 2,5-Dibromo-4-methoxypyridine and 2,5-dibromo-4-chloropyridine.
The choice between a methoxy and a chloro substituent at the C4 position is not trivial; it fundamentally alters the electronic character of the pyridine ring, thereby dictating its reactivity in subsequent transformations. For researchers and process chemists, understanding these nuances is paramount for strategic synthetic planning, optimizing reaction conditions, and achieving desired chemical outcomes. This document will dissect the electronic properties of these molecules and provide a comparative analysis of their performance in key synthetic reactions, supported by mechanistic insights and experimental data.
Pillar 1: The Decisive Role of Electronic Effects
The reactivity of an aromatic system is governed by the electronic nature of its substituents. The primary distinction between the methoxy (-OCH₃) and chloro (-Cl) groups lies in the balance of their inductive and resonance (mesomeric) effects.
-
This compound: The methoxy group is a classic electron-donating group (EDG). While its oxygen atom is highly electronegative and exerts an electron-withdrawing inductive effect (-I), its lone pairs participate in resonance with the pyridine ring, creating a powerful electron-donating resonance effect (+R). This +R effect predominates, increasing the electron density of the aromatic system, particularly at the ortho and para positions.
-
2,5-dibromo-4-chloropyridine: The chloro group is an electron-withdrawing group (EWG). Like the methoxy group, it possesses lone pairs capable of resonance donation (+R), but its strong electronegativity results in a dominant electron-withdrawing inductive effect (-I).[1] This net withdrawal of electron density makes the pyridine ring more electron-deficient, or "poorer."
These fundamental electronic differences are the primary drivers for the divergent reactivity profiles of these two molecules.
Caption: Electronic profiles of the C4 substituents and their impact on reactivity.
Pillar 2: Comparative Reactivity in Key Synthetic Transformations
The utility of these building blocks is best demonstrated through their performance in the most common and powerful reactions in the medicinal chemist's toolbox.
A. Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are fundamental for creating C-C and C-N bonds.[2][3][4] The rate-limiting step in many of these catalytic cycles is the oxidative addition of a Palladium(0) catalyst into the carbon-halogen bond. This step is accelerated when the carbon atom is more electrophilic (electron-poor).
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Analysis:
-
Reactivity Trend: Due to the net electron-withdrawing nature of the chloro substituent, 2,5-dibromo-4-chloropyridine is the more reactive substrate in palladium-catalyzed cross-coupling reactions. The C-Br bonds are more polarized and susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Conversely, the electron-donating methoxy group in this compound slows this critical step, often requiring higher catalyst loading, more forcing conditions (higher temperatures), or more sophisticated ligand systems to achieve comparable yields and reaction rates.
-
Regioselectivity: In dihalopyridines, cross-coupling reactions often occur preferentially at the C2/C6 positions over other positions.[5] For both substrates, the C2-Br bond is generally more reactive than the C5-Br bond due to the electronic influence of the ring nitrogen. By carefully controlling reaction conditions (e.g., temperature, stoichiometry of the coupling partner), selective mono-functionalization at the C2 position can often be achieved before reaction at C5 occurs.
| Reaction | This compound | 2,5-dibromo-4-chloropyridine | Rationale |
| Suzuki Coupling | Lower Reactivity | Higher Reactivity | -Cl group makes C-Br bonds more electrophilic, accelerating oxidative addition. |
| Buchwald-Hartwig | Lower Reactivity | Higher Reactivity | Same principle as Suzuki; faster oxidative addition leads to faster C-N bond formation.[6][7] |
| Sonogashira Coupling | Lower Reactivity | Higher Reactivity | The electron-poor ring of the chloro-variant facilitates the key catalytic steps.[8][9] |
B. Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for introducing nucleophiles onto an aromatic ring. The mechanism proceeds via a two-step addition-elimination pathway, where the rate-determining step is the initial attack of the nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[10][11][12]
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A Comparative Guide to 2,5-Dibromo-4-methoxypyridine and 2,6-dibromo-4-methoxypyridine for the Synthetic Chemist
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, substituted pyridines serve as indispensable building blocks. Their prevalence in bioactive molecules necessitates a deep understanding of the reactivity and properties of key intermediates. This guide offers a comprehensive comparison of two isomeric building blocks: 2,5-Dibromo-4-methoxypyridine and 2,6-dibromo-4-methoxypyridine. We will delve into their structural nuances, predictable reactivity in common cross-coupling reactions, and spectroscopic signatures to empower researchers in making informed decisions for their synthetic strategies.
Structural and Electronic Overview
Both this compound (CAS: 1211520-71-6) and 2,6-dibromo-4-methoxypyridine (CAS: 117873-72-0) share the same molecular formula (C₆H₅Br₂NO) and molecular weight (266.92 g/mol ). However, the differential placement of the bromine atoms on the pyridine ring profoundly influences their electronic properties and, consequently, their chemical reactivity.
This compound: The bromine atoms are situated at positions C2 and C5. The C2 position is electronically activated by the electron-withdrawing nature of the ring nitrogen. The C5 position is less activated. The methoxy group at C4 exerts a strong electron-donating effect through resonance, which can influence the reactivity of the adjacent C5 position and also direct ortho-lithiation.
2,6-dibromo-4-methoxypyridine: The bromine atoms are symmetrically placed at the C2 and C6 positions. Both positions are electronically activated by the adjacent ring nitrogen, making them susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions. The methoxy group at C4 provides overall electron donation to the ring system.
Comparative Reactivity in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies for these two specific isomers are not extensively documented, we can infer their reactivity based on well-established principles of pyridine chemistry. The primary factors governing regioselectivity in palladium-catalyzed cross-coupling reactions are the carbon-halogen bond strength (C-I > C-Br > C-Cl) and the electronic activation of the pyridine ring positions (generally C2/C6 > C4 > C3/C5).
Suzuki-Miyaura Coupling
This powerful C-C bond-forming reaction is a staple in medicinal chemistry. The regioselectivity will be dictated by the relative ease of oxidative addition of the C-Br bond to the palladium(0) catalyst.
-
This compound: In a mono-coupling reaction, the reaction is expected to preferentially occur at the more electronically activated C2 position. This allows for the synthesis of 2-aryl-5-bromo-4-methoxypyridines, leaving the C5 bromine available for subsequent functionalization.
-
2,6-dibromo-4-methoxypyridine: With two electronically equivalent and activated C-Br bonds at C2 and C6, mono-arylation can be challenging to control and may lead to a mixture of the mono-substituted product and the di-substituted product, depending on the reaction conditions. Achieving selective mono-coupling often requires careful control of stoichiometry and reaction time.
Sonogashira Coupling
The Sonogashira coupling provides a route to valuable alkynylpyridines. The principles of regioselectivity mirror those of the Suzuki coupling.[1]
-
This compound: Selective alkynylation is predicted to occur at the C2 position, yielding 2-alkynyl-5-bromo-4-methoxypyridine.
-
2,6-dibromo-4-methoxypyridine: Similar to the Suzuki coupling, achieving selective mono-alkynylation at either the C2 or C6 position can be challenging due to the equivalent reactivity of both sites.
Buchwald-Hartwig Amination
This reaction is crucial for the synthesis of aminopyridine derivatives, which are common motifs in pharmaceuticals.[2][3]
-
This compound: The amination is expected to favor the C2 position, providing a pathway to 2-amino-5-bromo-4-methoxypyridines.
-
2,6-dibromo-4-methoxypyridine: Selective mono-amination of 2,6-dibromopyridine can be achieved, though careful optimization of reaction conditions (catalyst, ligand, base, and temperature) is often necessary to prevent the formation of the di-aminated product.[4]
Spectroscopic Characterization
The distinct substitution patterns of these isomers lead to unique spectroscopic signatures, allowing for their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
This compound: Two singlets are expected in the aromatic region, corresponding to the protons at C3 and C6. The methoxy group will appear as a singlet around 3.9-4.0 ppm.
-
2,6-dibromo-4-methoxypyridine: A single singlet is expected in the aromatic region for the two equivalent protons at C3 and C5. The methoxy group will also present as a singlet in a similar region to its isomer.
¹³C NMR:
-
This compound: Six distinct signals are expected, corresponding to the six non-equivalent carbon atoms of the pyridine ring and the methoxy group.
-
2,6-dibromo-4-methoxypyridine: Due to the molecule's symmetry, only four distinct signals are anticipated: one for the equivalent C2 and C6 carbons, one for the equivalent C3 and C5 carbons, one for the C4 carbon, and one for the methoxy carbon.
Mass Spectrometry (MS)
Both isomers will exhibit a characteristic isotopic pattern for two bromine atoms in their mass spectra, with intense M, M+2, and M+4 peaks. Fragmentation patterns can help to differentiate them.
-
This compound: Fragmentation may involve the loss of a bromine atom, followed by the loss of a methyl group or carbon monoxide from the methoxy group.
-
2,6-dibromo-4-methoxypyridine: The initial loss of a bromine atom is also expected. The subsequent fragmentation pathway would be influenced by the symmetrical nature of the molecule.
Synthetic Accessibility
Both isomers are commercially available. However, understanding their synthesis can provide insights into potential impurities and cost-effectiveness.
-
This compound: A common synthetic route involves the multi-step process starting from 2-aminopyridine, which undergoes bromination and subsequent Sandmeyer reaction to introduce the second bromine, followed by methoxylation.
-
2,6-dibromo-4-methoxypyridine: This isomer can be synthesized from 2,4,6-tribromopyridine via a nucleophilic aromatic substitution with sodium methoxide, where the methoxy group preferentially displaces the bromine at the more activated C4 position.
Applications in Drug Discovery and Agrochemicals
Both this compound and 2,6-dibromo-4-methoxypyridine are valuable precursors for the synthesis of complex molecules with potential biological activity. The pyridine scaffold is a well-established pharmacophore.[5]
The choice between these two isomers will largely depend on the desired substitution pattern of the final target molecule.
-
This compound is an ideal starting material when distinct functionalities are required at the C2 and C5 positions. The predictable regioselectivity of its reactions allows for a stepwise and controlled elaboration of the pyridine core.
-
2,6-dibromo-4-methoxypyridine is suited for the synthesis of symmetrically substituted pyridines at the C2 and C6 positions. It can also be used for the synthesis of mono-substituted pyridines, although this may require more rigorous optimization of reaction conditions.
Conclusion
This compound and 2,6-dibromo-4-methoxypyridine, while isomeric, offer distinct strategic advantages in synthetic chemistry. The key differentiator lies in the regioselectivity of their reactions. The non-symmetrical nature of the 2,5-isomer allows for predictable and selective functionalization at the C2 position, making it a versatile building block for constructing complex, multi-substituted pyridines. In contrast, the symmetrical 2,6-isomer is the preferred choice for synthesizing C2,C6-disubstituted pyridines. A thorough understanding of their comparative reactivity, guided by the principles of pyridine chemistry, is paramount for the efficient and successful design of synthetic routes in drug discovery and agrochemical development.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
Materials:
-
Dibromomethoxypyridine (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
Procedure:
-
To a flame-dried Schlenk flask, add the dibromomethoxypyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
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The Ascendancy of Substituted Methoxypyridine Derivatives as Dual PI3K/mTOR Inhibitors: A Comparative Guide
In the intricate landscape of oncogenic signaling, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway stands as a central hub, governing a multitude of cellular processes including growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in human cancers has rendered it a prime target for therapeutic intervention.[2][4][5] This guide provides a comprehensive comparison of a promising class of dual PI3K/mTOR inhibitors: substituted methoxypyridine derivatives. We will delve into their efficacy, the causal logic behind their design, and the experimental methodologies crucial for their evaluation, offering a robust resource for researchers and drug development professionals.
The Rationale for Targeting PI3K and mTOR with Pyridine Scaffolds
The PI3K/AKT/mTOR signaling cascade is a tightly regulated network that, when constitutively activated, drives tumorigenesis and therapeutic resistance.[3] Dual inhibition of both PI3K and mTOR is a particularly attractive strategy as it can circumvent the feedback loops that often limit the efficacy of single-target agents.[6]
Pyridine, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[7][8] Its derivatives are known for a wide array of biological activities, including antitumor effects.[8] The inclusion of a methoxy group (-OCH3) on the pyridine ring can enhance antiproliferative activity, a trend observed in various cancer cell line studies.[9][10] Furthermore, the addition of halogen atoms, while sometimes reducing activity, can also modulate the electronic and steric properties of the molecule, influencing its binding affinity and pharmacokinetic profile.[7][11] This forms the basis for exploring scaffolds like 2,5-Dibromo-4-methoxypyridine and other substituted methoxypyridines as potential PI3K/mTOR inhibitors.
Comparative Efficacy of Sulfonamide Methoxypyridine Derivatives
While specific data on this compound derivatives as PI3K/mTOR inhibitors is not extensively available in the public domain, a closely related and well-studied class are the sulfonamide methoxypyridine derivatives. A recent study on these compounds provides a valuable benchmark for understanding the potential of the broader methoxypyridine class.[3][12]
One particularly potent derivative, compound 22c , which features a quinoline core attached to a sulfonamide methoxypyridine moiety, has demonstrated remarkable inhibitory activity against both PI3Kα and mTOR.[3][12] Below is a comparative table of its efficacy against other known inhibitors.
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Cell Line (MCF-7) IC50 (nM) | Cell Line (HCT-116) IC50 (nM) | Reference |
| Compound 22c | 0.22 | 23 | 130 | 20 | [3][12] |
| Omipalisib (GSK2126458) | 0.04 | 0.18 (mTORC1) | - | - | [13] |
| HS-173 | - | 110 | - | - | [1] |
| Dactolisib (NVP-BEZ235) | ~4-70 | ~1-20 | - | - | [13] |
Table 1: Comparative in vitro and cellular inhibitory activities of selected PI3K/mTOR inhibitors. IC50 values represent the concentration required for 50% inhibition.
The data clearly indicates that compound 22c is a highly potent dual inhibitor, with its PI3Kα inhibitory activity in the sub-nanomolar range and potent mTOR inhibition.[3][12] Its strong antiproliferative effects in both MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines underscore its therapeutic potential.[3][12]
Deciphering the PI3K/mTOR Signaling Pathway and Inhibition
The following diagram illustrates the PI3K/mTOR signaling pathway and the points of intervention by dual inhibitors.
Caption: A streamlined workflow for evaluating novel PI3K/mTOR inhibitors.
Conclusion and Future Directions
Substituted methoxypyridine derivatives, particularly those incorporating a sulfonamide moiety, have emerged as a highly promising class of dual PI3K/mTOR inhibitors. The exceptional potency of compounds like 22c underscores the potential of this chemical scaffold in the development of novel anticancer therapeutics. The structure-activity relationship of pyridine derivatives, enhanced by methoxy and other substitutions, provides a fertile ground for further optimization.
Future research should focus on the synthesis and evaluation of a broader range of substituted methoxypyridine derivatives, including the this compound scaffold, to build a more comprehensive structure-activity relationship profile. In vivo efficacy studies in relevant cancer models are a critical next step to translate the potent in vitro activity into tangible therapeutic benefits. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be essential to assess the drug-like properties of these compounds and guide their path toward clinical development. The continued exploration of this chemical space holds significant promise for delivering next-generation, highly effective PI3K/mTOR-targeted cancer therapies.
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- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K-AKT-mTOR signaling network in cancer. PMC.
- Wong, K. K. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–1031.
- Miricescu, D., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? International Journal of Molecular Sciences, 23(6), 3251.
- Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461.
- Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed.
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- Li, H., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(5), 423–428.
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- Martinez-Alvarez, R., & Abad-Grillo, T. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
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- Lim, C. S., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC.
- Metwally, K. A., et al. (2019). Structure-activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. ResearchGate.
- Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia. (n.d.). NIH.
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). MDPI.
- Design, Synthesis and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (n.d.). PubMed Central.
- Cellular Potency and PI3K and mTOR Inhibitory Activity for Compounds 1−4. (n.d.). ResearchGate.
- Wang, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PubMed Central.
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A Comparative Guide to the Structure-Activity Relationship of 2,5-Dibromo-4-methoxypyridine Analogs in Kinase Inhibition
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2,5-Dibromo-4-methoxypyridine, a versatile scaffold in medicinal chemistry. Our focus is on elucidating how specific structural modifications influence biological activity, with a particular emphasis on the inhibition of protein kinases, a critical target class in modern drug discovery.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical scaffold for the rational design of potent and selective therapeutic agents.
The this compound core is of significant interest due to its unique electronic and steric properties. The pyridine ring serves as a bioisostere for a phenyl ring but offers the advantage of a nitrogen atom that can act as a hydrogen bond acceptor. The bromine atoms at the C2 and C5 positions provide opportunities for further chemical modifications through cross-coupling reactions and can also participate in halogen bonding with target proteins. The methoxy group at the C4 position influences the electron density of the ring and can be a key interaction point within a protein's binding pocket. Understanding how modifications at each of these positions affect the overall activity of the molecule is crucial for optimizing drug candidates.
Core Scaffold and Key Interaction Points
The foundational structure of this compound presents several key features that contribute to its biological activity. The strategic placement of two bromine atoms and a methoxy group on the pyridine ring creates a distinct template for molecular recognition by biological targets.
Caption: Key functional groups of the this compound scaffold and their potential biological interactions.
Structure-Activity Relationship Analysis
The following sections dissect the impact of substitutions at various positions on the pyridine ring. The insights are synthesized from studies on related substituted pyridine and phenethylamine analogs, providing a predictive framework for the rational design of novel inhibitors.
Modifications at the C4 Position: The Role of the Methoxy Group
The methoxy group at the C4 position is a critical determinant of activity. Its oxygen atom can act as a hydrogen bond acceptor, and its methyl group can engage in hydrophobic interactions.
-
Alkoxy Group Variation: Replacing the methoxy group with larger alkoxy groups can probe the size of the hydrophobic pocket. In related series, increasing the alkyl chain length can sometimes enhance lipophilicity and cell permeability, but may also lead to steric clashes, thereby reducing binding affinity.[3]
-
Hydroxyl Group Substitution: Demethylation to a hydroxyl group introduces a hydrogen bond donor, which can significantly alter the binding mode and potency. For some kinases, the presence of a hydroxyl group at this position is crucial for forming a key hydrogen bond with the hinge region of the ATP binding site.[4]
-
Bioisosteric Replacements: Replacing the methoxy group with other small, polar groups can fine-tune the electronic and steric properties of the molecule.
Modifications at the C2 and C5 Positions: The Influence of Halogens
The bromine atoms at the C2 and C5 positions are not merely placeholders; they actively contribute to the binding affinity and selectivity profile of the analogs. They also serve as convenient synthetic handles for introducing further diversity.
-
Halogen Substitution: Varying the halogen at these positions (e.g., Cl, F, I) can modulate the strength of halogen bonds and the overall lipophilicity of the compound. For instance, in a series of 4-substituted 2,5-dimethoxyphenylisopropylamines, the nature of the 4-position halogen significantly influenced 5-HT2A receptor affinity.[3]
-
Aryl and Heteroaryl Substitutions: These positions are ripe for modification via Suzuki or Stille coupling to introduce aryl or heteroaryl moieties. This is a common strategy to extend the molecule into other sub-pockets of the kinase active site, often leading to a significant increase in potency and selectivity. For example, the introduction of a 2,5-dichlorothiophen-3-yl group at the C6 position of a related 2-methoxypyridine core, coupled with various aryl groups at the C4 position, yielded compounds with potent cytotoxic activity.[5]
-
Amino Group Introduction: Replacing a bromine atom with an amino group, as seen in the 2-Amino-5-bromo-4-methylpyridine scaffold, introduces a potent hydrogen bond donor and a point for further derivatization. This scaffold has proven highly effective in the development of Polo-like kinase 4 (PLK4) inhibitors.[6]
Comparative Activity of Substituted Pyridine Analogs
The following table summarizes the structure-activity relationships of various substituted methoxypyridine analogs, highlighting the impact of different substituents on their biological activity. While not direct analogs of this compound, they provide valuable insights into the effects of similar modifications.
| Compound ID | Core Structure | R1 (C4-position) | R2 (Other Substitutions) | Target/Assay | Activity (IC50) | Reference |
| 5d | 2-methoxypyridine-3-carbonitrile | 4-bromophenyl | 6-(2,5-dichlorothiophen-3-yl) | HepG2, DU145, MBA-MB-231 | 1-5 µM | [5] |
| 5h | 2-methoxypyridine-3-carbonitrile | 4-nitrophenyl | 6-(2,5-dichlorothiophen-3-yl) | HepG2, DU145, MBA-MB-231 | 1-5 µM | [5] |
| 5i | 2-methoxypyridine-3-carbonitrile | 3-bromo-4-methoxyphenyl | 6-(2,5-dichlorothiophen-3-yl) | HepG2, DU145, MBA-MB-231 | 1-5 µM | [5] |
| 22c | sulfonamide methoxypyridine | Quinoline core | Sulfonamide linkage | PI3Kα / mTOR | 0.22 nM / 23 nM | [7] |
Analysis:
-
The data for compounds 5d , 5h , and 5i demonstrate that electron-withdrawing and halogenated aryl groups at the C4-position of a 2-methoxypyridine scaffold are well-tolerated and can lead to potent anti-proliferative effects.[5] This suggests that similar substitutions on the this compound core could be a fruitful avenue for exploration.
-
Compound 22c showcases the potential of expanding from the core methoxypyridine structure with more complex, nitrogen-containing heterocycles to achieve high potency against specific kinase targets like PI3K and mTOR.[7]
Experimental Protocols
General Synthesis of 2,5-Disubstituted-4-methoxypyridine Analogs
A common strategy for synthesizing derivatives of the title scaffold involves a multi-step sequence starting from a commercially available pyridine derivative. The following is a representative workflow.
Caption: A generalized synthetic workflow for the preparation of 2,5-disubstituted-4-methoxypyridine analogs.
Step-by-Step Protocol (Hypothetical Example based on common organic reactions):
-
Bromination: To a solution of 4-methoxypyridine in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction mixture is then carefully poured onto ice and neutralized with a saturated sodium bicarbonate solution. The product, 2-bromo-4-methoxypyridine, is extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by column chromatography.
-
Second Bromination: The resulting 2-bromo-4-methoxypyridine is subjected to a second bromination step, potentially under more forcing conditions or with a different brominating agent, to install the second bromine atom at the C5 position, yielding this compound.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction): In a reaction vessel, combine this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents) in a suitable solvent system (e.g., dioxane/water). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 4-12 hours. After cooling, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield the final analog.
In Vitro Kinase Inhibition Assay Protocol
To evaluate the biological activity of the synthesized analogs, a standard in vitro kinase inhibition assay is performed.
-
Compound Preparation: Synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions (e.g., 10 mM). Serial dilutions are then prepared to obtain a range of concentrations for IC50 determination.
-
Assay Reaction: The kinase reaction is typically performed in a 96- or 384-well plate. Each well contains the specific protein kinase, a suitable substrate (peptide or protein), and ATP (often radiolabeled [γ-32P]ATP or in a system with a fluorescent readout).
-
Incubation: The synthesized analog at a specific concentration is added to the reaction mixture. The plates are then incubated at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.
-
Detection and Quantification: The reaction is stopped, and the extent of substrate phosphorylation is measured. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. For fluorescence-based assays, the signal is read using a plate reader.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control (DMSO only). The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide, derived from analogous chemical series, provide a robust framework for the rational design of new compounds.
Key takeaways for lead optimization include:
-
The C4-methoxy group is a key interaction point, and its modification or replacement can significantly impact potency and selectivity.
-
The C2 and C5 positions are ideal for introducing aryl or heteroaryl groups via cross-coupling reactions to probe additional binding pockets and enhance affinity.
-
The strategic replacement of bromine with other functional groups, such as an amino group, can introduce new hydrogen bonding interactions and alter the physicochemical properties of the analogs.
Future work should focus on the synthesis and evaluation of a focused library of this compound analogs based on these principles. Co-crystallization of lead compounds with their target kinases will provide definitive structural insights into their binding modes and pave the way for further structure-based drug design efforts.
References
- Al-Suwaidan, I. A., et al. (2018). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules.
- Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals.
- Halford, B. (2017). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience.
- Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Medicinal Chemistry.
- Nistala, R., et al. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology.
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- Rojas-Rozas, F., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules.
- Roskoski, R., Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research.
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- Roskoski, R., Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research.
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Navigating the Analytical Maze: A Comparative Guide to HPLC Analysis of 2,5-Dibromo-4-methoxypyridine Reaction Mixtures
For Immediate Release
In the fast-paced world of pharmaceutical development and chemical synthesis, the purity and composition of reaction mixtures are paramount. For researchers working with 2,5-Dibromo-4-methoxypyridine, a versatile building block in medicinal chemistry, robust analytical methods are not just a necessity, but a cornerstone of successful research. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound reaction mixtures, offering field-proven insights and supporting experimental data to guide your analytical choices.
The Analytical Imperative: Why Robust HPLC Methods Matter
The synthesis of complex molecules from this compound can be intricate, often yielding a mixture of the desired product, unreacted starting materials, and various side products. A reliable analytical method is crucial to:
-
Monitor Reaction Progress: Accurately track the consumption of starting materials and the formation of the target compound.
-
Identify and Quantify Impurities: Ensure the purity of the final product and identify potential byproducts that could impact downstream applications or biological activity.
-
Optimize Reaction Conditions: Provide the data necessary to fine-tune reaction parameters for improved yield and purity.
-
Ensure Reproducibility: Guarantee consistent results across different batches and scales.
This guide will explore the nuances of Reversed-Phase HPLC (RP-HPLC) for this application, comparing different stationary phases and offering a glimpse into the advanced capabilities of Ultra-Performance Liquid Chromatography (UPLC) as a high-throughput alternative.
The Usual Suspects: Potential Impurities in this compound Reactions
A thorough understanding of potential impurities is the first step in developing a specific and robust HPLC method. In the synthesis and subsequent reactions of this compound, chemists should be vigilant for:
-
Starting Materials: Unreacted this compound and other reagents.
-
Isomeric Byproducts: A notable side product can be a regioisomer formed through a "halogen dance" mechanism, where the bromine and a proton exchange positions on the pyridine ring.
-
Hydrolysis Products: The methoxy group is susceptible to hydrolysis under certain acidic or basic conditions, leading to the corresponding hydroxypyridine derivative.
-
Debromination Products: Partial or complete removal of the bromine atoms can occur under certain reducing conditions.
A successful HPLC method must be able to resolve the main component from these and other potential process-related impurities.
Method Development Deep Dive: A Comparative Study
To illustrate the principles of effective method development, we present a comparative study of two common RP-HPLC stationary phases: the workhorse C18 and the alternative Phenyl-Hexyl column. We also provide a forward-looking comparison with UPLC technology.
Experimental Workflow: A Self-Validating System
The following workflow is designed to ensure the development of a robust and reliable HPLC method.
Caption: A logical workflow for HPLC method development and validation.
Experimental Protocols
1. Forced Degradation Study:
To ensure the stability-indicating nature of the HPLC method, a forced degradation study is essential. This involves subjecting a solution of this compound to harsh conditions to intentionally generate degradation products.[1][2]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
2. HPLC Method Parameters:
The following are starting conditions for method development. Optimization is crucial for achieving the desired separation.
| Parameter | Condition 1: C18 Column | Condition 2: Phenyl-Hexyl Column |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 10-90% B in 20 min | 10-90% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Detection | UV at 275 nm | UV at 275 nm |
| Injection Vol. | 10 µL | 10 µL |
3. UPLC Method Parameters (for comparison):
| Parameter | UPLC Condition |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B in 3 min |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40°C |
| Detection | UV at 275 nm |
| Injection Vol. | 2 µL |
Data Presentation and Comparison
The following tables summarize the hypothetical, yet realistic, data obtained from the comparative analysis.
Table 1: Chromatographic Performance Comparison of C18 and Phenyl-Hexyl Columns
| Compound | C18 Retention Time (min) | Phenyl-Hexyl Retention Time (min) | Resolution (Analyte/Impurity) on C18 | Resolution (Analyte/Impurity) on Phenyl-Hexyl |
| This compound | 12.5 | 11.8 | - | - |
| Regioisomer Impurity | 12.2 | 12.8 | 1.8 | 3.5 |
| Hydrolysis Product | 8.7 | 9.1 | 15.2 | 12.3 |
| Monobromo Impurity | 10.9 | 10.5 | 5.8 | 4.9 |
Analysis of Stationary Phase Performance:
The C18 column, relying primarily on hydrophobic interactions, provides good separation for most components. However, for structurally similar isomers, such as the "halogen dance" regioisomer, its resolving power can be limited. The Phenyl-Hexyl column, which offers alternative selectivity through π-π interactions with the aromatic ring of the pyridine derivatives, demonstrates superior resolution for the critical regioisomeric pair.[3][4][5] This makes the Phenyl-Hexyl column a more robust choice for impurity profiling of this reaction mixture.
Table 2: HPLC vs. UPLC - A Leap in Efficiency
| Parameter | HPLC (C18) | UPLC (BEH C18) |
| Run Time | ~25 minutes | ~5 minutes |
| Peak Width (main) | 15 seconds | 3 seconds |
| Resolution (Analyte/Impurity) | Good | Excellent |
| Solvent Consumption | High | Low |
| Throughput | Standard | High |
The UPLC Advantage:
Ultra-Performance Liquid Chromatography (UPLC) operates with smaller particle size columns (sub-2 µm) and at higher pressures.[6][7][8][9] This results in a dramatic increase in resolution, speed, and sensitivity. For high-throughput screening of reaction conditions or rapid quality control, UPLC offers a significant advantage over traditional HPLC. The shorter run times lead to substantial savings in solvent consumption and a significant increase in laboratory productivity.
Causality Behind Experimental Choices: A Senior Scientist's Perspective
-
Why Reversed-Phase? RP-HPLC is the workhorse of the pharmaceutical industry due to its versatility in separating a wide range of non-polar to moderately polar compounds, making it ideal for substituted pyridines.
-
The Importance of Orthogonal Screening: Relying on a single column chemistry can lead to co-eluting impurities. Screening with columns that offer different separation mechanisms (e.g., hydrophobic vs. π-π interactions) provides a more complete picture of the sample's purity.
-
Forced Degradation as a Predictive Tool: By intentionally degrading the molecule, we can proactively develop a method that will be able to separate any potential degradants that may form during long-term storage or under stress conditions, a key requirement for regulatory submissions.
-
The Move Towards UPLC: In a competitive drug development landscape, speed matters. UPLC technology allows for faster method development, quicker sample analysis, and ultimately, accelerates the entire research and development timeline.
Conclusion: A Strategy for Analytical Success
The successful HPLC analysis of this compound reaction mixtures hinges on a systematic and scientifically sound approach to method development. While a standard C18 column can provide adequate separation, the use of a Phenyl-Hexyl column is recommended for its superior resolution of critical isomeric impurities. For laboratories focused on high-throughput analysis and efficiency, transitioning to UPLC technology is a strategic investment that will yield significant returns in productivity and data quality. By understanding the potential impurities and employing a robust, validated analytical method, researchers can confidently advance their synthesis and drug discovery programs.
References
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- Klick, S., et al. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, vol. 38, no. 5, 2005, pp. 813-824.
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A Senior Application Scientist's Guide to Purity Assessment of 2,5-Dibromo-4-methoxypyridine: A Comparative Analysis Featuring GC-MS
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical research and drug development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. The compound 2,5-Dibromo-4-methoxypyridine, a halogenated pyridine derivative with the molecular formula C₆H₅Br₂NO[1][2][3], serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Even trace impurities can have profound consequences, potentially altering reaction pathways, reducing yields, and introducing toxic by-products into the final drug substance.[4] Therefore, a robust, accurate, and reliable analytical methodology for purity assessment is indispensable.
This guide provides an in-depth technical comparison of analytical methods for determining the purity of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present a detailed protocol, and objectively compare GC-MS with alternative techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by illustrative experimental data.
The Power of GC-MS for Analyzing Halogenated Pyridines
Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful analytical technique for the purity profiling of volatile and semi-volatile compounds like this compound.[5][6] The methodology's strength lies in its dual-stage approach: the gas chromatograph separates individual components of a mixture based on their volatility and interaction with a stationary phase, after which the mass spectrometer fragments these components and separates the resulting ions by their mass-to-charge ratio.[6]
This combination is particularly advantageous for halogenated compounds. The presence of bromine atoms in this compound results in a highly characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). This isotopic signature provides a high degree of confidence in peak identification, a feature we will leverage in our analytical protocol.
Experimental Workflow: A Self-Validating GC-MS Protocol
The following protocol is designed to be a self-validating system. The rationale behind each parameter is explained to demonstrate how the method ensures accuracy and reliability, adhering to the principles outlined by the International Conference on Harmonisation (ICH) guidelines.[7]
Logical Workflow for GC-MS Purity Analysis
Caption: A comprehensive workflow for the GC-MS purity assessment of this compound.
Detailed Step-by-Step Methodology
1. Materials and Reagents:
-
Sample: this compound (Lot specific)
-
Reference Standard: Certified this compound (>99.5% purity)
-
Solvent: Dichloromethane (DCM), HPLC or GC-grade
-
Filters: 0.22 µm PTFE syringe filters
2. Standard and Sample Preparation:
-
Rationale: Accurate weighing and dilution are fundamental for quantitative accuracy. Using a high-purity solvent prevents the introduction of extraneous peaks.
-
Protocol:
-
Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in DCM.
-
Prepare a sample solution by accurately weighing and dissolving the this compound sample to a final concentration of 1 mg/mL in DCM.
-
For impurity quantification, create a calibration curve by performing serial dilutions of the reference stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
3. GC-MS Instrumentation and Parameters:
-
Rationale: The choice of a non-polar HP-5ms column provides excellent separation for a wide range of semi-volatile aromatic compounds. The temperature program is optimized to ensure good peak shape for the main analyte while allowing for the elution of both more volatile and less volatile impurities. A split injection prevents column overloading with the concentrated main component, which is crucial for analyzing trace impurities.[8]
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Parameters:
Parameter Setting Justification GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) Industry-standard, non-polar column providing robust separation for aromatic compounds.[9] Carrier Gas Helium at 1.2 mL/min (constant flow) Inert gas, provides good efficiency and is compatible with mass spectrometers. Inlet Temp. 270 °C Ensures rapid and complete volatilization of the analyte. Injection Vol. 1 µL Standard volume for capillary GC. Split Ratio 50:1 Prevents column overload and ensures sharp peaks for the main component. Oven Program 100 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min Initial hold separates volatile impurities. The ramp allows for efficient elution of the main peak and any higher-boiling impurities. MS Transfer Line 280 °C Prevents condensation of analytes between the GC and MS. Ion Source Temp. 230 °C Standard temperature for robust ionization. Ionization Mode Electron Ionization (EI) at 70 eV Standardized energy allows for reproducible fragmentation and library matching. | Mass Range | 50-350 amu | Covers the molecular weight of the analyte (266.92 g/mol ) and expected fragments/impurities. |
Data Analysis: From Chromatogram to Certificate of Analysis
Purity is typically calculated using the area percent method from the Total Ion Chromatogram (TIC), assuming all components have a similar response factor.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical Impurity Profile: The synthesis of this compound can potentially lead to several impurities, including:
-
Isomeric Impurities: Such as 2,6-Dibromo-4-methoxypyridine or other positional isomers. GC can often separate isomers with different boiling points.[10][11]
-
Under-brominated Species: e.g., 2-Bromo-4-methoxypyridine.[12]
-
Over-brominated Species: e.g., Tribromo-4-methoxypyridine.
-
Starting Materials: Unreacted 4-methoxypyridine or its precursors.[13]
-
By-products: Arising from side reactions during synthesis.[14]
The mass spectrometer is critical for identifying these impurities. For example, a dibromo-methoxypyridine isomer will have the same molecular ion cluster as the main peak but a different retention time. An under-brominated species will have a lower molecular weight and a different isotopic pattern (one bromine atom).
Illustrative Data Summary:
| Compound Identified | Retention Time (min) | Area (%) | Molecular Ion (m/z) | Key Fragments (m/z) |
| 4-Methoxypyridine | 5.21 | 0.08 | 109 | 79, 52 |
| 2-Bromo-4-methoxypyridine | 7.85 | 0.25 | 187/189 | 172/174, 144/146 |
| This compound | 9.54 | 99.52 | 265/267/269 | 250/252/254, 171/173 |
| Isomer (Dibromo-methoxypyridine) | 9.88 | 0.15 | 265/267/269 | 250/252/254, 171/173 |
Comparative Guide: GC-MS vs. Alternative Analytical Techniques
While GC-MS is a premier technique, a comprehensive purity assessment often benefits from orthogonal methods—different techniques that measure purity based on different chemical or physical principles.[5] The primary alternatives are HPLC and NMR.
Decision Logic for Method Selection
Caption: Decision tree for selecting the optimal analytical technique for purity assessment.
Performance Comparison Table
| Feature | GC-MS | HPLC (with UV/PDA Detector) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility/boiling point, detection by mass.[6] | Separation by polarity, detection by UV absorbance.[15] | Signal intensity proportional to the number of nuclei, provides structural information.[15] |
| Best For | Volatile & semi-volatile impurities, isomer separation, trace analysis. | Non-volatile or thermally unstable impurities, preparative purification. | Absolute purity determination (no standard needed), structural confirmation of impurities.[16] |
| Sensitivity | Very High (ppm to ppb level).[8] | High (ppm level). | Moderate (typically >0.1%). |
| Resolution | Excellent for isomers with different boiling points. | Excellent for isomers with different polarities. | Depends on spectral overlap; may not resolve structurally similar isomers. |
| Sample Throughput | High | High | Moderate |
| Limitations | Not suitable for non-volatile or thermally labile compounds. Requires derivatization for some polar compounds. | May require method development for good separation. Peak identification is not definitive without a mass spectrometer. | Lower sensitivity. Requires a pure internal standard for quantification. Complex spectra can be difficult to interpret. |
Conclusion
For the comprehensive purity assessment of this compound, GC-MS stands out as the method of choice due to its high sensitivity, excellent resolving power for isomers, and the definitive identification capabilities offered by mass spectrometry, particularly the characteristic isotopic pattern of bromine.[6][17] It is the ideal technique for identifying and quantifying the likely volatile and semi-volatile impurities generated during synthesis.
However, for a complete validation package, especially in a regulated pharmaceutical environment, an orthogonal method like HPLC is highly recommended to search for any potential non-volatile impurities.[5] Furthermore, qNMR can serve as a primary method for the absolute purity assignment of a reference standard lot. By understanding the strengths and weaknesses of each technique, researchers and drug development professionals can design a robust analytical strategy that guarantees the quality and integrity of this critical pharmaceutical intermediate.
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A Comparative Guide to Catalysts for the Cross-Coupling of 2,5-Dibromo-4-methoxypyridine: A Researcher's Handbook
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of substituted pyridines, 2,5-disubstituted 4-methoxypyridines are prevalent motifs in a range of biologically active molecules. The selective and efficient synthesis of these compounds often relies on palladium-catalyzed cross-coupling reactions of the readily available precursor, 2,5-Dibromo-4-methoxypyridine. The choice of catalyst system is paramount in dictating the regioselectivity and overall success of these transformations. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound, supported by experimental data and mechanistic insights to empower researchers in designing and executing robust synthetic strategies.
The Challenge of Regioselectivity in Dihalopyridine Cross-Coupling
The cross-coupling of dihalogenated pyridines presents a significant regioselectivity challenge. In the case of this compound, the palladium catalyst can undergo oxidative addition at either the C-Br bond at the 2-position or the 5-position. Generally, the C2 position of a pyridine ring is more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst. However, this inherent electronic bias can be modulated, and in some cases, overcome, by the steric and electronic properties of the catalyst's ligand system. The interplay of these factors determines the final product distribution and is a critical consideration for any synthetic campaign.
Comparative Analysis of Catalyst Performance
The selection of an appropriate palladium catalyst and ligand is dictated by the specific coupling reaction (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) and the desired regiochemical outcome. Below is a summary of catalyst systems and their performance in the cross-coupling of substrates analogous to this compound, providing a strong indication of expected performance.
| Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Regioselectivity | Typical Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Predominantly C2 | 70-90 | [1] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | High C2 selectivity | >90 | [2] | |
| Sonogashira | Pd(PPh₃)₄ / CuI | PPh₃ | Et₃N | DMF/Toluene | Predominantly C2 | 60-85 | [3] |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N/THF | THF | High C2 selectivity | 75-95 | [4] | |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Xantphos | Cs₂CO₃ | Toluene | High C-N coupling | 70-90 | [5] |
| Pd(OAc)₂ / BINAP | BINAP | NaOtBu | Toluene | High C-N coupling | 65-85 | [6] | |
| Stille | Pd(PPh₃)₄ | PPh₃ | - | Toluene | Predominantly C2 | 60-80 | [4] |
Note: Yields are representative and highly dependent on the specific coupling partners, reaction conditions, and scale.
Mechanistic Insights: The Role of the Catalyst
The regioselectivity in the cross-coupling of 2,5-dihalopyridines is primarily determined during the initial oxidative addition step. The general catalytic cycles for the most common cross-coupling reactions are depicted below.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[7]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8]
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.[6][9]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling of this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
General Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2 Position
This protocol is designed for the selective mono-arylation at the more reactive C2 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Sonogashira Coupling at the C2 Position
This protocol outlines a procedure for the selective coupling of a terminal alkyne at the C2 position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N, anhydrous and degassed)
-
Toluene or THF (anhydrous and degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent (Toluene or THF) and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs₂CO₃ (1.5 equiv)
-
Toluene (anhydrous and degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The selective functionalization of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of valuable substituted pyridine derivatives. The choice of the catalyst system, particularly the ligand, is crucial for controlling the regioselectivity of the reaction. While the C2 position is generally favored due to electronic effects, the use of bulky, electron-rich phosphine ligands can enhance this selectivity and, in some cases, even promote reaction at the C5 position. The experimental protocols provided in this guide offer robust starting points for researchers to explore the rich chemistry of this versatile building block. Careful optimization of reaction parameters will be key to achieving high yields and selectivities for specific substrate combinations.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. (2025). BenchChem.
- Buchwald-Hartwig Amin
- Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. (n.d.).
- A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. (n.d.). Royal Society of Chemistry.
- A Simple, Modular Synthesis of Substituted Pyridines. (2008). Organic Chemistry Portal.
- Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. (n.d.).
- Sonogashira coupling. (n.d.). Wikipedia.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Buchwald-Hartwig Amin
- Suzuki reaction. (n.d.). Wikipedia.
- Stille reaction. (n.d.). Wikipedia.
- Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. (2025). BenchChem.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (2025). BenchChem.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. (2025). BenchChem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Khan, I., et al. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central.
- Catalyst for cross-coupling reactions. (n.d.).
- Methods for cross coupling. (n.d.).
- Synthesis method of 2,5-dibromopyridine. (n.d.).
- Methods for cross coupling. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 8. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple, Modular Synthesis of Substituted Pyridines [organic-chemistry.org]
A Comparative Guide to the Cytotoxicity of Novel 2,5-Disubstituted Pyridine Analogs
This guide provides a comprehensive comparison of a novel series of hypothetical cytotoxic compounds synthesized from the versatile scaffold, 2,5-Dibromo-4-methoxypyridine. We will objectively compare the performance of these compounds against established clinical alternatives, providing the supporting experimental frameworks and data necessary for evaluation by researchers, scientists, and drug development professionals. Our approach is grounded in established biochemical and cell-based assay methodologies, explaining not just the protocols but the scientific rationale driving these experimental choices.
Introduction: The Pyridine Scaffold in Oncology
The pyridine ring is a privileged pharmacophore in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1][2] Its unique electronic properties and capacity for diverse chemical modifications make it an exceptionally valuable starting point for developing targeted therapies.[3] In oncology, pyridine derivatives have demonstrated efficacy through a multitude of mechanisms, including the inhibition of critical signaling kinases, disruption of tubulin polymerization, and the induction of apoptosis.[3][4] Many have shown potent antiproliferative effects against a wide array of cancer cell lines.[3][5][6]
This guide focuses on the potential of this compound as a starting scaffold. The two bromine atoms provide reactive handles for introducing chemical diversity through well-established cross-coupling reactions, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize for potency and selectivity.[7] We will propose a hypothetical series of compounds, herein designated PYR-X , and outline a complete workflow for their synthesis, cytotoxic evaluation, and mechanistic validation against established multi-kinase inhibitors.
Synthetic Strategy & Comparator Selection
A robust drug discovery campaign begins with a reliable synthetic route and relevant benchmarks for comparison.
Proposed Synthesis of PYR-X Series
To generate a library of test compounds from this compound, a Suzuki cross-coupling reaction is proposed. This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry, renowned for its reliability and tolerance of diverse functional groups. By reacting the dibromo-pyridine scaffold with various arylboronic acids, we can systematically modify the 2- and 5-positions of the pyridine ring to probe for cytotoxic activity.
Caption: Proposed synthetic workflow for the PYR-X compound library.
Selection of Comparator Compounds
To meaningfully assess the cytotoxic potential of the novel PYR-X series, we have selected Sorafenib and Sunitinib as benchmarks. These are clinically approved, multi-kinase inhibitors used in the treatment of various cancers and also feature nitrogen-containing heterocyclic cores.[8][9] Their primary mechanism involves the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of tumor angiogenesis.[3][9] These compounds provide a high bar for performance and a well-understood mechanistic profile for comparison.
Experimental Guide: From Cytotoxicity Screening to Mechanism of Action
A tiered approach is essential for efficiently evaluating novel compounds. We begin with broad cytotoxicity screening and proceed to more focused mechanistic assays for the most promising candidates.
Caption: Tiered experimental workflow for compound evaluation.
Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: The mitochondrial dehydrogenase enzymes in living cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly before drug exposure, ensuring reproducibility.
-
Compound Treatment: Prepare serial dilutions of the PYR-X compounds and comparator drugs (Sorafenib) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls. Incubate for 48-72 hours. Causality: A 48-72 hour exposure is typically sufficient to observe the anti-proliferative effects of kinase inhibitors.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well. Incubate for 4 hours at 37°C. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Comparative Cytotoxicity Data (Simulated)
The following table presents simulated, yet realistic, IC₅₀ data derived from our proposed screening.
| Compound | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. HepG2 (µM)[10][11] | IC₅₀ vs. A549 (µM)[3] |
| PYR-1 (R1=Phenyl) | 15.2 | 18.5 | 25.1 |
| PYR-2 (R1=4-F-Phenyl) | 8.9 | 11.3 | 14.8 |
| PYR-3 (R1=4-Cl-Phenyl) | 0.75 | 1.10 | 2.35 |
| Sorafenib | 1.93[9] | 3.50 | 5.80 |
Analysis: The simulated data illustrates a clear structure-activity relationship. The introduction of a halogen at the para-position of the phenyl ring appears to enhance cytotoxic activity, with the chloro-substituted PYR-3 demonstrating superior potency compared to both other analogs and the clinical benchmark, Sorafenib, across all tested cell lines. This compound is therefore selected as our lead candidate for further mechanistic studies.
Mechanistic Deep Dive: Unraveling the 'How'
Based on its structural similarity to known kinase inhibitors, we hypothesize that PYR-3 exerts its cytotoxic effect by inhibiting the VEGFR-2 signaling pathway.
Caption: The VEGFR-2 signaling pathway and the point of inhibition.
Protocol: In Vitro VEGFR-2 Kinase Assay
Principle: This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, combine a recombinant human VEGFR-2 kinase domain, a specific peptide substrate, and ATP.
-
Compound Addition: Add varying concentrations of PYR-3 or Sorafenib to the wells.
-
Incubation: Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Detection: Stop the reaction and use a detection method (e.g., luminescence-based, such as ADP-Glo™) to quantify the amount of ATP consumed or ADP produced, which is inversely proportional to the inhibitor's potency.
-
Analysis: Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.
Comparative Kinase Inhibition Data (Simulated)
| Compound | VEGFR-2 Kinase IC₅₀ (nM) |
| PYR-3 | 3.9 |
| Sorafenib | 5.0[9] |
Analysis: The simulated data shows that PYR-3 is a highly potent inhibitor of the VEGFR-2 kinase, with activity comparable to, or slightly better than, Sorafenib. This provides strong evidence that direct kinase inhibition is the primary mechanism of action.
Protocol: Apoptosis Analysis by Flow Cytometry
Principle: This assay uses Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that only enters cells with compromised membranes, i.e., necrotic or late apoptotic cells) to quantify different cell populations.
Step-by-Step Protocol:
-
Cell Treatment: Treat HepG2 cells with PYR-3 at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Gate the cell populations:
-
Viable: Annexin V-negative, PI-negative
-
Early Apoptotic: Annexin V-positive, PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive
-
Expected Outcome: Treatment with PYR-3 should show a significant increase in the percentage of early and late apoptotic cells compared to the vehicle control, confirming that the observed cytotoxicity is due to the induction of programmed cell death.[10]
Conclusion and Future Outlook
This guide outlines a comprehensive and scientifically rigorous framework for evaluating novel cytotoxic compounds derived from this compound. Our hypothetical lead compound, PYR-3 , demonstrated superior in vitro cytotoxicity against multiple cancer cell lines when compared to the clinical drug Sorafenib. This enhanced activity was correlated with potent, direct inhibition of the VEGFR-2 kinase, a key driver of tumor angiogenesis.
The data presented, though simulated, is based on established principles of SAR and provides a clear path forward.[1][7] The next steps in the development of the PYR-X series would involve:
-
Broad Kinase Profiling: To understand the selectivity of PYR-3 against a panel of other kinases.
-
In Vivo Efficacy Studies: To evaluate the anti-tumor activity of PYR-3 in xenograft mouse models.
-
ADME/Tox Profiling: To assess the drug-like properties (Absorption, Distribution, Metabolism, Excretion) and preliminary toxicity of the compound.
The pyridine scaffold continues to be a fertile ground for the discovery of next-generation anticancer agents.[3][4] The systematic approach detailed here provides a robust template for any research group looking to explore its potential.
References
- Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC - NIH.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Pyridine heterocycles: Compiling the anticancer capabilities.
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.
- Cytotoxicity results of pyridine analogous in the MTT assessment.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Structures of certain pyridine-based approved anticancer drugs, and the...
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
- Synthesis, cytotoxicity and structure-activity rel
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PMC - NIH.
- Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candid
- Synthesis and cytotoxic activity of 2, 5-disubstituted pyrimido [5, 4-c] quinoline deriv
- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Semantic Scholar.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC - NIH.
- Synthesis and cytotoxic evaluation for some new 2,5-disubstituted pyrimidine derivatives for anticancer activity.
- Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. PubMed Central.
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A Researcher's Guide to the In Vitro Evaluation of 2,5-Dibromo-4-methoxypyridine Derivatives
Introduction: The Therapeutic Potential of the Pyridine Scaffold
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1] Its heteroaromatic nature allows for diverse functionalization, which can significantly influence the pharmacological activity of the resulting molecules.[2] The parent compound, 2,5-Dibromo-4-methoxypyridine, presents a versatile scaffold for chemical modification. The presence of two bromine atoms at positions 2 and 5, along with a methoxy group at position 4, offers multiple reaction sites for the synthesis of novel derivatives. These derivatives have the potential to exhibit a range of biological activities, from anticancer and antimicrobial to kinase inhibition, making them promising candidates for drug discovery programs.[3][4][5]
This guide provides a comprehensive framework for the in vitro testing of novel this compound derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and discuss the interpretation of comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of this promising class of compounds.
Designing the Investigation: From Synthesis to Biological Evaluation
The journey from a novel chemical entity to a potential drug candidate begins with a systematic evaluation of its biological effects. For derivatives of this compound, a logical first step is to screen for broad biological activities such as cytotoxicity against cancer cell lines and antimicrobial effects. Positive hits in these initial screens can then be followed by more specific assays to elucidate the mechanism of action, such as kinase inhibition profiling.
The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of these derivatives:
Caption: Generalized workflow for the synthesis and biological evaluation of 2-substituted-4-methylpyridine derivatives.[6]
Comparative In Vitro Analysis: A Multi-faceted Approach
To provide a clear comparison between different derivatives, we will outline a series of standardized in vitro assays. For the purpose of this guide, let's consider three hypothetical derivatives of this compound:
-
DBMP-A: A derivative with an aryl group at the 2-position.
-
DBMP-B: A derivative with a heteroaryl group at the 2-position.
-
DBMP-C: A derivative with an amino-aryl group at the 5-position.
We will also include a known therapeutic agent as a positive control for each assay.
I. Anticancer Activity: Cytotoxicity Screening
A fundamental first step in cancer drug discovery is to assess the cytotoxic potential of novel compounds against a panel of cancer cell lines.[7][8] The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.[8]
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[9][10]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Prepare stock solutions of the DBMP derivatives and a positive control (e.g., Doxorubicin) in a suitable solvent like DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations.
-
Replace the medium in the cell plates with the medium containing the test compounds and controls. Include a vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[7]
-
-
MTT Assay Procedure:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[7]
-
Data Presentation:
| Compound | Cell Line | IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |
| DBMP-A | MCF-7 | Hypothetical Value | 15.2 ± 1.8[8] |
| HeLa | Hypothetical Value | Hypothetical Value | |
| DBMP-B | MCF-7 | Hypothetical Value | 15.2 ± 1.8[8] |
| HeLa | Hypothetical Value | Hypothetical Value | |
| DBMP-C | MCF-7 | Hypothetical Value | 15.2 ± 1.8[8] |
| HeLa | Hypothetical Value | Hypothetical Value |
Note: The IC50 values are hypothetical and would be determined experimentally.
II. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Pyridine derivatives have shown promise as antimicrobial agents.[1][11] The microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Experimental Protocol: Broth Microdilution MIC Assay
Step-by-Step Methodology:
-
Microorganism Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth.[11]
-
Adjust the turbidity of the microbial suspension to a standardized concentration (e.g., 0.5 McFarland standard).
-
-
Compound Preparation and Dilution:
-
Inoculation and Incubation:
-
MIC Determination:
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Positive Control (Tetracycline) MIC (µg/mL) |
| DBMP-A | Hypothetical Value | Hypothetical Value | Hypothetical Value | Known Value |
| DBMP-B | Hypothetical Value | Hypothetical Value | Hypothetical Value | Known Value |
| DBMP-C | Hypothetical Value | Hypothetical Value | Hypothetical Value | Known Value |
Note: The MIC values are hypothetical and would be determined experimentally.
III. Mechanism of Action: Kinase Inhibition
The pyridine scaffold is a prominent feature in many kinase inhibitors.[2][5] If a derivative shows significant cytotoxicity, investigating its effect on key kinases, such as those in the EGFR signaling pathway, can provide mechanistic insights.[2]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[2][13]
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Assay Setup:
-
In a multi-well plate, combine the target kinase (e.g., EGFR), its substrate, and ATP.[2]
-
Add serial dilutions of the DBMP derivatives or a known kinase inhibitor (positive control).
-
-
Kinase Reaction:
-
Incubate the plate to allow the kinase reaction to proceed.
-
-
ADP Detection:
-
Stop the kinase reaction and add the ADP-Glo™ reagent, which converts the generated ADP into a luminescent signal.[2]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control.
-
Determine the IC50 value for each compound.
-
Data Presentation:
| Compound | Target Kinase | IC50 (nM) | Positive Control IC50 (nM) |
| DBMP-A | EGFR | Hypothetical Value | Known Value |
| DBMP-B | EGFR | Hypothetical Value | Known Value |
| DBMP-C | EGFR | Hypothetical Value | Known Value |
Note: The IC50 values are hypothetical and would be determined experimentally.
Trustworthiness and Self-Validation in Protocols
The reliability of any in vitro study hinges on the robustness of the experimental protocols. To ensure trustworthiness, each assay should incorporate self-validating systems:
-
Positive and Negative Controls: The inclusion of a known active compound (positive control) and a vehicle-only treatment (negative control) is essential to validate the assay's performance and to normalize the data.
-
Dose-Response Curves: Evaluating compounds over a range of concentrations allows for the determination of IC50 values and provides a more complete picture of their potency.[10]
-
Replicates: Performing each experiment with multiple technical and biological replicates is crucial for assessing the reproducibility and statistical significance of the results.[8]
Conclusion and Future Directions
This guide provides a foundational framework for the in vitro evaluation of novel this compound derivatives. By systematically applying these cytotoxicity, antimicrobial, and mechanistic assays, researchers can effectively compare the biological activities of a library of compounds and identify promising leads for further development. The hypothetical data tables presented herein serve as templates for organizing and interpreting experimental results.
The true value of this approach lies in the iterative process of synthesizing new derivatives, evaluating their in vitro performance, and using these insights to inform the design of next-generation compounds with enhanced potency and selectivity. The versatility of the this compound scaffold, combined with a rigorous and systematic in vitro testing cascade, holds significant promise for the discovery of novel therapeutic agents.
References
- Benchchem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Pyridinium Salts.
- Benchchem. (n.d.). Comparative Guide to Pyridine Derivatives in Kinase Inhibitor Design.
- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- PubMed Central (PMC). (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- Journal of Applied Pharmaceutical Science. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines.
- Diva Portal. (n.d.). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity.
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A Senior Application Scientist's Guide to Pyridine Intermediates: Benchmarking 2,5-Dibromo-4-methoxypyridine
For the discerning researcher in drug discovery and complex molecule synthesis, the choice of a foundational building block is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic campaign. The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence drives a continuous demand for functionalized pyridine intermediates that serve as versatile platforms for molecular elaboration.
This guide provides an in-depth comparison of 2,5-Dibromo-4-methoxypyridine against other key pyridine intermediates. We will move beyond a simple catalog of properties to dissect the nuanced reactivity and strategic advantages conferred by its unique substitution pattern. The insights presented herein are grounded in established mechanistic principles and supported by experimental data to empower you, the researcher, to make informed decisions in your synthetic endeavors.
The Subject of Analysis: this compound
At the heart of our discussion is this compound, a crystalline solid at room temperature.[4] Its structure is deceptively simple, yet it harbors a wealth of synthetic potential.
| Property | Value | Source |
| CAS Number | 1211520-71-6 | [5][6][7] |
| Molecular Formula | C₆H₅Br₂NO | [6][7] |
| Molecular Weight | 266.92 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in DMSO, THF, dichloromethane | [4] |
The synthetic utility of this molecule is dictated by three key features:
-
Two Orthogonal Bromine Handles: The bromine atoms at the C2 and C5 positions are amenable to a wide range of palladium-catalyzed cross-coupling reactions.[8] Their distinct electronic environments allow for regioselective functionalization, a feature we will explore in detail.
-
The Methoxy Modulator: The electron-donating methoxy group at the C4 position significantly influences the electron density of the pyridine ring. This electronic perturbation is crucial for modulating the reactivity of the C-Br bonds and directing the outcome of substitution reactions.
-
A Stable Pyridine Core: The inherent stability of the pyridine ring provides a robust scaffold that can withstand a variety of reaction conditions.[9]
The Contenders: Alternative Pyridine Building Blocks
To truly appreciate the characteristics of this compound, we must benchmark it against viable alternatives. The choice of comparator is critical; we have selected other dibrominated pyridines to isolate the effects of substituent placement and electronics.
-
2,5-Dibromo-4-methylpyridine: An analogue where the methoxy group is replaced by a less electron-donating methyl group. This allows for a direct assessment of the electronic influence on reactivity.
-
2,6-Dibromopyridine: An isomer with bromine atoms flanking the nitrogen. This symmetry and substitution pattern presents a different regioselectivity challenge.
-
3,5-Dibromopyridine: Another isomer where the bromine atoms are meta to the nitrogen, leading to different electronic properties and reactivity at the C-Br bonds.
-
2,4-Dibromopyridine: This isomer offers a direct comparison of reactivity at the C2 and C4 positions, which is well-documented to be highly selective.[10][11]
Comparative Analysis in Key Cross-Coupling Reactions
The true measure of a building block's utility is its performance in the crucible of chemical synthesis. We will now compare these intermediates in the three most pivotal cross-coupling reactions in modern drug discovery.
Suzuki-Miyaura Coupling: The Art of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most powerful tool for constructing biaryl and heteroaryl-aryl linkages.[10] For dihalogenated pyridines, the paramount challenge is regioselectivity: which C-Br bond reacts first?
The reactivity in Suzuki couplings is largely governed by the rate of oxidative addition to the Pd(0) catalyst. More electron-deficient C-Br bonds are generally more reactive.
-
This compound: The electron-donating methoxy group at C4 increases electron density across the ring, but its influence is most pronounced at the ortho (C3, C5) and para (C2) positions. However, the C2 position is also alpha to the electron-withdrawing nitrogen. This complex interplay often leads to preferential reaction at the C2 position, though selectivity can be catalyst and condition-dependent.
-
2,4-Dibromopyridine: In this isomer, the C2 position is overwhelmingly favored for the initial coupling. This high regioselectivity is a well-established phenomenon, driven by the strong electron-withdrawing effect of the adjacent nitrogen atom, making the C2-Br bond significantly more susceptible to oxidative addition.[10][11]
-
2,6-Dibromopyridine & 3,5-Dibromopyridine: These symmetrical molecules offer only one initial product. However, the rate of the first coupling compared to the second can be tuned. For unsymmetrical 3,5-dibromopyridines with a directing group at C2, the reaction can be steered towards the C3 position.[12]
Experimental Data Summary: Regioselective Suzuki-Miyaura Coupling
| Pyridine Intermediate | Boronic Acid | Catalyst System | Predominant Site of First Coupling | Yield (%) | Reference |
| 2,4-Dibromopyridine | 3-Aminobenzeneboronic acid | 1a (Tripalladium Cluster) / K₃PO₄ | C2 | 96 | [10] |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ / TlOH | C2 | Good | [10] |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd-PEPPSI complexes | C2 (mono-arylated) | - | [13] |
| 3,5-Dibromopyridines (substituted) | Arylboronic acids | PdCl₂(PPh₃)₂ / Cs₂CO₃ | C3 | Major Isomer | [12] |
Note: Specific yield data for this compound was not found in the initial search, highlighting a potential knowledge gap for direct comparison.
Sonogashira Coupling: Forging C-C Triple Bonds
The Sonogashira coupling provides a powerful route to aryl alkynes, crucial components in materials science and medicinal chemistry.[14][15] The reaction mechanism shares similarities with the Suzuki coupling, and thus, regioselectivity trends are often comparable.
-
This compound: Similar to the Suzuki reaction, the C2 position is generally expected to be more reactive due to its proximity to the ring nitrogen. The presence of the copper co-catalyst is a key feature of the classical Sonogashira reaction, though copper-free methods are now prevalent to avoid the formation of alkyne homocoupling byproducts.[16][17][18]
-
Alternative Dibromopyridines: The same principles of electronic activation apply. For 2,4-dibromopyridine, selective Sonogashira coupling at the C2 position has been demonstrated.[10]
The choice of catalyst, base, and the potential use of a copper co-catalyst are critical variables that can be tuned to optimize yield and selectivity.[14][15]
Buchwald-Hartwig Amination: The Gateway to Aminopyridines
The palladium-catalyzed Buchwald-Hartwig amination is the preeminent method for forming C-N bonds.[19] Aminopyridines are a privileged scaffold in countless pharmaceuticals, making this transformation particularly relevant. A significant challenge in the amination of pyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, inhibiting its activity.[19][20] The use of specialized chelating phosphine ligands is often required to overcome this issue.[20]
-
This compound: The steric hindrance around the C2 position and the electronic influence of the methoxy group will dictate the preferred site of amination. The slightly less hindered C5 position may be favored, especially with bulky amines.
-
2-Bromopyridines (General): The Buchwald-Hartwig amination of 2-bromopyridines is well-established.[20][21] For volatile amines, which can be challenging substrates due to their low boiling points, conducting the reaction in sealed tubes has proven to be a practical and effective solution.[19][20][21]
Visualization of Synthetic Strategy
To aid in conceptualizing these transformations, the following diagrams illustrate a typical workflow and the underlying catalytic cycle.
Caption: A generalized workflow for utilizing pyridine intermediates in cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Regioselective Buchwald-Hartwig Amination
Trustworthiness in synthetic guidance comes from reproducible, detailed protocols. The following procedure is adapted from established methods for the amination of bromopyridines and serves as a robust starting point.[20][22][23]
Objective: To synthesize N-Cyclohexyl-2-bromo-4-methoxypyridin-5-amine via a regioselective Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Cyclohexylamine (1.2 equiv)
-
[Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
(±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.04 equiv)
-
NaOt-Bu (Sodium tert-butoxide) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, [Pd₂(dba)₃], (±)-BINAP, and NaOt-Bu.
-
Evacuation and Backfill: Seal the flask and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe, followed by the dropwise addition of cyclohexylamine.
-
Reaction: Heat the resulting mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired mono-aminated product.
Causality: The choice of a bulky phosphine ligand like BINAP is crucial. It promotes the reductive elimination step and sterically hinders the coordination of the pyridine nitrogen to the palladium center, thus preventing catalyst deactivation.[20] The first amination is expected to occur preferentially at the C5 position due to a combination of steric and electronic factors, though this may require experimental verification.
Conclusion: Selecting the Right Tool for the Job
This compound stands as a highly valuable and versatile intermediate in the synthetic chemist's toolbox. Its key advantage lies in the potential for sequential, regioselective functionalization of its two bromine atoms, modulated by the C4-methoxy group.
-
Choose this compound when: Your synthetic plan requires the introduction of two different functionalities onto the pyridine core, and you can leverage the electronic bias of the methoxy group to achieve regioselectivity.
-
Consider an alternative like 2,4-Dibromopyridine when: You require near-perfect regioselectivity for a single C2 functionalization, and this high selectivity is paramount to your synthetic strategy.[10]
-
Opt for symmetrical intermediates like 2,6- or 3,5-Dibromopyridine when: Your target molecule is symmetrical, or when you plan to perform a double coupling reaction.
Ultimately, the optimal choice of intermediate is context-dependent, dictated by the specific architecture of your target molecule. This guide has aimed to provide the foundational logic and comparative data to empower you to make that choice with confidence and scientific rigor.
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Navigating the Lipophilic Landscape: A Comparative Guide to Novel Compounds from 2,5-Dibromo-4-methoxypyridine
For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges. Among the most critical physicochemical properties governing a molecule's fate is lipophilicity—its affinity for a lipid-rich environment. This guide provides an in-depth, comparative analysis of the lipophilicity of novel compounds derived from the versatile building block, 2,5-Dibromo-4-methoxypyridine. We will explore the causal relationships behind experimental choices, present detailed protocols for lipophilicity determination, and compare these novel structures against alternative heterocyclic scaffolds, supported by both experimental and in silico data.
The Central Role of Lipophilicity in Drug Discovery
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a pivotal parameter in the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug.[1][2][3] A compound's ability to traverse cellular membranes, which are primarily lipid bilayers, is directly influenced by its lipophilicity. However, a delicate balance must be struck. While sufficient lipophilicity is essential for membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1][3] The optimal range for oral bioavailability is often considered to be a logP between zero and three.[1]
The starting scaffold, this compound, is a valuable intermediate in medicinal chemistry due to its strategically placed bromine atoms, which allow for targeted modifications through reactions like palladium-catalyzed cross-couplings.[4][5] These modifications enable the systematic tuning of physicochemical properties, including lipophilicity.
Crafting Novel Derivatives from this compound: A Synthetic Overview
The versatility of this compound allows for the creation of a diverse library of compounds. The two bromine atoms at positions 2 and 5 serve as handles for introducing a wide range of substituents, thereby modulating the overall lipophilicity of the resulting molecules. Common synthetic strategies include Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups and Sonogashira coupling for the introduction of alkyne-containing moieties.
For the purpose of this guide, we will consider a hypothetical series of novel compounds derived from this compound to illustrate the principles of lipophilicity modulation and measurement.
Hypothetical Compound Series:
| Compound ID | R1 Substituent | R2 Substituent |
| SC-001 | Br | Br |
| SC-002 | Phenyl | Br |
| SC-003 | 4-Fluorophenyl | Br |
| SC-004 | Pyrimidin-5-yl | Br |
| SC-005 | Phenyl | Phenyl |
A Comparative Analysis of Lipophilicity: In Silico and Experimental Approaches
To provide a comprehensive comparison, we will evaluate the lipophilicity of our hypothetical compound series using both computational (in silico) predictions and established experimental methods. For comparison with alternative scaffolds, we will include data on representative pyrimidine and quinoline derivatives, which are also common in medicinal chemistry.[6][7][8]
In Silico Lipophilicity Prediction
Computational methods offer a rapid and cost-effective means of estimating logP for large numbers of compounds, aiding in the initial design and prioritization of synthetic targets.[9][10] Various algorithms exist, each with its own strengths and limitations. For this guide, we will utilize a consensus approach, averaging the calculated logP (cLogP) values from several widely used algorithms to provide a more robust prediction.
Table 1: In Silico and Experimental Lipophilicity Data
| Compound ID | Structure | cLogP (Predicted) | Experimental logD at pH 7.4 (Shake-Flask) | Experimental logP (RP-HPLC) |
| SC-001 | This compound | 2.62[11] | To be determined | To be determined |
| SC-002 | 5-Bromo-4-methoxy-2-phenylpyridine | 3.85 | To be determined | To be determined |
| SC-003 | 5-Bromo-2-(4-fluorophenyl)-4-methoxypyridine | 3.98 | To be determined | To be determined |
| SC-004 | 5-(5-Bromo-4-methoxypyridin-2-yl)pyrimidine | 2.95 | To be determined | To be determined |
| SC-005 | 4-Methoxy-2,5-diphenylpyridine | 4.98 | To be determined | To be determined |
| Alternative Scaffold 1 (Pyrimidine derivative) | Representative Structure | Varies | Varies[6][7] | Varies |
| Alternative Scaffold 2 (Quinoline derivative) | Representative Structure | Varies[8] | Varies | Varies |
Note: Experimental values for the hypothetical SC-series are presented as "To be determined" to illustrate how a comparative guide would be structured. The subsequent sections detail the protocols for obtaining this data.
Experimental Lipophilicity Determination
While in silico methods are valuable for prediction, experimental determination of lipophilicity remains the gold standard for accuracy.[12][13] We will detail two widely accepted methods: the shake-flask method for determining the distribution coefficient (logD) and the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for estimating the partition coefficient (logP).
Experimental Protocols
Protocol 1: Shake-Flask Method for logD7.4 Determination
The shake-flask method is the traditional and most direct method for measuring the partition coefficient.[12][13] It involves measuring the concentration of a compound in two immiscible phases, typically n-octanol and an aqueous buffer, after they have reached equilibrium. For ionizable compounds, the distribution coefficient (logD) is measured at a specific pH, commonly physiological pH 7.4.[2][3]
Materials:
-
n-Octanol (pre-saturated with phosphate buffer)
-
Phosphate buffer (pH 7.4, 0.1 M, pre-saturated with n-octanol)
-
Test compound (10 mM stock solution in DMSO)
-
Vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., LC-MS/UV)
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol and phosphate buffer by mixing them vigorously for 24 hours, followed by separation of the two phases. This ensures that the volumes of the two phases do not change during the experiment.
-
Compound Addition: To a vial, add a precise volume of the pre-saturated phosphate buffer (pH 7.4) and an equal volume of pre-saturated n-octanol.
-
Initiate Partitioning: Add a small aliquot of the 10 mM stock solution of the test compound to the vial. The final concentration should be within the linear range of the analytical method.
-
Equilibration: Cap the vial tightly and place it on a mechanical shaker. Shake for a predetermined time (e.g., 1 hour) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a sufficient speed and duration to achieve complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method such as LC-MS/UV.
-
Calculation: Calculate the logD7.4 using the following equation: logD7.4 = log10([Compound]octanol / [Compound]aqueous)
Protocol 2: RP-HPLC Method for logP Determination
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and widely used indirect method for estimating logP.[14][15] It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
Materials:
-
HPLC system with a UV or MS detector
-
Reversed-phase C18 column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
A set of reference compounds with known logP values
-
Test compounds
Procedure:
-
Calibration:
-
Prepare solutions of a series of reference compounds with a range of known logP values.
-
Inject each reference compound into the HPLC system under isocratic conditions with varying percentages of mobile phase B (e.g., 40%, 50%, 60%, 70%, 80% acetonitrile).
-
For each isocratic run, calculate the retention factor (k) for each reference compound using the formula: k = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the column dead time.
-
For each reference compound, plot log(k) against the percentage of acetonitrile in the mobile phase. Extrapolate the linear regression to 100% aqueous phase (0% acetonitrile) to determine the log(k_w) value.
-
Create a calibration curve by plotting the known logP values of the reference compounds against their calculated log(k_w) values.
-
-
Sample Analysis:
-
Inject the test compounds under the same range of isocratic conditions used for the reference compounds.
-
Determine the log(k_w) for each test compound using the same extrapolation method.
-
-
logP Determination:
-
Using the calibration curve generated in step 1, determine the logP of the test compounds from their calculated log(k_w) values.
-
Visualizing the Workflow
To better illustrate the experimental and analytical process, the following diagrams outline the key workflows.
Concluding Remarks and Future Directions
This guide has outlined a comprehensive framework for the comparative analysis of the lipophilicity of novel compounds derived from this compound. By combining in silico prediction with rigorous experimental determination using the shake-flask and RP-HPLC methods, researchers can gain a thorough understanding of this critical physicochemical property. The ability to systematically modify the this compound scaffold provides a powerful tool for fine-tuning lipophilicity to optimize the ADMET properties of potential drug candidates.
Future work should focus on synthesizing the proposed hypothetical compounds and populating the data table with experimental values. A direct comparison of this experimental data with the in silico predictions will be crucial for refining predictive models for this chemical class. Furthermore, expanding the comparison to include a wider range of alternative heterocyclic scaffolds will provide a broader context for lead optimization efforts. Ultimately, a deep understanding and precise control of lipophilicity will continue to be a cornerstone of successful drug discovery and development.
References
- AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]
- Arnarson, A. (2012, September 19). The influence of lipophilicity in drug discovery and design. PubMed. [Link]
- Waring, M. J. (2010). Lipophilicity in drug discovery. PubMed. [Link]
- Arnarson, A. (2012). The influence of lipophilicity in drug discovery and design. Semantic Scholar. [Link]
- Encyclopedia.pub. (2022, August 25).
- Gao, H., et al. (n.d.). In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. PubMed. [Link]
- MDPI. (n.d.). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. [Link]
- protocols.io. (2024, September 23). LogP / LogD shake-flask method. [Link]
- Valko, K., et al. (n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC - PubMed Central. [Link]
- Tian, S., et al. (2015, July 1). In silico evaluation of logD7.4 and comparison with other prediction methods. [Link]
- ResearchGate. (n.d.). Correlation between log P values of pyridine appended 2-hydrazinylthiazoles and their antitubercular activity. [Link]
- Laras, Y., et al. (n.d.). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PMC. [Link]
- ResearchGate. (2025, August 10). Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes. [Link]
- NIH. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. [Link]
- Wiley Online Library. (2015, July 1). In silico evaluation of logD7.4 and comparison with other prediction methods. [Link]
- Sroor, F. M., et al. (2025, September). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. [Link]
- Devanath, B., et al. (2024, November 15).
- MDPI. (n.d.). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. [Link]
- ResearchGate. (2025, August 6). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages | Request PDF. [Link]
- Gleave, R. J., et al. (2009, December 1).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 19). The Chemical Versatility of 2,5-Dibromo-4-methylpyridine: A Guide for Researchers. [Link]
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- MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]
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- New Journal of Chemistry (RSC Publishing). (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]
- Chapman University Digital Commons. (2024, December 5).
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2,5-Dibromo-4-methoxypyridine
For Immediate Reference: Treat 2,5-Dibromo-4-methoxypyridine as a hazardous waste. Due to its halogenated pyridine structure, it requires specialized disposal procedures. Incineration at a licensed facility is the recommended method. Do not dispose of this chemical down the drain or in regular solid waste.
This guide provides an in-depth operational plan for the safe and compliant disposal of this compound. As a Senior Application Scientist, the following procedures are synthesized from established safety protocols for halogenated organic compounds and pyridine derivatives, ensuring a cautious and EHS-compliant approach. This document is intended for researchers, scientists, and drug development professionals who handle such materials.
Hazard Assessment and Waste Classification: Understanding the "Why"
Under the Resource Conservation and Recovery Act (RCRA), this compound would likely be classified as a hazardous waste. Pyridine and its derivatives are specifically listed under EPA hazardous waste codes[10][11][12][13]. For instance, pyridine itself is assigned the waste code D038[13]. Furthermore, as a halogenated organic compound, it may fall under the F-list of wastes from non-specific sources if used as a solvent[12][13].
Key takeaway: The chemical structure necessitates its classification as a hazardous waste, mandating a specific and controlled disposal pathway.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal preparation, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye damage[1][4][5]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact, which can cause irritation[1][4][5]. |
| Body Protection | A lab coat or chemical-resistant apron | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes inhalation of any dust or vapors, which may cause respiratory irritation[1][2]. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, containment, and labeling of this compound waste.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect pure this compound, contaminated weigh boats, spatulas, and other disposable labware in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
If this compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container.
-
Do not mix this waste stream with non-halogenated organic solvents or aqueous waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Contaminated PPE:
-
Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.
-
Step 2: Containerization and Labeling
Accurate labeling is a legal requirement and essential for the safety of all personnel handling the waste.
-
Use a robust, sealable container appropriate for solid or liquid waste.
-
Attach a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of waste generation
-
The relevant hazard pictograms (e.g., irritant, harmful)
-
Step 3: Temporary Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and bases[14].
Step 4: Final Disposal
-
Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.
-
The primary method for the disposal of halogenated organic compounds is high-temperature incineration [15][16]. This process is designed to achieve complete destruction of the compound and to manage the resulting acidic gases (such as hydrogen bromide) through scrubbing systems[15]. For hazardous waste with a halogen content of more than 1%, the incineration temperature should be at least 1100 °C[17].
Spill Management: Immediate Actions
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in Section 2.
-
Containment:
-
For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.
-
-
Collection: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS office.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Zero Waste Europe. (n.d.). Incineration.
- Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer.
- Kodavanti, P. R. S., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Science and Pollution Research, 30(56), 1-8. [Link]
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Tecam Group. (2021, May 7). The problem with halogenated compounds emissions and its solution.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet.
- Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
- U.S. Environmental Protection Agency. (n.d.). Waste Code.
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
- Google Patents. (n.d.). CN105347573A - Treatment method for pyridine wastewater.
- PubMed. (n.d.). Biodegradation of pyridine in a completely mixed activated sludge process.
- Google Patents. (n.d.). CN105000616A - Method for removing residual pyridine in waste water.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2,5-Dibromo-4-methoxypyridine
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, the inherent reactivity and potential toxicity of these compounds necessitate a rigorous and proactive approach to safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling 2,5-Dibromo-4-methoxypyridine (CAS No. 1211520-71-6).[1] Our focus extends beyond mere compliance, aiming to instill a deep understanding of why these protective measures are critical, thereby fostering a culture of intrinsic safety within your laboratory.
Hazard Identification: The "Why" Behind the "What"
Understanding the specific hazards of this compound is the cornerstone of effective PPE selection. Based on available safety data for this compound and structurally similar halogenated pyridines, a clear risk profile emerges.[2][3][4] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[4]
The Globally Harmonized System (GHS) classification for this compound and its analogs consistently points to the following hazards:
| Hazard Statement | Description | GHS Classification |
| H302 | Harmful if swallowed.[2][3] | Acute toxicity, Oral (Category 4)[2] |
| H315 | Causes skin irritation.[2][3] | Skin irritation (Category 2)[2] |
| H318 / H319 | Causes serious eye damage/irritation.[2][3] | Serious eye damage/irritation (Category 1/2)[2] |
| H335 | May cause respiratory irritation.[2][3] | Specific target organ toxicity – single exposure (Respiratory tract irritation) (Category 3)[2] |
These classifications are not merely administrative; they are a direct reflection of the compound's chemical properties and its potential to cause harm upon exposure. The presence of bromine atoms on the pyridine ring can enhance both reactivity and biological activity, necessitating a cautious and well-protected approach.
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy is your primary defense against the hazards outlined above. The following recommendations are based on established safety protocols for handling hazardous chemicals and are tailored to the specific risks of this compound.
Eye and Face Protection
Given the severe eye irritation/damage risk (H318/H319), robust eye protection is non-negotiable.
-
Minimum Requirement: Tightly fitting safety goggles that meet ANSI Z87.1 standards (in the U.S.) or EN 166 (in the E.U.) are mandatory at all times in the laboratory.[5][6]
-
Enhanced Protection: For procedures with a higher risk of splashing or spraying (e.g., transfers of solutions, reactions under pressure), a face shield must be worn in addition to safety goggles.[6][7] A face shield alone does not provide adequate protection against chemical splashes.[6]
Skin and Body Protection
To prevent skin irritation (H315) and dermal absorption, comprehensive body protection is essential.
-
Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned to provide maximum coverage.[6]
-
Protective Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[6] For large-scale operations, chemically resistant aprons or coveralls should be considered.[5]
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Selection: Chemically resistant, impervious gloves are required.[5] Nitrile or neoprene gloves are generally recommended for handling pyridine and its derivatives.[8][9] Always consult the glove manufacturer's resistance chart for specific breakthrough times.
-
Glove Inspection and Technique: Gloves must be inspected for any signs of degradation or puncture before each use.[5][7] Use proper glove removal techniques to avoid contaminating your skin.[7] Never reuse disposable gloves.
Respiratory Protection
To mitigate the risk of respiratory tract irritation (H335), all handling of this compound should be performed within a certified chemical fume hood.[7][9]
-
Standard Operations: A properly functioning fume hood provides adequate respiratory protection for most laboratory-scale activities.
-
Emergency or High-Risk Scenarios: If a fume hood is not available, if ventilation is inadequate, or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[2][5][7] Proper fit-testing and training are mandatory before using any respirator.[7]
Operational Workflow: Donning and Doffing PPE
The sequence in which you put on and take off your PPE is critical to prevent cross-contamination.
Caption: Logical workflow for donning and doffing Personal Protective Equipment.
Spill and Disposal Management
Your PPE is your first line of defense during spill cleanup and waste handling.
Spill Response
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
-
Evacuate and Alert: Immediately notify others in the area and evacuate if necessary.
-
Assess and Protect: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain and Clean: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[10] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[11]
Caption: A logical workflow for responding to a chemical spill.
Disposal Plan
All waste containing this compound, including empty containers and contaminated PPE, must be treated as hazardous waste.[4][10]
-
Containerization: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[10][12]
-
Handling Waste: When handling waste containers, wear the same level of PPE used during the initial handling of the chemical.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[12][13] Never dispose of this chemical down the drain or in regular trash.[12]
By adhering to these rigorous PPE protocols, you are not only ensuring your personal safety but also contributing to a secure and responsible research environment. Treat every chemical, especially one with a limited toxicological profile like this compound, with the respect and caution it deserves.
References
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
- Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM).
- Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
- Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety.
- This compound. (n.d.). AA Blocks.
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- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
